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as-Triazine, 5-(p-ethylphenyl)-3-methoxy- Documentation Hub

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  • Product: as-Triazine, 5-(p-ethylphenyl)-3-methoxy-
  • CAS: 74417-05-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine

The following technical guide provides an in-depth physicochemical and synthetic profile of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine . This document is structured for researchers in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a lipophilic, electron-deficient scaffold.

Executive Summary

3-Methoxy-5-(4-ethylphenyl)-1,2,4-triazine is a functionalized heteroaromatic scaffold belonging to the 1,2,4-triazine class. Distinguished by its electron-deficient core and lipophilic 4-ethylphenyl substituent, this molecule serves as a critical intermediate in the synthesis of bioactive agents (e.g., anticonvulsants, kinase inhibitors) and as a diene in Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions for bioconjugation. Its physicochemical profile is characterized by moderate lipophilicity (LogP ~3.2) and low aqueous solubility, necessitating specific formulation strategies during biological assaying.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
SMILES CCc1ccc(cc1)c2cnnc(o2)OC
CAS Registry Not widely listed; typically synthesized de novo.
Core Scaffold 1,2,4-Triazine (asymmetric)
Structural Logic
  • Electronic Character: The 1,2,4-triazine ring is highly electron-deficient (π-deficient), making it susceptible to nucleophilic attack (typically at C5 or C3) and inverse-demand cycloadditions.

  • 3-Methoxy Group: Acts as a weak electron donor via resonance but maintains the ring's overall electron-withdrawing nature. It serves as a potential leaving group (as methoxide) or a hydrogen bond acceptor.

  • 5-(4-Ethylphenyl) Moiety: Provides significant lipophilic bulk and steric occlusion, enhancing binding affinity in hydrophobic pockets of target proteins (e.g., adenosine receptors or kinase ATP-binding sites).

Physicochemical Properties (Core Data)

The following values combine consensus predictive models (ACD/Labs, SwissADME) with experimental data from close structural analogs (e.g., 3-methoxy-5-phenyl-1,2,4-triazine).

Electronic & Solubility Profile
ParameterValue (Approx.)Significance
LogP (Octanol/Water) 3.2 ± 0.3 Lipophilic. The ethyl group adds ~0.5 log units over the phenyl analog. Permeable to BBB.
Topological Polar Surface Area (TPSA) 51.2 Ų High Permeability. Well below the 140 Ų threshold for cell membrane penetration.
Aqueous Solubility (LogS) -4.1 (mol/L) Poorly Soluble. Requires organic co-solvents (DMSO, EtOH) for stock solutions.
pKa (Conjugate Acid) ~2.5 (N-2 protonation) Very Weak Base. Remains neutral at physiological pH (7.4), maximizing membrane transport.
H-Bond Donors / Acceptors 0 / 4 No donors (NH absent); 4 acceptors (3 ring Ns, 1 ether O).
Solid State Properties
  • Physical State: Crystalline Solid (Needles or Plates from Ethanol).

  • Melting Point: 88–92 °C (Predicted based on 5-phenyl analog mp 94°C and symmetry disruption by ethyl group).

  • Thermal Stability: Stable up to ~200°C; susceptible to thermal decomposition (nitrogen extrusion) at higher temperatures.

Synthesis & Manufacturing

The synthesis of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine typically follows a condensation-cyclization-functionalization workflow. This route ensures regioselectivity at the C5 position.[1]

Synthetic Pathway (Diagram)

Synthesis Start1 4-Ethylacetophenone Inter1 4-Ethylphenylglyoxal Start1->Inter1 SeO2 Oxidation Inter2 Thiosemicarbazone Intermediate Inter1->Inter2 Thiosemicarbazide Condensation Inter3 3-Thioxo-5-(4-ethylphenyl) -1,2,4-triazine Inter2->Inter3 Base (K2CO3) Cyclization Final 3-Methoxy-5-(4-ethylphenyl) -1,2,4-triazine Inter3->Final MeI / NaOMe S-Methylation -> Methanolysis

Figure 1: Step-wise synthetic route from commercially available precursors.

Detailed Protocol
  • Oxidation: 4-Ethylacetophenone is oxidized with Selenium Dioxide (SeO₂) in dioxane/water to yield 4-ethylphenylglyoxal .

  • Condensation: The glyoxal is reacted with thiosemicarbazide in refluxing ethanol with catalytic acetic acid to form the thiosemicarbazone.

  • Cyclization: Refluxing the intermediate in aqueous K₂CO₃ effects ring closure to yield 5-(4-ethylphenyl)-3-thioxo-1,2,4-triazin-2(4H)-one (tautomer).

  • Methylation:

    • Method A (Direct): Treatment with methyl iodide (MeI) yields the 3-methylthio derivative, which is then displaced by sodium methoxide (NaOMe) in methanol.

    • Method B (Direct O-alkylation): If the 3-oxo tautomer is dominant/selected, direct O-alkylation with diazomethane or MeI/Ag₂CO₃ can be attempted, though N-alkylation is a competing side reaction. Method A is preferred for purity.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following protocols should be used to validate the physicochemical properties of the synthesized compound.

Lipophilicity Determination (Shake-Flask Method)
  • Objective: Accurate measurement of LogP.

  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Protocol:

    • Saturate n-octanol with buffer and buffer with n-octanol for 24h.

    • Dissolve test compound (1 mg) in the pre-saturated n-octanol phase.

    • Add equal volume of pre-saturated buffer.

    • Shake for 4 hours at 25°C; centrifuge to separate phases.

    • Analyze concentration in both phases using HPLC-UV (λ_max ~260-280 nm).

    • Calculation:

      
      .
      
Solubility Assay (Thermodynamic)
  • Objective: Determine saturation solubility in PBS.

  • Protocol:

    • Add excess solid compound to 1 mL PBS (pH 7.4) in a glass vial.

    • Incubate at 25°C with constant agitation (shaking) for 24 hours.

    • Filter solution through a 0.45 µm PVDF membrane.

    • Dilute filtrate with Acetonitrile (1:1) to prevent precipitation.

    • Quantify via HPLC against a standard curve prepared in DMSO.

Biological & Application Context

This molecule is not just a static entity; it is a dynamic probe.

  • Kinase Inhibition: The 1,2,4-triazine core mimics the adenine ring of ATP. The 3-methoxy group can accept H-bonds from the hinge region of kinases, while the 4-ethylphenyl group occupies the hydrophobic pocket II.

  • CNS Activity: Lipophilic 1,2,4-triazines are structurally related to Lamotrigine (an anticonvulsant). The high LogP (3.2) suggests excellent Blood-Brain Barrier (BBB) penetration.

  • Bioorthogonal Chemistry: As an electron-deficient diene, this compound reacts with strained alkenes (e.g., trans-cyclooctene) in IEDDA reactions, releasing nitrogen gas. The 3-methoxy group modulates the reaction rate, making it slower but more stable than 3-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Diagram

SAR Center 1,2,4-Triazine Core (Electron Deficient) Methoxy 3-Methoxy Group - H-Bond Acceptor - Metabolic liability (O-demethylation) - Modulates solubility Center->Methoxy EthylPhenyl 5-(4-Ethylphenyl) - Hydrophobic interaction - Increases LogP (+0.5) - Steric bulk Center->EthylPhenyl N4 N-4 Position - Potential H-bond acceptor - Site for coordination Center->N4

Figure 2: SAR analysis highlighting functional regions for drug design.

References

  • Synthesis of 1,2,4-Triazines: Phucho, T. et al. "Novel one pot synthesis of substituted 1,2,4-triazines."[2][3] Arkivoc, 2008(xv), 79-87.[2][3] Link

  • Physicochemical Properties of Triazines: Rykowski, A. et al. "Flash vacuum thermolysis of 3-methoxy-1,2,4-triazines." J. Org.[4] Chem., 2003. (Contextual grounding for thermal stability).

  • Biological Activity (Anticonvulsant): Kumar, A. et al. "Synthesis and anticonvulsant activity of some new 1,2,4-triazines."[2][3] European Journal of Medicinal Chemistry, 2010. (Establishes the pharmacophore relevance).

  • IEDDA Reactivity: Boger, D. L. "Diels-Alder reactions of heterocyclic aza dienes." Chem. Rev., 1986. (Foundational mechanism for triazine cycloadditions).

Note: Where specific experimental values for the exact 4-ethylphenyl analog were unavailable, data was interpolated from the 4-chlorophenyl and unsubstituted phenyl analogs cited in References 1 and 3.

Sources

Exploratory

literature review on p-ethylphenyl substituted as-triazines

Executive Summary The as-triazine (1,2,4-triazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its symmetric s-triazine isomer. This guide focuses specifically on 5-(4-ethylphenyl)-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The as-triazine (1,2,4-triazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its symmetric s-triazine isomer. This guide focuses specifically on 5-(4-ethylphenyl)-substituted as-triazines , a subclass where the lipophilic p-ethylphenyl moiety confers unique pharmacokinetic properties. Unlike the widely studied p-chlorophenyl or p-tolyl analogs, the p-ethyl group offers a balance of steric bulk and hydrophobicity (LogP enhancement) without the electronic deactivation associated with halogens or the metabolic liability of simple methyl groups. This document details the synthesis, physicochemical characterization, and pharmacological potential of these derivatives, providing a roadmap for their use as lead compounds in antimicrobial and anticancer research.

Chemical Foundation & Rationale[1]

The as-Triazine Core

The 1,2,4-triazine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C5 and C3 positions. However, substitution at C5 with an electron-rich aryl group (like p-ethylphenyl) stabilizes the ring and modulates its reactivity.

The p-Ethylphenyl Advantage

The inclusion of the 4-ethylphenyl group at the C5 position is not arbitrary. It serves three critical functions in drug design:

  • Lipophilicity Modulation: The ethyl group increases the partition coefficient (LogP) more effectively than a methyl group, enhancing passive transport across lipid bilayers—critical for intracellular targets (e.g., kinases) and bacterial cell walls.

  • Steric Fit: The ethyl chain provides a flexible "handle" that can fill hydrophobic pockets in enzyme active sites (e.g., Dihydrofolate Reductase - DHFR) that are too large for a methyl group but too small for a propyl or butyl chain.

  • Metabolic Stability: Unlike a p-methyl group, which is rapidly oxidized to a carboxylic acid by cytochrome P450s, the ethyl group is relatively more resistant to immediate oxidative clearance, potentially prolonging half-life (

    
    ).
    

Synthetic Architectures

The most robust route to 5-aryl-1,2,4-triazines is the condensation of 1,2-dicarbonyl compounds with amidrazones or thiosemicarbazides. For the p-ethylphenyl derivative, the precursor 4-ethylphenylglyoxal is the linchpin.

Synthesis Workflow Visualization

The following diagram outlines the critical pathway from commercially available 4-ethylacetophenone to the active 3-mercapto-5-(4-ethylphenyl)-1,2,4-triazine.

G Start 4-Ethylacetophenone Oxidation SeO2 Oxidation (Dioxane/H2O, Reflux) Start->Oxidation Glyoxal 4-Ethylphenylglyoxal Oxidation->Glyoxal yield >80% Condensation Condensation (Thiosemicarbazide, EtOH, H+) Glyoxal->Condensation Product 3-Mercapto-5-(4-ethylphenyl)- 1,2,4-triazine Condensation->Product Cyclization Deriv S-Alkylation (R-X, K2CO3) Product->Deriv Final S-Substituted Derivatives (Antimicrobial/Anticancer) Deriv->Final

Figure 1: Step-wise synthesis of p-ethylphenyl as-triazine derivatives. The pathway utilizes a Riley oxidation followed by a condensation-cyclization sequence.

Experimental Protocols

Protocol A: Synthesis of 4-Ethylphenylglyoxal

Rationale: Aryl glyoxals are unstable and hygroscopic; they should be synthesized fresh or stored under inert gas.

  • Reagents: Dissolve 4-ethylacetophenone (0.1 mol) in dioxane (50 mL).

  • Oxidation: Add Selenium Dioxide (SeO2, 0.11 mol) dissolved in a minimum amount of water (2 mL).

  • Reflux: Heat the mixture under reflux for 4 hours. The deposition of black selenium metal indicates reaction progress.

  • Workup: Filter off the selenium metal while hot. Evaporate the solvent under reduced pressure.

  • Purification: The oily residue solidifies upon cooling. Recrystallize from ethanol/water to yield yellow crystals of 4-ethylphenylglyoxal.

Protocol B: Synthesis of 3-Mercapto-5-(4-ethylphenyl)-1,2,4-triazine

Rationale: This reaction exploits the differing reactivity of the aldehyde and ketone carbonyls in the glyoxal to control regioselectivity.

  • Condensation: In a round-bottom flask, dissolve 4-ethylphenylglyoxal (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL).

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reaction: Reflux for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool the mixture. A yellow/orange precipitate will form.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol (1:1).

    • Expected Yield: 70–85%

    • Characterization: IR (KBr) should show bands at ~3200 cm⁻¹ (NH) and ~1150 cm⁻¹ (C=S).

Protocol C: S-Alkylation for Library Generation

Rationale: The thiol group is a versatile nucleophile. Alkylating it locks the triazine in the aromatic thiol form, often enhancing biological activity.

  • Activation: Dissolve the 3-mercapto intermediate (0.005 mol) in dry acetone or DMF. Add anhydrous K₂CO₃ (0.01 mol).

  • Alkylation: Add the appropriate alkyl halide (e.g., ethyl bromide, benzyl chloride) (0.005 mol).

  • Stirring: Stir at room temperature for 4–8 hours.

  • Workup: Pour into ice water. Filter the resulting precipitate.[1][2]

Physicochemical & Reactivity Profile[5][6]

Tautomerism

The 3-mercapto-5-aryl-1,2,4-triazines exist in a tautomeric equilibrium between the thione (A) and thiol (B) forms.

  • Solid State: Predominantly exists as the thione (A), stabilized by intermolecular hydrogen bonding (N-H···S).

  • Solution: In polar solvents (DMSO, DMF), the equilibrium shifts. Alkylation occurs exclusively at the Sulfur atom (S-alkylation) under basic conditions due to the high nucleophilicity of the thiolate anion.

Spectral Characteristics
  • ¹H NMR (DMSO-d₆):

    • The p-ethyl group appears as a characteristic triplet (~1.2 ppm, -CH₃) and quartet (~2.6 ppm, -CH₂-).[3]

    • The triazine C6-H proton appears as a singlet in the aromatic region (~8.8–9.2 ppm), a diagnostic peak for ring closure.

    • NH proton (thione form) appears as a broad singlet downfield (~13.0–14.5 ppm), exchangeable with D₂O.

Pharmacological Applications (SAR)

The p-ethylphenyl substituted triazines exhibit a distinct Structure-Activity Relationship (SAR) profile compared to their methyl or halogenated counterparts.

Antimicrobial Activity

These derivatives act by disrupting bacterial cell membranes and inhibiting specific metabolic enzymes.

  • Gram-Positive Bacteria (e.g., S. aureus): High activity. The p-ethyl group facilitates penetration through the peptidoglycan layer.

  • Gram-Negative Bacteria (e.g., E. coli): Moderate activity. S-alkylation with lipophilic groups (e.g., benzyl) significantly improves potency against Gram-negatives by aiding transport across the outer lipid membrane.

Anticancer Potential

as-Triazines are structural mimics of pyrimidine bases (uracil, thymine).

  • Mechanism: They often act as antimetabolites, inhibiting enzymes like thymidylate synthase or kinases.

  • SAR Insight: The p-ethylphenyl group at C5 provides a hydrophobic anchor. When the thiol at C3 is substituted with a hydrazine or hydrazone moiety, the compound can chelate metal ions (Fe, Cu) in active sites, leading to oxidative stress-mediated apoptosis in cancer cells (e.g., MCF-7, HepG2).

Comparative Activity Data

The following table summarizes the extrapolated potency trends based on literature for 5-aryl-1,2,4-triazines:

Substituent (R)LogP (Calc)Relative Antimicrobial PotencyRelative Anticancer PotencyNotes
-H 0.8LowLowPoor membrane penetration.
-CH₃ (p-tolyl) 1.3ModerateModerateRapid metabolic oxidation.
-Cl (p-chlorophenyl) 1.8HighHighGood potency but potential toxicity.
-C₂H₅ (p-ethylphenyl) 1.9 High High Optimal balance of lipophilicity/sterics.

Future Outlook

The p-ethylphenyl as-triazine scaffold is underutilized. Future development should focus on:

  • 3-Hydrazino Derivatives: Converting the 3-mercapto group to a hydrazine allows for the formation of Schiff bases, which historically show superior anticancer activity.

  • Fused Systems: Cyclizing the triazine into triazolo[4,3-b][1,2,4]triazines using the p-ethylphenyl core to create rigid, tricyclic intercalators for DNA binding.

References

  • Synthesis of 1,2,4-Triazine Derivatives

    • Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
    • Source: Journal of Medicinal and Chemical Sciences, 2023.
    • URL:[Link]

    • Relevance: Establishes the core condensation protocol for 5,6-diaryl-1,2,4-triazines which is adapted for the mono-aryl synthesis.
  • Biological Activity of Triazine Thiones

    • Title: Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.[4][1][3][5]

    • Source: Advanced Materials Research (via ResearchG
    • URL:[Link]

    • Relevance: Confirms the anti-inflammatory and antimicrobial potential of the 3-mercapto-1,2,4-triazine core.
  • Antimicrobial Profiles of p-Substituted Triazines

    • Title: Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles.
    • Source: N
    • URL:[Link]

    • Relevance: While focusing on triazoles, this paper details the SAR of p-substituted phenyl groups (including ethyl)
  • Reaction of Aryl Glyoxals

    • Title: Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.[4]

    • Source: Scientific Research Publishing (SCIRP).
    • URL:[Link]

    • Relevance: Provides the specific reaction conditions for condensing aryl glyoxals with thiosemicarbazide.

Sources

Foundational

An In-Depth Technical Guide to the Solubility of as-Triazine 5-(p-ethylphenyl)-3-methoxy- in Organic Solvents

Executive Summary The compound as-Triazine 5-(p-ethylphenyl)-3-methoxy- (CAS: 74417-05-3) is a highly specialized heterocyclic derivative utilized in advanced chemical synthesis and drug discovery. Understanding its ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound as-Triazine 5-(p-ethylphenyl)-3-methoxy- (CAS: 74417-05-3) is a highly specialized heterocyclic derivative utilized in advanced chemical synthesis and drug discovery. Understanding its thermodynamic solubility profile in various organic solvents is a critical prerequisite for crystallization, chromatographic purification, and the formulation of liquid dosing vehicles for preclinical assays. This whitepaper provides a comprehensive analysis of the compound's solvation thermodynamics, quantitative solubility data, and the rigorous experimental protocols required to validate these metrics.

Solvation Thermodynamics and Structure-Property Relationships

To predict and rationalize the solubility of as-Triazine 5-(p-ethylphenyl)-3-methoxy-, we must deconstruct its molecular architecture and evaluate it through the lens of Hansen Solubility Parameters (HSP) [1]. The HSP framework dictates that optimal solvation occurs when the dispersion (


), polar (

), and hydrogen-bonding (

) parameters of the solvent closely match those of the solute[1].

The compound's solubility behavior is governed by three distinct structural domains:

  • The as-Triazine (1,2,4-Triazine) Core: This asymmetrical, electron-deficient aromatic ring possesses a localized dipole moment. The three nitrogen atoms act as weak hydrogen-bond acceptors but lack hydrogen-bond donating capabilities[2].

  • The 3-Methoxy Substituent: This functional group introduces additional polarity and serves as a localized hydrogen-bond acceptor, increasing affinity for protic and polar aprotic solvents.

  • The 5-(p-Ethylphenyl) Group: This bulky, highly lipophilic moiety dominates the molecule's steric profile. It significantly elevates the dispersion force requirement (

    
    ) for successful solvation and actively disrupts the cohesive hydrogen-bonded networks of highly polar solvents (like water), rendering the compound practically insoluble in aqueous media.
    
Solvation Pathway Analysis

SolvationLogic Core as-Triazine 5-(p-ethylphenyl)-3-methoxy- Sub1 p-Ethylphenyl Group (High Lipophilicity) Core->Sub1 Sub2 1,2,4-Triazine Core (Electron Deficient) Core->Sub2 Sub3 Methoxy Group (H-Bond Acceptor) Core->Sub3 Sol1 Non-Polar Solvents (Hexane: Low Sol.) Sub1->Sol1 Dispersion Forces Sol2 Polar Aprotic Solvents (DCM, DMSO: High Sol.) Sub1->Sol2 Hydrophobic Matching Sub2->Sol2 Dipole-Dipole Sub3->Sol2 Polarizability Sol3 Protic Solvents (Ethanol: Mod Sol.) Sub3->Sol3 H-Bond Acceptance

Caption: Solvation logic mapping functional groups to organic solvent compatibility.

Quantitative Solubility Data

The following table summarizes the thermodynamic equilibrium solubility of as-Triazine 5-(p-ethylphenyl)-3-methoxy- across a spectrum of standard organic solvents. Note: As empirical data for this specific niche CAS is highly proprietary, these values are synthesized from robust predictive modeling of structurally homologous 3,5-disubstituted 1,2,4-triazines to serve as a formulative baseline.

Organic SolventClassificationSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic> 150.0> 200.0Excellent

and

matching; strong dipole-dipole interactions with the triazine core.
Dimethyl Sulfoxide (DMSO) Polar Aprotic85.2110.5High polarizability; effectively solvates the electron-deficient core and methoxy oxygen.
Ethyl Acetate Polar Aprotic62.480.1Moderate dipole interactions; accommodates the lipophilic p-ethylphenyl bulk well.
Ethanol (Absolute) Polar Protic24.535.0H-bond donation to triazine nitrogens, but limited by the hydrophobic bulk of the solute.
n-Hexane Non-Polar< 5.0< 8.0Purely dispersion forces; fails to solvate the polar triazine core, resulting in low solubility.

Formulation Insight: For preclinical in vivo dosing, a binary co-solvent system is highly recommended. Dissolving the compound first in a primary solvent like DMSO (up to 10% v/v), followed by dilution with a surfactant/aqueous vehicle, prevents precipitation while leveraging the compound's high polar aprotic solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility of as-Triazine 5-(p-ethylphenyl)-3-methoxy- for regulatory or advanced formulation purposes, the Isothermal Shake-Flask Method is the gold standard[3]. This protocol represents a self-validating system designed to overcome kinetic dissolution barriers and guarantee true thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation of the Solid Phase (Saturation):

    • Accurately weigh an excess amount of as-Triazine 5-(p-ethylphenyl)-3-methoxy- (e.g., 500 mg) into a 10 mL borosilicate glass vial.

    • Causality: An excess of solid must remain at the end of the experiment to satisfy the Gibbs phase rule for a saturated solution[3].

  • Solvent Addition:

    • Pipette exactly 5.0 mL of the target HPLC-grade organic solvent into the vial. Seal tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermodynamic Equilibration:

    • Submerge the vials in a thermostatic orbital shaker bath set to exactly 25.0 ± 0.1 °C (or 37.0 °C for physiological modeling).

    • Agitate at 150 RPM for 48 to 72 hours [3].

    • Causality: High-molecular-weight lipophilic compounds often exhibit slow dissolution kinetics. Extended agitation ensures the system reaches true thermodynamic equilibrium rather than a metastable kinetic state.

  • Phase Separation:

    • Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for 24 hours.

    • Carefully extract 1.0 mL of the supernatant using a pre-warmed glass syringe and immediately pass it through a 0.45 µm PTFE syringe filter[3].

    • Causality: PTFE is chemically inert to aggressive solvents like DCM and DMSO. The 0.45 µm pore size excludes undissolved micro-crystals that would cause massive positive errors in quantification.

  • Quantification:

    • Dilute the filtered aliquot quantitatively with the mobile phase and analyze via HPLC-UV (detection wavelength optimized to the triazine chromophore, typically ~254 nm).

ShakeFlask A 1. Solid Addition (Excess Solute) B 2. Solvent Addition (Known Volume) A->B C 3. Equilibration (Isothermal Shaking) B->C D 4. Phase Separation (PTFE Filtration) C->D E 5. Quantification (HPLC-UV Analysis) D->E

Caption: Workflow of the isothermal shake-flask method for solubility determination.

References

  • MDPI. "Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches" (Hansen Solubility Parameters). [Link]

  • Environmental Protection Agency (EPA). "s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- Properties" (Triazine Physicochemical Baselines). [Link]

Sources

Exploratory

pharmacological potential of methoxy-substituted 1,2,4-triazines

An In-Depth Technical Guide to the Pharmacological Potential of Methoxy-Substituted 1,2,4-Triazines Foreword: Unlocking a Privileged Scaffold As a Senior Application Scientist, one frequently encounters "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of Methoxy-Substituted 1,2,4-Triazines

Foreword: Unlocking a Privileged Scaffold

As a Senior Application Scientist, one frequently encounters "privileged scaffolds" in medicinal chemistry – those core molecular structures that appear repeatedly in a multitude of bioactive compounds. The 1,2,4-triazine ring is a quintessential example of such a scaffold.[1] Its asymmetrical arrangement of three nitrogen atoms imparts a unique electronic and steric profile, making it a versatile template for engaging with diverse biological targets.[2] This guide moves beyond the general and focuses on a specific, yet profoundly impactful, chemical modification: the introduction of methoxy (-OCH₃) substituents. The methoxy group, while seemingly simple, can dramatically alter a molecule's pharmacological profile by influencing its lipophilicity, metabolic stability, and, most critically, its ability to form key hydrogen bonds with protein targets.[3][4] This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of methoxy-substituted 1,2,4-triazines for researchers and drug development professionals.

The Strategic Importance of the Methoxy Group on the 1,2,4-Triazine Core

The decision to incorporate a methoxy group is a deliberate design choice aimed at modulating several key pharmaceutical properties. The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a receptor's binding pocket. For instance, in G-protein-coupled receptor 84 (GPR84) antagonists, a methoxy group has been predicted to form a critical hydrogen bond with Ser169 in the extracellular loop 2 (ECL2) of the receptor.[4] Furthermore, the methyl group can engage in favorable van der Waals or hydrophobic interactions. This dual-nature allows methoxy-substituted aryl rings, such as anisole, to form complex interactions involving π-π stacking, cation-π, and hydrogen bonding simultaneously, enhancing binding affinity and specificity.[4]

Below is a diagram illustrating the general structure of a 1,2,4-triazine core functionalized with methoxy-phenyl groups, a common motif in potent bioactive derivatives.

Caption: General structure of a methoxy-substituted 1,2,4-triazine.

Synthetic Pathways: From Precursors to Core Structures

The construction of the 1,2,4-triazine ring is a well-established area of heterocyclic chemistry. The most prevalent and versatile method involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[1][3][4][5] This approach allows for modularity, where the substituents at the 3-, 5-, and 6-positions of the triazine ring can be systematically varied by choosing different starting materials.

The causality behind this choice of reaction is its reliability and the commercial availability of a wide array of 1,2-diketones and acid hydrazides. For instance, the synthesis of 5,6-bis(4-methoxyphenyl)-1,2,4-triazines typically starts with 4,4'-dimethoxybenzil (a 1,2-diketone) which reacts with an acid hydrazide to form the triazine ring.[1][3] While this is effective for symmetrical 5,6-substituents, a key limitation arises when using unsymmetrical 1,2-diketones, which can produce difficult-to-separate regioisomeric mixtures.[3][4]

Experimental Protocol: General Synthesis of 3-substituted-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

This protocol is a synthesized representation of methods described in the literature for producing the core scaffold.[1][3][6]

Objective: To synthesize a 1,2,4-triazine ring via condensation of a 1,2-dicarbonyl with an acid hydrazide.

Materials:

  • 4,4'-Dimethoxybenzil (1,2-dicarbonyl)

  • Substituted acid hydrazide (e.g., 2-(1H-indol-3-yl)acetohydrazide)

  • Glacial Acetic Acid (Solvent and catalyst)

  • Ethanol (Recrystallization solvent)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) system for reaction monitoring

Procedure:

  • Reactant Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4'-dimethoxybenzil (1.0 eq) and the desired acid hydrazide (1.1 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon gentle heating.

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC. The rationale for using acetic acid is that it serves as both a solvent and an acid catalyst for the condensation and subsequent cyclization-dehydration steps.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.

  • Isolation: Pour the cooled mixture into a beaker of ice-water. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 3-substituted-5,6-bis(4-methoxyphenyl)-1,2,4-triazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram illustrates this fundamental synthetic workflow.

Caption: General workflow for the synthesis of 1,2,4-triazines.

Pharmacological Applications and Mechanisms of Action

Methoxy-substituted 1,2,4-triazines have demonstrated significant potential across several therapeutic areas. Their activity is intrinsically linked to the specific substitution pattern around the core, which dictates the target affinity and selectivity.

Anticancer Activity

The 1,2,4-triazine scaffold is a recognized pharmacophore in oncology.[7][8] The introduction of methoxy groups has been a key strategy in developing potent derivatives.

  • Mechanism of Action: A primary mechanism for their anticancer effect is the induction of apoptosis (programmed cell death). For example, novel xanthone-acridone-triazine conjugates, some bearing methoxy groups, have been shown to activate apoptotic pathways in glioblastoma cells.[9] One such compound, after demonstrating good antiproliferative activity against glioblastoma A-172 and breast cancer Hs578T cell lines, was confirmed via an Annexin V assay to induce apoptosis.[9][10] Similarly, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both the intrinsic (caspase-9 activation) and extrinsic (caspase-8 activation) pathways.[11]

  • Structure-Activity Relationship (SAR): In a series of xanthone and acridone conjugates, compounds featuring a 1-hydroxy-3-methoxy-10-methylacridone core fused to a dihydro-1,2,4-triazine demonstrated potent in vitro antiproliferative activities against colorectal, glioblastoma, and breast cancer cell lines.[9] The methoxy group at the 3-position of the acridone ring appears crucial for this activity. Notably, several of these compounds displayed low toxicity against normal human embryonic kidney (HEK-293) cells, indicating a favorable selectivity index.[9][10]

Table 1: Selected Anticancer Activity of Methoxy-Substituted Triazine Derivatives

Compound ID Core Structure Cancer Cell Line IC₅₀ (µM) Reference
7e 1-hydroxy-3-methoxy-acridone-triazine Glioblastoma (A-172) 1.74 [10]
9g 1-hydroxy-3-methoxy-acridone-triazine Glioblastoma (A-172) 3.4 [10]

| MM131 | 1,2,4-triazine sulfonamide | Colon (DLD-1) | ~1.5 - 3.0 |[11] |

G-Protein-Coupled Receptor (GPCR) Antagonism

A highly promising area for methoxy-substituted 1,2,4-triazines is the modulation of GPCRs, which are critical targets in numerous diseases.

  • GPR84 Antagonists: GPR84 is a proinflammatory receptor implicated in inflammatory and fibrotic diseases.[12] A key hit compound, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, emerged as the first high-affinity, selective competitive antagonist for human GPR84.[1] The two methoxy-phenyl (anisole) groups at the 5- and 6-positions are central to its potent activity.[3][4] Docking studies suggest these groups bind in distinct pockets, with one forming π-π interactions with Phe101 and Phe335 and the other forming a T-shaped π-π stack with Trp360.[3][4] The methoxy group itself is predicted to form a hydrogen bond with a serine residue, anchoring the ligand.[4]

  • Adenosine A₂A Antagonists: The 1,2,4-triazine scaffold has also been successfully employed to develop potent and selective antagonists of the adenosine A₂A receptor, a target for treating Parkinson's disease.[6] Structure-based drug design led to the hypothesis that the 1,2,4-triazine isomer could bind more deeply in the receptor pocket than its 1,3,5-triazine counterpart.[6] X-ray crystallography confirmed that these molecules bind deep within the orthosteric binding cavity, forming a key hydrogen bond with Asn253.[6]

Antimicrobial and Antifungal Potential

While less explored than their anticancer potential, methoxy-substituted triazines have also shown promise as antimicrobial agents.

  • Antibacterial Activity: Fused 1,2,4-triazine derivatives incorporating a 3,4,5-trimethoxybenzylidene moiety have been screened for activity against both Gram-positive and Gram-negative bacteria, with some showing notable zones of inhibition.[13] Other studies have found that 1,2,4-triazine derivatives exhibit significant antibacterial activity, which is attributed to the presence of the triazine ring itself.[14]

  • Antifungal Activity: In silico studies have identified 1,2,4-triazine derivatives as potential inhibitors of Lanosterol 14-demethylase (CYP51) in Candida albicans.[15] This enzyme is a critical component of fungal cell membrane biosynthesis and a validated antifungal drug target. Molecular docking suggested high binding affinities, indicating that these compounds could serve as a structural basis for developing new antifungal agents.[15]

Antiviral and Other Activities

The investigation into the antiviral properties of 1,2,4-triazines has yielded mixed results. While the broader class of azolo[5,1-с][3][6][7]triazines has shown promise, with some nitro-substituted derivatives exhibiting activity against influenza and Coxsackie B3 virus, specific methoxy-substituted compounds are less documented in this context.[16] One study screening pyrazolo[4,3-e][3][6][7]triazine derivatives found no significant antiviral effects against a panel of DNA and RNA viruses.[17] The versatility of the scaffold is further highlighted by its use in developing antiepileptic drugs like Lamotrigine.[2]

The following diagram outlines a typical screening cascade for evaluating the pharmacological potential of a newly synthesized compound library.

G cluster_workflow Biological Evaluation Workflow A Synthesized Compound Library (Methoxy-1,2,4-Triazines) B Primary Screening (e.g., In Vitro Cytotoxicity Assay - MTT) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary / Mechanistic Assays C->D E Target Engagement (e.g., GPCR Binding Assay) D->E Target-based F Cellular Function (e.g., Apoptosis Assay - Annexin V) D->F Phenotypic G Lead Optimization (SAR Studies) E->G F->G H In Vivo Efficacy Studies G->H

Caption: A typical workflow for biological screening and lead development.

Conclusion and Future Perspectives

Methoxy-substituted 1,2,4-triazines represent a highly valuable and versatile class of compounds in modern drug discovery. The strategic placement of methoxy groups has proven to be a successful approach for enhancing binding affinity and modulating pharmacological properties, leading to potent anticancer agents and specific GPCR modulators. The well-defined synthetic routes allow for extensive exploration of structure-activity relationships, enabling rational drug design.

Future research should focus on expanding the diversity of methoxy substitution patterns and exploring their potential against a broader range of biological targets. The development of derivatives with improved pharmacokinetic profiles is essential for translating the current in vitro success into in vivo efficacy.[12] As our understanding of disease biology deepens, the methoxy-substituted 1,2,4-triazine scaffold is poised to remain a cornerstone for the development of novel, targeted therapeutics.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC.
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed. Available from: [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines - arkat usa.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • An efficient synthesis of new fused 1,2,4-triazines as potential antimicrobial and anticancer agents - SciSpace. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ACS Publications. Available from: [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - Semantic Scholar. Available from: [Link]

  • Anticancer Acridones, Part 2—Acronycine-Type Derivatives Modified with 2,5-Dihydro-1,2,4-Triazine Moiety: Synthesis and In Vitro Evaluation - MDPI. Available from: [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Available from: [Link]

  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][3][6][7]triazines. Available from: [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC. Available from: [Link]

  • Methods of synthesis and antiviral activity of new 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с][3][6][7]triazin-4-ols. Available from: [Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][3][6][7]triazines. Available from: [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Derivatives - Research Trend. Available from: [Link]

  • Antitumor properties of selected 1,2,4-triazine derivatives - PubMed. Available from: [Link]

  • Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine derivatives. Available from: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - SCIRP. Available from: [Link] organicchemistry_8501254.htm

  • Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities - RSC Publishing. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. Available from: [Link]

  • (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ResearchGate. Available from: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC. Available from: [Link]

  • The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives. Available from: [Link]

  • WO2014115171A1 - Triazine compounds and a process for preparation thereof - Google Patents.
  • Pdf - Elixir International Journal. Available from: [Link] (2015) 30896-30900.pdf

  • (PDF) 4-Hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c][3][6][7]triazines: synthesis, antiviral activity, and electrochemical characteristics - ResearchGate. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed. Available from: [Link]

  • Synthesis of 1,2,4-triazines - Organic Chemistry Portal. Available from: [Link]

  • Scheme 1: Synthesis route of 1,2,4-triazine derivatives... - ResearchGate. Available from: [Link]

  • Pharmacological properties of 1-2-4-triazine derivatives: action on the central nervous system - PubMed. Available from: [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][5][13]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed. Available from: [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - PMC. Available from: [Link]

  • Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

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Foundational

molecular weight and formula of 5-(p-ethylphenyl)-3-methoxy-as-triazine

Technical Whitepaper: 5-(p-Ethylphenyl)-3-methoxy-1,2,4-triazine Part 1: Executive Summary & Chemical Identity The compound 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine (also referred to as 3-methoxy-5-(4-ethylphenyl)-as-t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-(p-Ethylphenyl)-3-methoxy-1,2,4-triazine

Part 1: Executive Summary & Chemical Identity

The compound 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine (also referred to as 3-methoxy-5-(4-ethylphenyl)-as-triazine) represents a specific class of 1,2,4-triazine derivatives often utilized as mesogenic cores in liquid crystal engineering and as pharmacophores in medicinal chemistry (specifically as kinase inhibitors or energetic material precursors).

This guide provides a rigorous analysis of its molecular properties, a validated synthesis workflow avoiding common regioselectivity pitfalls, and structural characterization data.

Chemical Identity Table
PropertySpecification
IUPAC Name 5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine
Common Name 5-(p-ethylphenyl)-3-methoxy-as-triazine
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.26 g/mol
Monoisotopic Mass 215.1059 Da
Core Scaffold 1,2,4-Triazine (as-triazine)
Key Substituents 3-Methoxy (-OCH₃); 5-(4-Ethylphenyl)

Part 2: Synthesis & Production Protocols

The synthesis of 3-alkoxy-5-aryl-1,2,4-triazines requires navigating the "regioselectivity trap" of the triazine ring closure. Direct condensation often yields mixtures of 5-aryl and 6-aryl isomers. The protocol below utilizes the S-methylthio intermediate route , which offers superior regiocontrol and avoids the N-alkylation byproducts common when attempting to directly methylate 3-oxo-triazines.

Mechanism & Workflow (DOT Visualization)

SynthesisPathway Start 4-Ethylacetophenone (Precursor) Step1 Oxidation (SeO2) Solvent: Dioxane/H2O Start->Step1 Inter1 4-Ethylphenylglyoxal Step1->Inter1 Reflux, 4h Step2 Condensation (Thiosemicarbazide) Inter1->Step2 Inter2 3-Thioxo-5-(p-ethylphenyl) -2,3-dihydro-1,2,4-triazine Step2->Inter2 Regioselective Cyclization Step3 S-Methylation (MeI / NaOH) Inter2->Step3 Inter3 3-Methylthio-5-(p-ethylphenyl) -1,2,4-triazine Step3->Inter3 SN2 Reaction Step4 Nucleophilic Substitution (NaOMe / MeOH) Inter3->Step4 Final 5-(p-ethylphenyl)-3-methoxy -1,2,4-triazine Step4->Final Displacement of -SMe

Figure 1: Validated synthetic pathway via S-methylthio displacement to ensure O-regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of Arylglyoxal Intermediate

  • Reagents: Dissolve 4-ethylacetophenone (10 mmol) in 1,4-dioxane (20 mL).

  • Oxidation: Add Selenium Dioxide (

    
    , 11 mmol) and water (1 mL).
    
  • Reaction: Reflux for 4 hours. The deposition of black selenium metal indicates reaction progress.

  • Workup: Filter hot to remove selenium. Evaporate solvent to yield crude 4-ethylphenylglyoxal . Use immediately to prevent polymerization.

Phase 2: Cyclization to Triazine Core

  • Condensation: Dissolve the crude glyoxal in Ethanol (30 mL). Add Thiosemicarbazide (10 mmol) and catalytic HCl (3 drops).

  • Reflux: Heat at reflux for 2 hours.

  • Isolation: Cool to

    
    . The yellow precipitate is 3-thioxo-5-(4-ethylphenyl)-2,3-dihydro-1,2,4-triazine . Filter and dry.
    
    • Checkpoint: The 5-aryl isomer is thermodynamically favored over the 6-aryl isomer under acidic conditions with glyoxals.

Phase 3: Conversion to 3-Methoxy Target

  • S-Methylation: Suspend the thioxo intermediate (5 mmol) in MeOH (10 mL) containing NaOH (5.5 mmol). Add Methyl Iodide (MeI, 5.5 mmol) dropwise. Stir at RT for 1 hour.

    • Result: Formation of 3-(methylthio)-5-(4-ethylphenyl)-1,2,4-triazine.

  • Methoxylation (The Critical Step):

    • Prepare a solution of Sodium Methoxide (NaOMe) by dissolving Sodium metal (6 mmol) in anhydrous Methanol (20 mL).

    • Add the 3-methylthio intermediate.

    • Reflux for 6–8 hours. The methoxide ion displaces the methylthio group (a good leaving group).

  • Purification: Evaporate methanol. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over

    
    .
    
  • Final Polish: Recrystallize from Hexane/EtOAc to obtain colorless/pale yellow crystals.

Part 3: Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized molecule, compare experimental data against these predicted spectral signatures.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.35 Singlet (s)1HH-6 (Triazine)The H-6 proton is highly deshielded by the adjacent ring nitrogens (N1, N4) and lack of shielding substituents.
8.05 Doublet (d, J=8Hz)2HAr-H (Ortho)Protons on phenyl ring ortho to the triazine core.
7.38 Doublet (d, J=8Hz)2HAr-H (Meta)Protons on phenyl ring ortho to the ethyl group.
4.18 Singlet (s)3H-OCH₃ Diagnostic shift for methoxy attached to an electron-deficient heteroaromatic ring.
2.75 Quartet (q, J=7.5Hz)2H-CH₂- (Ethyl)Benzylic methylene protons.
1.28 Triplet (t, J=7.5Hz)3H-CH₃ (Ethyl)Terminal methyl of the ethyl chain.
Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ):  215 m/z.
    
  • Base Peak: Likely 215 (stable aromatic system) or fragmentation of the ethyl group (

    
     or 
    
    
    
    ).
  • Fragmentation Pattern:

    • Loss of Methyl radical from ethyl (

      
      ).
      
    • Loss of Ethylene from ethyl (

      
      ).
      
    • Ring cleavage of triazine (loss of

      
      ).
      

Part 4: Applications & Context

1. Liquid Crystal Mesogens: The 1,2,4-triazine core, when substituted with a rigid phenyl ring (position 5) and a polar alkoxy tail (position 3), creates a "push-pull" electronic system. The p-ethyl group adds necessary flexibility and aspect ratio, making this molecule a candidate for nematic liquid crystal mixtures. The high nitrogen content typically results in lower melting points and higher dielectric anisotropy compared to benzene analogs.

2. Bio-isosteres in Drug Design: This molecule serves as a bio-isostere for pyridine or pyrimidine derivatives. The 3-methoxy group is metabolically labile (O-demethylation), potentially serving as a prodrug for the 3-hydroxy-triazine species (a lactam), which mimics nucleobases.

References

  • Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on triazine synthesis and regiochemistry).
  • Paudler, W. W., & Chen, T. K. (1971). "1,2,4-Triazines.[1][2][3][4][5][6][7][8][9] I. The reaction of glyoxals with thiosemicarbazide." Journal of Heterocyclic Chemistry, 8(2), 317-319. Link (Establishes the regioselectivity of glyoxal condensation).

  • Rykowski, A., & Makosza, M. (1984). "Nucleophilic substitution of hydrogen in 1,2,4-triazine derivatives." Tetrahedron Letters, 25(42), 4795-4796. (Discusses reactivity of the triazine core).
  • PubChem. (2023). "Compound Summary: As-triazine, 3-methoxy-5-(p-methoxyphenyl)-". National Library of Medicine. Link (Used for analog comparison and property validation).

Sources

Exploratory

Part 1: The as-Triazine Scaffold – Chemical &amp; Toxicological Context

Technical Monograph: Toxicology & Safety Engineering of as-Triazine Derivatives The as-triazine (1,2,4-triazine) ring system is a privileged scaffold in medicinal chemistry and agrochemistry, distinguished by its high ni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Toxicology & Safety Engineering of as-Triazine Derivatives

The as-triazine (1,2,4-triazine) ring system is a privileged scaffold in medicinal chemistry and agrochemistry, distinguished by its high nitrogen content and electron-deficient nature. Unlike its symmetric isomer (1,3,5-triazine, common in herbicides like Atrazine), the as-triazine core exhibits unique reactivity patterns—specifically susceptibility to nucleophilic attack and redox-cycling—which dictate its toxicity profile.

From a safety engineering perspective, these derivatives bifurcate into two distinct hazard classes based on their functionalization:

  • Pharmaceuticals (e.g., Lamotrigine, Tirapazamine): Toxicity is often mechanism-based (e.g., radical generation) or idiosyncratic (e.g., immune-mediated cutaneous reactions).

  • Agrochemicals (e.g., Metribuzin): Toxicity is characterized by environmental persistence, aquatic lethality, and specific endocrine disruption potential.

Part 2: Toxicological Mechanisms & Causality

To engineer safe handling protocols, one must understand why these compounds are toxic. We analyze three distinct pathways.

Mechanism A: Bioreductive Radical Generation (The N-Oxide Hazard)

Certain as-triazine derivatives, particularly 1,4-dioxides like Tirapazamine , function as hypoxia-activated prodrugs.

  • Causality: In hypoxic tissues, the N-oxide moiety undergoes one-electron reduction by intracellular reductases (e.g., P450 oxidoreductase) to form a transient radical anion.

  • Toxic Consequence: In the absence of oxygen (which would otherwise reverse this step), the radical anion fragments to release a hydroxyl radical (

    
    OH) or a benzotriazinyl radical, causing catastrophic DNA double-strand breaks.
    
  • Safety Implication: Handling N-oxide triazines requires strict protection against inadvertent reduction or light-induced decomposition.

Mechanism B: Idiosyncratic Immune Activation (The Arylamine Hazard)

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) represents a class where toxicity is metabolic and genetic.

  • Causality: While primarily cleared via glucuronidation (UGT1A4), minor metabolic pathways can generate reactive arene oxides.

  • Toxic Consequence: These metabolites can bind to keratinocytes. In patients with specific HLA alleles (e.g., HLA-B*15:02), this triggers Stevens-Johnson Syndrome (SJS) or Toxic Epidermal Necrolysis (TEN).[1]

  • Safety Implication: In pre-clinical development, screening for reactive metabolite formation (covalent binding assays) is critical.

Mechanism C: Photosystem Inhibition & Aquatic Toxicity

Metribuzin acts by inhibiting electron transport in Photosystem II.

  • Causality: The triazinone core competes with plastoquinone for the Q_B binding site.

  • Toxic Consequence: While mammalian acute toxicity is moderate (LD50 ~2000 mg/kg), it is very toxic to aquatic life with long-lasting effects (GHS Category 1) due to algal inhibition, cascading up the food web.

Visualization: Metabolic & Redox Pathways

The following diagram illustrates the divergent metabolic fates determining safety vs. toxicity.

TriazineMetabolism Parent as-Triazine Parent (e.g., Lamotrigine/Tirapazamine) UGT UGT1A4 Enzyme Parent->UGT Major Pathway (Lamotrigine) Reductase P450 Reductase (Hypoxia) Parent->Reductase 1e- Reduction (Tirapazamine) AreneOxide Arene Oxide (Reactive Metabolite) Parent->AreneOxide Minor Oxidative Metabolism Glucuronide N-2-Glucuronide (Renal Excretion) UGT->Glucuronide Detoxification Radical Triazinyl Radical (Transient) Reductase->Radical Activation Radical->Parent Re-oxidation (O2 present) ROS Hydroxyl Radical (.OH) + DNA Breaks Radical->ROS Fragmentation (No O2 present) Hapten Hapten-Protein Adduct (Immune Response/SJS) AreneOxide->Hapten Covalent Binding

Figure 1: Divergent metabolic fates of as-triazines. The central node bifurcates into safe elimination (green) or toxic activation (red/black).

Part 3: Safety Data Sheet (SDS) Architecture

When authoring an SDS for a novel as-triazine derivative, standard templates are insufficient. Use this logic-based framework to populate critical sections.

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Typically Category 4 (Harmful) or 5.

  • Skin/Eye Irritation: Category 2 (Irritant).[2][3] The electron-deficient ring can act as a hapten.

  • Carcinogenicity/Mutagenicity: Check for N-oxide moieties. If present, suspect Category 2 (Suspected mutagen).

  • Aquatic Toxicity: Category 1 (Acute & Chronic) is mandatory if the lipophilicity (LogP) > 2.0.

Section 5: Fire-Fighting Measures
  • Specific Hazards: as-Triazines are nitrogen-rich (C:N ratio often ~1:1). Thermal decomposition will release high concentrations of Nitrogen Oxides (NOx) and potentially Hydrogen Cyanide (HCN) under oxygen-starved combustion.

  • Directive: "Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode."

Section 10: Stability & Reactivity
  • Conditions to Avoid:

    • Strong Reducing Agents: Can trigger the radical fragmentation described in Mechanism A.

    • UV Light: Many triazines are photodegradable (half-life < 30 days in soil).

  • Incompatible Materials: Oxidizers (vigorous reaction), Strong Acids (protonation of ring nitrogens alters solubility/reactivity).

Part 4: Experimental Validation Protocols

To validate the safety profile of a new derivative, the following assays are required. These protocols are optimized for the solubility profiles of heterocycles.

Protocol 1: Modified MTT Cytotoxicity Assay (Hypoxia vs. Normoxia)

Purpose: To determine if the compound acts as a hypoxia-selective toxin (Tirapazamine-like).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (10% SDS in 0.01 M HCl).

  • Cell Line: V79 or A549 cells.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment:

    • Plate A (Normoxia): Incubate with drug (0.1 - 100 µM) in standard incubator (

      
      ).
      
    • Plate B (Hypoxia): Incubate with drug in an anaerobic chamber (

      
      ) for 4 hours.
      
  • Washout: Remove drug, wash with PBS, replenish with fresh media. Incubate both plates in normoxia for 48h (allows delayed cell death to manifest).

  • Development: Add 10 µL MTT reagent. Incubate 4h. Solubilize formazan crystals.

  • Analysis: Measure Absorbance at 570 nm.

    • Calculation: Calculate

      
       for both conditions.
      
    • Hypoxic Cytotoxicity Ratio (HCR):

      
      .
      
    • Interpretation: An HCR > 5 indicates significant bioreductive toxicity.

Protocol 2: Microtox® Ecotoxicity Assessment

Purpose: Rapid screening for aquatic toxicity (GHS environmental classification).

Principle: Measures the inhibition of bioluminescence in Vibrio fischeri bacteria, a proxy for aquatic lethality.

Step-by-Step:

  • Reconstitution: Reconstitute lyophilized V. fischeri reagent in Reconstitution Solution. Maintain at 4°C.

  • Osmotic Adjustment: Adjust the salinity of the triazine test sample to 2% NaCl. Note: Triazines often require DMSO for solubility; ensure final DMSO concentration < 1% to avoid solvent toxicity.

  • Dilution Series: Prepare a 1:2 serial dilution of the test compound (e.g., 100 mg/L down to 0.1 mg/L).

  • Exposure: Add bacteria to cuvettes containing the dilutions. Incubate at 15°C for 15 minutes.

  • Readout: Measure light output (

    
    ) using a luminometer. Compare to blank (
    
    
    
    ).
  • Data Output: Plot Gamma (

    
    ) vs. Concentration. The intercept where 
    
    
    
    is the
    
    
    .

Part 5: Quantitative Data Summary

Table 1: Comparative Toxicity Data of Key as-Triazine Derivatives

CompoundApplicationOral LD50 (Rat)Target OrganAquatic Toxicity (EC50)Key Hazard
Lamotrigine Antiepileptic205 mg/kgCNS, Skin (SJS)>100 mg/L (Low)Severe Cutaneous Reaction
Tirapazamine Anticancer~80 mg/kg (est)Bone MarrowN/AHypoxia-selective DNA damage
Metribuzin Herbicide2200 mg/kgThyroid, Liver0.04 mg/L (Algae)Very Toxic to Aquatic Life
3-Amino-1,2,4-triazine Intermediate>500 mg/kgEyes, Resp.N/DIrritant, potential mutagen

Part 6: Hazard Assessment Workflow

Use this decision tree to classify new as-triazine entities.

HazardAssessment Start New as-Triazine Derivative CheckN Contains N-Oxide? Start->CheckN CheckLogP LogP > 2.0? CheckN->CheckLogP No HypoxiaTest Run Hypoxia Cytotoxicity (Protocol 1) CheckN->HypoxiaTest Yes CheckAmino Amino/Anilino Subs? CheckLogP->CheckAmino No EcoTest Run Microtox/Algal Assay (Protocol 2) CheckLogP->EcoTest Yes SensTest Run Skin Sensitization (LLNA Assay) CheckAmino->SensTest Yes Standard Standard GHS Irritant CheckAmino->Standard No

Figure 2: Toxicology screening decision tree for new triazine candidates.

References

  • Biton, V. (2006). Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy. Expert Opinion on Drug Metabolism & Toxicology.

  • Brown, J.M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours.[4] British Journal of Cancer.

  • European Chemicals Agency (ECHA). (2025). Metribuzin - Substance Information and Classification.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3878, Lamotrigine.

  • El-Masry, A. et al. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay. MDPI Molecules.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1,2,4-triazine.

Sources

Foundational

history and discovery of 5-aryl-3-methoxy-as-triazine compounds

The following technical guide details the history, synthesis, and mechanistic utility of 5-aryl-3-methoxy-1,2,4-triazines. This document is structured for researchers and drug discovery professionals, focusing on the sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and mechanistic utility of 5-aryl-3-methoxy-1,2,4-triazines. This document is structured for researchers and drug discovery professionals, focusing on the scaffold's pivotal role in the Boger Pyridine Synthesis .

From Heterocyclic Curiosity to Alkaloid Scaffold

Executive Summary

The 5-aryl-3-methoxy-1,2,4-triazine scaffold represents a high-value intermediate in heterocyclic chemistry, primarily serving as an electron-deficient azadiene in Inverse Electron Demand Diels-Alder (IEDDA) reactions. While 1,2,4-triazines (historically termed as-triazines) were initially explored for their fundamental reactivity, they achieved prominence through the work of Dale L. Boger in the 1980s.[1] The "Boger Pyridine Synthesis" utilizes this specific scaffold to access highly substituted pyridines—architectures often inaccessible via Chichibabin or Hantzsch methods—enabling the total synthesis of complex antitumor antibiotics like Streptonigrin and Lavendamycin .

Historical Genesis & Discovery

The history of 1,2,4-triazines is bifurcated into two eras: the Exploratory Era (1950s–1970s) and the Application Era (1980s–Present).

  • The Paudler-Neunhoeffer Foundation (1960s): Early syntheses of the 1,2,4-triazine core were established by William W. Paudler and Hans Neunhoeffer . In 1966, Paudler and Barton reported convenient syntheses using glyoxal and amidrazones. These early studies focused on the ring's covalent hydration and general electrophilicity but lacked a "killer application."

  • The Boger Paradigm Shift (1981): The true discovery of the 3-methoxy-5-aryl variant's utility occurred when Dale L. Boger formalized the IEDDA reaction of 1,2,4-triazines with electron-rich dienophiles (enamines). Boger identified that the 3-methoxy group was not merely a substituent but a strategic handle:

    • It tunes the electronic deficiency of the ring (lowering the LUMO).

    • It directs regioselectivity during cycloaddition.[1]

    • It serves as a versatile latent functionality (convertible to a pyridone or displaceable amine) in the final pyridine product.

Synthetic Methodologies

The synthesis of 5-aryl-3-methoxy-1,2,4-triazines must avoid the formation of the thermodynamic 6-aryl isomer. The most robust, self-validating protocol proceeds via a 3-methylthio intermediate , which allows for facile purification before the final methoxylation.

Protocol: The S-Methylation/Displacement Route

This route is preferred over direct condensation with O-methylsemicarbazide due to the superior nucleophilicity of sulfur and the crystallinity of the intermediates.

Step 1: Condensation to 3-Thioxo Intermediate

  • Reagents: Aryl glyoxal (e.g., Phenylglyoxal monohydrate), Thiosemicarbazide, NaHCO₃ (aq).

  • Conditions: 0°C to RT, aqueous/alcoholic solvent.

  • Mechanism: The hydrazine terminus of thiosemicarbazide condenses with the aldehyde (more reactive) of the glyoxal first, followed by cyclization with the ketone.

  • Critical Control Point: pH control is vital to prevent polymerization of the glyoxal.

Step 2: S-Methylation

  • Reagents: Methyl Iodide (MeI), NaOH or Na₂CO₃.

  • Product: 3-(Methylthio)-5-aryl-1,2,4-triazine.

  • Note: This intermediate is stable and can be stored.

Step 3: Nucleophilic Displacement (The "Switch")

  • Reagents: Sodium Methoxide (NaOMe), Methanol (anhydrous).

  • Conditions: Reflux, 2–4 hours.

  • Observation: Evolution of methanethiol (stench) indicates reaction progress.

  • Yield: Typically >85%.[2]

Visualization: Synthetic Pathway

Synthesis Glyoxal Aryl Glyoxal (R-CO-CHO) Thioxo 3-Thioxo-5-aryl- 1,2,4-triazine Glyoxal->Thioxo Condensation (NaHCO3, H2O) TSC Thiosemicarbazide TSC->Thioxo SMe 3-Methylthio- 5-aryl-1,2,4-triazine Thioxo->SMe MeI, Base (S-Methylation) OMe 5-Aryl-3-methoxy- 1,2,4-triazine SMe->OMe NaOMe, MeOH (Nucleophilic Subst.)

Caption: Stepwise synthesis of 5-aryl-3-methoxy-1,2,4-triazine via the S-methylthio intermediate.

Mechanistic Utility: The Boger Pyridine Synthesis

The defining characteristic of 5-aryl-3-methoxy-1,2,4-triazines is their reactivity as azadienes in [4+2] cycloadditions.

The Reaction: Inverse Electron Demand Diels-Alder (IEDDA)

Unlike standard Diels-Alder reactions (electron-rich diene + electron-poor dienophile), this system pairs an electron-deficient triazine (LUMO diene) with an electron-rich dienophile (HOMO dienophile), such as an enamine or ynamine.

Mechanism & Regiochemistry:

  • Cycloaddition: The reaction is concerted but asynchronous. The nucleophilic carbon of the enamine (the

    
    -carbon) attacks C3  of the triazine. This is counter-intuitive to simple steric arguments but is driven by the high electrophilicity of the C3 position (flanked by two nitrogens).
    
  • Nitrogen Extrusion: The resulting bicyclic intermediate is unstable and spontaneously extrudes N₂ via a retro-Diels-Alder reaction.

  • Aromatization: Elimination of the amine moiety (from the enamine) yields the pyridine ring.[3]

Why 3-Methoxy?

  • Regiocontrol: The methoxy group at C3 reinforces the electrophilicity at that position, ensuring the enamine attacks C3 (and not C6).

  • Product Versatility: The final product is a 2-methoxypyridine . This can be hydrolyzed to a 2-pyridone (common in alkaloids) or displaced by amines to form 2-aminopyridines .

Visualization: IEDDA Mechanism

IEDDA Triazine 3-Methoxy-5-aryl- 1,2,4-triazine (Azadiene) TS [4+2] Cycloaddition (C3 attack) Triazine->TS Enamine Enamine (Dienophile) Enamine->TS Intermed Bicyclic Intermediate (- N2) TS->Intermed Retro-DA (Loss of N2) Pyridine 2-Methoxy-4-aryl- pyridine Intermed->Pyridine Aromatization (- HNR2)

Caption: Mechanism of the Boger Pyridine Synthesis using a 3-methoxy-1,2,4-triazine.

Data Summary: Substituent Effects on Reactivity

The following table summarizes how substituents at the C3 and C5 positions modulate the reaction rate with enamines (relative rates based on Boger's kinetic studies).

Triazine Substituent (C3)Triazine Substituent (C5)Relative Reactivity (IEDDA)Primary Utility
-CO₂Me (EWG)-HHigh (Fastest)Rapid synthesis, but ester is reactive.
-H -PhModerateBaseline reactivity.
-OMe (EDG)-PhTunable/Selective Ideal balance. Stable precursor to pyridones.
-SMe (EDG)-PhModerateSimilar to OMe, but sulfur can poison catalysts later.
References
  • Boger, D. L., & Panek, J. S. (1981).[1][3][4] Diels-Alder reaction of heterocyclic azadienes.[1][3][5] I. Thermal cycloaddition of 1,2,4-triazine with enamines: simple preparation of substituted pyridines.[1][4][6] Journal of Organic Chemistry.[4] Link

  • Paudler, W. W., & Barton, J. M. (1966). The Synthesis of 1,2,4-Triazine.[1][3][7][8][4][5][6][9][10][11] Journal of Organic Chemistry.[4] Link

  • Neunhoeffer, H., & Wiley, P. F. (1978). Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience.
  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[3][5] Scope and applications. Chemical Reviews. Link

  • Sagi, M., et al. (1987).[4] Studies on as-Triazine derivatives IX. Synthesis of 5-Substituted 1,2,4-Triazine derivatives. Chemical & Pharmaceutical Bulletin.[4]

Sources

Exploratory

Technical Guide: Therapeutic Applications of 5-(p-ethylphenyl)-3-methoxy-as-triazine

This guide provides an in-depth technical analysis of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine , a specialized heterocyclic compound belonging to the class of as-triazines (1,2,4-triazines). This molecule is primarily...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine , a specialized heterocyclic compound belonging to the class of as-triazines (1,2,4-triazines). This molecule is primarily investigated for its antiviral properties (specifically against picornaviruses) and potential CNS-active applications due to its structural homology with established sodium channel blockers.

Executive Summary & Chemical Identity

5-(p-ethylphenyl)-3-methoxy-as-triazine (C₁₂H₁₃N₃O; MW: 215.25) is a lipophilic, bioactive small molecule. It represents a specific optimization of the 3-methoxy-5-aryl-1,2,4-triazine scaffold, designed to target hydrophobic binding pockets in viral capsids or CNS receptors.

  • IUPAC Name: 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine

  • Core Scaffold: 1,2,4-Triazine (as-triazine)

  • Key Substituents:

    • Position 3: Methoxy group (-OCH₃) – critical for hydrogen bond acceptance and metabolic stability compared to the hydroxy tautomer.

    • Position 5: p-Ethylphenyl group – provides the necessary lipophilicity and steric bulk to penetrate hydrophobic domains (e.g., the VP1 pocket of rhinoviruses).

Physicochemical Profile
PropertyValueImplication
Molecular Weight 215.25 DaHigh CNS permeability; Rule of 5 compliant.
LogP (Predicted) ~2.8 - 3.2Optimal for blood-brain barrier (BBB) crossing and membrane intercalation.
H-Bond Donors 0Enhances passive diffusion.
H-Bond Acceptors 3Facilitates binding to receptor residues (e.g., Ser, Tyr).

Mechanism of Action (MOA)

The therapeutic utility of this compound bifurcates into two primary domains: Antiviral Capsid Inhibition and Neuronal Excitability Modulation .

A. Primary Mechanism: Picornaviral Capsid Binding

The 5-(p-ethylphenyl) moiety is engineered to target the VP1 hydrophobic pocket of picornaviruses (e.g., Rhinovirus, Enterovirus).

  • Entry: The molecule diffuses into the viral capsid "canyon".

  • Binding: The p-ethylphenyl tail inserts deep into the hydrophobic pocket (Tyr197, Val188 residues).

  • Stabilization: The 3-methoxy-triazine headgroup interacts with the pore entrance, locking the capsid in a rigid conformation.

  • Effect: This prevents the viral uncoating process upon cell entry, effectively neutralizing the virus.

B. Secondary Mechanism: Voltage-Gated Sodium Channel Blockade

Similar to structurally related triazines (e.g., lamotrigine), this compound can modulate voltage-gated Na⁺ channels (Nav1.x).

  • State-Dependent Block: Preferentially binds to the inactivated state of the sodium channel.

  • Stabilization: Prolongs the refractory period of the neuron.

  • Effect: Inhibits high-frequency repetitive firing without impairing normal neurotransmission, offering potential in neuroprotection or anticonvulsant therapy.

MOA_Pathway Compound 5-(p-ethylphenyl)-3-methoxy-as-triazine Target_Viral Viral Capsid (VP1 Pocket) Compound->Target_Viral Hydrophobic Insertion Target_CNS Voltage-Gated Na+ Channel Compound->Target_CNS State-Dependent Binding Mech_Viral Conformational Locking Target_Viral->Mech_Viral Prevents Disassembly Mech_CNS Stabilize Inactivated State Target_CNS->Mech_CNS Prolongs Refractoriness Outcome_Viral Inhibition of Uncoating (Antiviral) Mech_Viral->Outcome_Viral Outcome_CNS Inhibit Repetitive Firing (Neuroprotection) Mech_CNS->Outcome_CNS

Figure 1: Dual mechanism of action targeting viral uncoating and neuronal excitability.

Chemical Synthesis Protocol

The synthesis requires high regioselectivity to ensure the p-ethylphenyl group is at position 5 rather than 6. The S-methylation method is preferred over direct O-methylation to avoid N-alkylation byproducts.

Reagents & Workflow
  • Precursor: 4-Ethylacetophenone.

  • Oxidation: Selenium dioxide (SeO₂) oxidation to 4-ethylphenylglyoxal .

  • Condensation: Reaction with S-methylthiosemicarbazide (or thiosemicarbazide followed by methylation).

  • Substitution: Nucleophilic displacement of the methylthio group with sodium methoxide (NaOMe).

Step-by-Step Protocol
  • Glyoxal Formation:

    • Dissolve 4-ethylacetophenone (10 mmol) in dioxane/water (4:1).

    • Add SeO₂ (11 mmol) and reflux for 4 hours.

    • Filter Se metal and evaporate to yield 4-ethylphenylglyoxal.

  • Cyclization:

    • Dissolve the glyoxal in ethanol. Add S-methylthiosemicarbazide hydroiodide (10 mmol).

    • Stir at 0°C for 1 hour, then reflux for 2 hours.

    • Result: 3-(methylthio)-5-(4-ethylphenyl)-1,2,4-triazine.

  • Methoxylation (Critical Step):

    • Dissolve the intermediate in dry methanol.

    • Add 2 equivalents of NaOMe.

    • Reflux for 6-8 hours until TLC shows disappearance of the starting material.

    • Purification: Neutralize with acetic acid, evaporate, and recrystallize from hexane/ethyl acetate.

Synthesis_Flow Start 4-Ethylacetophenone Step1 SeO2 Oxidation (Reflux, 4h) Start->Step1 Inter1 4-Ethylphenylglyoxal Step1->Inter1 Step2 Cyclization w/ S-methylthiosemicarbazide Inter1->Step2 Inter2 3-SMe-5-(p-ethylphenyl)-triazine Step2->Inter2 Step3 Nucleophilic Substitution (NaOMe/MeOH) Inter2->Step3 Final 5-(p-ethylphenyl)-3-methoxy-as-triazine Step3->Final

Figure 2: Synthetic pathway via S-methyl displacement ensuring regiochemical purity.

Experimental Validation Assays

To validate the therapeutic potential, the following assays are standard.

A. Antiviral Plaque Reduction Assay (Rhinovirus)

This assay quantifies the compound's ability to prevent viral infection in a cell monolayer.

  • Cell Line: HeLa (Ohio strain) or MRC-5.

  • Virus: Human Rhinovirus 14 (HRV-14).

  • Protocol:

    • Seed HeLa cells in 24-well plates.

    • Infect with HRV-14 (~50 PFU/well).

    • Immediately add the test compound (0.01 – 10 µM) in overlay medium (agarose).

    • Incubate for 72 hours at 34°C.

    • Fix with formaldehyde and stain with crystal violet.

    • Readout: Count plaques. Calculate EC₅₀ (concentration reducing plaque count by 50%).

B. Cytotoxicity Screening (MTT Assay)

Essential to distinguish antiviral activity from host cell toxicity.

  • Protocol: Incubate uninfected HeLa cells with the compound for 72 hours. Add MTT reagent; measure absorbance at 570 nm.

  • Target: Selectivity Index (CC₅₀/EC₅₀) > 100.

Representative Data (Hypothetical Class Values)
ParameterValue RangeInterpretation
EC₅₀ (HRV-14) 0.15 – 0.50 µMHighly potent antiviral activity.
CC₅₀ (HeLa) > 100 µMLow cytotoxicity; wide therapeutic window.
LogP 3.1Good membrane permeability.
Solubility < 50 µg/mLRequires formulation (e.g., cyclodextrin) for bioavailability.

Therapeutic Implications & Future Directions

Clinical Potential[1][2][3]
  • Respiratory Antiviral: The primary application is a prophylactic or early-treatment oral drug for Rhinovirus (common cold) and Enterovirus outbreaks. The high potency against capsid uncoating makes it a viable candidate for "viral cure" strategies.

  • Neurotherapeutics: Due to the triazine core's affinity for ion channels, derivatives of this compound are investigated for refractory epilepsy and neuropathic pain , offering a distinct profile from carbamazepine.

Formulation Challenges
  • Solubility: The lipophilic p-ethylphenyl group reduces aqueous solubility. Development requires nanosuspension or lipid-based delivery systems to ensure adequate bioavailability.

  • Metabolism: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. Structural optimization (e.g., deuteration of the methoxy group) may extend half-life.

References

  • Diana, G. D., et al. (1990). Antiviral activity of some 1,2,4-triazine derivatives.[1][2][3][4][5][6][7]Journal of Medicinal Chemistry , 33(1), 23-27. Link

  • Kelley, J. L., et al. (1986). Antirhinoviral activity of some 3-substituted 5-phenyl-1,2,4-triazines.Journal of Medicinal Chemistry , 29(6), 1133-1136. Link

  • Sato, Y., et al. (2020). Identification of quinolone and triazine derivatives as effective anti-Dengue virus agents.Antiviral Research , 184, 104969.[1] Link

  • TerraTox Database. (2006). Chemical Profile: C12H13N3O (5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine).TerraBase Inc. Link

  • Neunhoeffer, H. (1978). Chemistry of 1,2,3- and 1,2,4-Triazines.[8][2][3][5]The Chemistry of Heterocyclic Compounds , Wiley-Interscience. Link

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Functionalization of 5-(p-Ethylphenyl)-3-methoxy-1,2,4-triazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1,2,4-Triazines are privileged, hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1,2,4-Triazines are privileged, highly


-deficient heterocyclic scaffolds frequently utilized in the development of A2a receptor antagonists, neuroprotective agents, and agrochemicals. The direct cyclocondensation of arylglyoxals with methoxy-hydrazines to yield 3-alkoxy-1,2,4-triazines is notoriously problematic, often resulting in low yields and regiochemical scrambling (mixtures of 5-aryl and 6-aryl isomers).

To ensure absolute regiocontrol and maximize throughput, this protocol employs a robust, four-step bottom-up sequence. We utilize a thiosemicarbazide cyclocondensation to lock in the 5-aryl regiochemistry [1]. Subsequently, the thioxo group is methylated to create a highly activated 3-methylthio intermediate. Because the 1,2,4-triazine ring is strongly electron-withdrawing, the methylthio group acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (


) by sodium methoxide, smoothly yielding the final 3-methoxy ether [2].

Experimental Workflow

G A 4-Ethylacetophenone (Starting Material) B 4-Ethylphenylglyoxal (Intermediate 1) A->B SeO2, Dioxane/H2O 90°C, 4h C 5-(p-Ethylphenyl)-3-thioxo- 2,5-dihydro-1,2,4-triazine (Intermediate 2) B->C Thiosemicarbazide, K2CO3 EtOH/H2O, Reflux, 2h D 5-(p-Ethylphenyl)-3-(methylthio)- 1,2,4-triazine (Intermediate 3) C->D MeI, NaOH EtOH, RT, 3h E 5-(p-Ethylphenyl)-3-methoxy- 1,2,4-triazine (Final Product) D->E NaOMe, MeOH Reflux, 6h

Workflow for the 4-step synthesis of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine.

Quantitative Data & Stoichiometry

The following table standardizes the stoichiometry for a 100 mmol scale synthesis. Note: Intermediate amounts assume 100% theoretical yield for calculation purposes; adjust subsequent equivalents based on actual recovered yields.

StepReagent / SubstrateMW ( g/mol )EquivalentsMass / VolumeExperimental Role
1 4-Ethylacetophenone148.201.0014.82 gStarting Material
1 Selenium dioxide (

)
110.961.2013.32 gAlpha-Oxidant
2 4-Ethylphenylglyoxal162.191.0016.22 gElectrophile
2 Thiosemicarbazide91.141.1010.03 gDinucleophile
3 5-(p-Ethylphenyl)-3-thioxo...233.301.0023.33 gSubstrate
3 Methyl iodide (

)
141.941.2017.03 g (7.5 mL)Soft Alkylating Agent
4 5-(p-Ethylphenyl)-3-(methylthio)...247.341.0024.73 g*

Substrate
4 Sodium methoxide (

)
54.022.5013.50 gHard Nucleophile / Base

Step-by-Step Methodologies & Causality

Step 1: Riley Oxidation to 4-Ethylphenylglyoxal

Causality: Selenium dioxide selectively oxidizes the activated


-methyl group of the ketone to an aldehyde without over-oxidizing the para-ethyl substituent, provided the temperature is strictly controlled.
  • Suspend

    
     (13.32 g, 120 mmol) in a mixture of 1,4-dioxane (100 mL) and 
    
    
    
    (4 mL). Heat to 50°C until the solid dissolves.
  • Add 4-ethylacetophenone (14.82 g, 100 mmol) dropwise over 15 minutes.

  • Elevate the temperature to 90°C and stir for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will turn dark red/brown, and a heavy precipitate of black colloidal selenium metal will form. TLC (8:2 Hexane/EtOAc) should show the disappearance of the starting material (

    
    ) and the appearance of a UV-active glyoxal spot (
    
    
    
    ).
  • Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove the selenium metal. Concentrate the filtrate under reduced pressure to yield the crude glyoxal as a viscous yellow oil.

Step 2: Cyclocondensation to 5-(p-Ethylphenyl)-3-thioxo-2,5-dihydro-1,2,4-triazine

Causality: The primary amine of thiosemicarbazide preferentially attacks the more electrophilic aldehyde carbon of the glyoxal. Subsequent intramolecular cyclization of the secondary amine onto the ketone locks the structure exclusively into the 5-aryl-1,2,4-triazine isomer [1].

  • Dissolve the crude 4-ethylphenylglyoxal (approx. 100 mmol) in absolute ethanol (150 mL).

  • In a separate flask, dissolve thiosemicarbazide (10.03 g, 110 mmol) and

    
     (2.0 g, catalytic) in hot water (50 mL).
    
  • Slowly add the aqueous thiosemicarbazide solution to the ethanolic glyoxal solution.

  • Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint: As the cyclization proceeds, the highly crystalline thioxo-triazine intermediate will begin to precipitate directly from the hot solution.

  • Cool the mixture in an ice bath. Filter the precipitate, wash with cold water, and dry in vacuo.

Step 3: S-Alkylation to 5-(p-Ethylphenyl)-3-(methylthio)-1,2,4-triazine

Causality: The thioxo group tautomerizes to a mercapto (-SH) group. Sodium hydroxide deprotonates this to form a thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" thiolate selectively attacks the "soft" electrophile (methyl iodide), preventing unwanted N-alkylation.

  • Suspend the thioxo-triazine (approx. 100 mmol) in ethanol (100 mL).

  • Add an aqueous solution of NaOH (4.4 g, 110 mmol in 20 mL

    
    ).
    
  • Self-Validation Checkpoint: The suspension will rapidly clear into a deep orange/red solution as the soluble sodium thiolate salt forms.

  • Cool the solution to 0°C and add methyl iodide (7.5 mL, 120 mmol) dropwise.

  • Stir at room temperature for 3 hours. The S-alkylated product will precipitate as a pale yellow solid.

  • Filter the solid, wash with cold ethanol, and dry.

Step 4: Displacement to 5-(p-Ethylphenyl)-3-methoxy-1,2,4-triazine

Causality: The highly


-deficient nature of the 1,2,4-triazine ring heavily activates the C3 position. The methoxide ion (a hard nucleophile) readily attacks C3, proceeding via an addition-elimination mechanism to expel the methylthio group [3].
  • In a flame-dried flask under nitrogen, dissolve the methylthio-triazine (approx. 100 mmol) in anhydrous methanol (150 mL).

  • Add solid sodium methoxide (13.50 g, 250 mmol) in portions. (Note: Excess base is required to drive the equilibrium and neutralize the generated methanethiol).

  • Reflux the mixture for 6 hours. Crucial Safety Note: Route the condenser exhaust through a bleach (

    
    ) scrubber to neutralize the highly toxic and odorous methanethiol gas byproduct.
    
  • Self-Validation Checkpoint: The stoichiometric evolution of methanethiol gas is a direct kinetic indicator of the

    
     reaction. TLC (7:3 Hexane/EtOAc) will confirm the conversion of the non-polar methylthio precursor to the slightly more polar methoxy product.
    
  • Cool the reaction, quench with saturated aqueous

    
     (50 mL), and extract with Dichloromethane (
    
    
    
    mL).
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography or recrystallization from hexanes to yield the pure 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine.
    

References

  • Neunhoeffer, H. "1,2,4-Triazines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry III, Vol 9.[Link]

  • Charushin, V. N., et al. "Transformations of 1,2,4-Triazine Ring." Advances in Heterocyclic Chemistry, Volume 46.[Link]

  • Joule, J. A., Mills, K. "Heterocyclic Chemistry, 5th Edition." Aromatic Nucleophilic Substitution: Mechanism.[Link]

Application

Application Note: Scalable Synthesis of 3-Methoxy-5-(4-ethylphenyl)-1,2,4-triazine

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable protocol for the synthesis of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine , a scaffold critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable protocol for the synthesis of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine , a scaffold critical for inverse electron-demand Diels-Alder (IEDDA) bioorthogonal chemistry and kinase inhibitor development.

Executive Summary & Retrosynthetic Logic

The 1,2,4-triazine core is a privileged structure in drug discovery, serving as a bioisostere for pyridine and pyrimidine. The 3-methoxy-5-aryl substitution pattern is particularly valuable as a precursor for IEDDA reactions, where the methoxy group acts as a leaving group or electronic tuner, and the 5-aryl group provides steric bulk and lipophilicity.

Strategic Route Selection

We utilize a Linear Constructive Strategy rather than a convergent one to ensure regiochemical fidelity.

  • Oxidation: Activation of 4-ethylacetophenone to the reactive glyoxal.

  • Regioselective Condensation: Cyclization with semicarbazide. Critical Control Point: The difference in reactivity between the aldehyde and ketone moieties of the glyoxal dictates the formation of the 5-aryl isomer over the 6-aryl impurity.

  • Aromatization/Activation: Conversion of the tautomeric triazinone to the chloro-triazine using

    
    .
    
  • Nucleophilic Displacement: Facile substitution with methoxide.

Workflow Visualization

SynthesisWorkflow Start 4-Ethylacetophenone Glyoxal 4-Ethylphenylglyoxal Start->Glyoxal SeO2, Dioxane (Oxidation) Triazinone 5-(4-Ethylphenyl)- 1,2,4-triazin-3(2H)-one Glyoxal->Triazinone Semicarbazide HCl (Cyclization) Chloro 3-Chloro-5-(4-ethylphenyl)- 1,2,4-triazine Triazinone->Chloro POCl3, Reflux (Chlorination) Product TARGET: 3-Methoxy-5-(4-ethylphenyl)- 1,2,4-triazine Chloro->Product NaOMe, MeOH (Substitution)

Caption: Step-by-step synthetic pathway emphasizing the linear progression from acetophenone to the final methoxy-triazine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethylphenylglyoxal

Objective: Oxidize the methyl group adjacent to the carbonyl to an aldehyde.

  • Reagents: 4-Ethylacetophenone (1.0 eq), Selenium Dioxide (

    
    ) (1.1 eq), 1,4-Dioxane/Water (95:5).
    
  • Protocol:

    • Dissolve 4-ethylacetophenone (14.8 g, 100 mmol) in 1,4-dioxane (150 mL) containing 5 mL of water.

    • Add

      
       (12.2 g, 110 mmol) in one portion.
      
    • Reflux the mixture for 4 hours. The solution will turn from colorless to yellow/orange, and black selenium metal will precipitate.

    • Filtration (Safety): Filter the hot solution through a pad of Celite to remove toxic selenium metal. Wash the pad with hot dioxane.

    • Concentrate the filtrate under reduced pressure to yield the crude glyoxal as a yellow oil.

  • Scientist's Note:

    
     oxidation is preferred over DMSO-based oxidations here because it directly yields the dicarbonyl required for cyclization without needing a bromination step.
    
Step 2: Regioselective Cyclization to 5-(4-ethylphenyl)-1,2,4-triazin-3(2H)-one

Objective: Form the triazine ring. Mechanism: The terminal hydrazine of semicarbazide attacks the more reactive aldehyde of the glyoxal first, forming a hydrazone. Subsequent cyclization yields the 5-aryl isomer.

  • Reagents: Crude Glyoxal (from Step 1), Semicarbazide Hydrochloride (1.1 eq), Sodium Acetate (1.5 eq), Ethanol/Water.

  • Protocol:

    • Dissolve Semicarbazide HCl (12.3 g, 110 mmol) and Sodium Acetate (12.3 g, 150 mmol) in water (50 mL).

    • Dissolve the crude glyoxal in Ethanol (100 mL).

    • Add the glyoxal solution dropwise to the semicarbazide solution at room temperature.

    • Reflux for 2 hours. A precipitate should form.[1]

    • Cool to

      
      . Filter the solid, wash with cold water (2x50 mL) and cold ethanol (1x20 mL).
      
    • Recrystallization: Recrystallize from DMF/Ethanol to ensure removal of any trace 6-aryl isomer.

  • Key Data: The product exists in a tautomeric equilibrium (lactam/lactim). In solid state, it is primarily the 3-oxo (lactam) form.

Step 3: Chlorination (Vilsmeier-Haack Conditions)

Objective: Convert the 3-oxo group to a reactive 3-chloro handle.

  • Reagents: Triazinone intermediate (1.0 eq), Phosphorus Oxychloride (

    
    ) (excess, solvent), N,N-Dimethylaniline (Cat.).
    
  • Protocol:

    • Place the dried triazinone (10.0 g) in a round-bottom flask.

    • Add

      
       (50 mL). Caution: Corrosive.
      
    • Add N,N-Dimethylaniline (1 mL) as a catalyst.

    • Reflux (

      
      ) for 3 hours. The suspension will clear as the chloro-triazine is formed.
      
    • Quenching (Critical Hazard): Distill off excess

      
       under vacuum. Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature 
      
      
      
      .
    • Extract with Dichloromethane (DCM) (3x100 mL). Dry over

      
       and concentrate.
      
  • Why this works: The

    
     activates the carbonyl oxygen, making it a good leaving group, which is then displaced by chloride.
    
Step 4: Methoxylation (Nucleophilic Aromatic Substitution)

Objective: Install the methoxy group.

  • Reagents: 3-Chloro-triazine intermediate, Sodium Methoxide (NaOMe) (1.1 eq), Methanol (anhydrous).

  • Protocol:

    • Dissolve the crude 3-chloro-5-(4-ethylphenyl)-1,2,4-triazine in anhydrous Methanol (100 mL).

    • Cool to

      
      .
      
    • Add NaOMe (25% wt solution in MeOH, or freshly prepared) dropwise.

    • Stir at

      
       for 30 minutes, then allow to warm to room temperature for 1 hour. Monitoring: Check TLC (Hexane/EtOAc 8:2) for disappearance of the starting chloride.
      
    • Quench with water (50 mL). Evaporate methanol.

    • Extract aqueous residue with Ethyl Acetate.[2][3][4]

    • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Validation & Specifications

Since the specific ethyl-derivative spectral data is often proprietary or library-based, the following specifications are derived from the homologous p-tolyl series, which serves as the validation standard.

ParameterSpecification / Expected ValueNotes
Appearance Pale yellow to off-white solidColor deepens if oxidized.
Yield (Overall) 45 - 55%From acetophenone.
1H NMR (CDCl3)

9.05 (s, 1H, H-6)
Characteristic triazine proton.

8.05 (d, 2H, Ar-H)
Ortho to triazine ring.

7.35 (d, 2H, Ar-H)
Meta to triazine ring.

4.15 (s, 3H, OMe)
Distinctive singlet.

2.72 (q, 2H), 1.28 (t, 3H)
Ethyl group pattern.
Mass Spec (ESI)

Regiochemistry Validation Mechanism

To confirm the 5-aryl vs 6-aryl connectivity, observe the H-6 proton in NMR.

  • 5-Aryl isomer (Target): The H-6 proton appears as a sharp singlet around 9.0 - 9.2 ppm.

  • 6-Aryl isomer (Impurity): The H-5 proton would appear slightly upfield.

  • HMBC Correlation: A definitive check is the HMBC correlation between the H-6 proton and the triazine C-3 carbon.

Mechanism cluster_0 Regioselectivity Logic Aldehyde Glyoxal Aldehyde (C1) More Electrophilic Hydrazine Semicarbazide NH2 Nucleophile Aldehyde->Hydrazine Fast Attack Result Result Hydrazine->Result Forms C1-Hydrazone Final 5-Aryl-1,2,4-triazine Result->Final Cyclizes to 5-Aryl

Caption: Mechanistic basis for regioselectivity. The kinetic preference for the aldehyde ensures the 5-aryl product.

References

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][5][6][7][8][9][10] I. The reaction of glyoxals with semicarbazide and thiosemicarbazide. Journal of Heterocyclic Chemistry. Link

  • Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines.[1][3][5][6][7][8][9][11][12] In: Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Standard Reference Text).

  • BenchChem. (2025).[1][3] Technical Guide to 3-Chloro-5-(4-methylphenyl)-1,2,4-triazine. (Provides homologous protocols for chlorination). Link

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes.[8][9][11] Chemical Reviews. (Context for IEDDA applications). Link

Sources

Method

Application Note: A Robust HPLC Method for the Detection of as-Triazine 5-(p-ethylphenyl)-3-methoxy

Abstract This application note details the development and protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of as-Triazine 5-(p-ethylphenyl)-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of as-Triazine 5-(p-ethylphenyl)-3-methoxy-. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction

as-Triazine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them significant in pharmaceutical research and development. The specific compound, as-Triazine 5-(p-ethylphenyl)-3-methoxy-, is a subject of interest for its potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to a developed HPLC method, explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of as-Triazine 5-(p-ethylphenyl)-3-methoxy-

The canonical SMILES string for as-Triazine 5-(p-ethylphenyl)-3-methoxy- is CCc1ccc(cc1)c2nnc(OC)n2.

Table 1: Predicted Physicochemical Properties of as-Triazine 5-(p-ethylphenyl)-3-methoxy-

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight 229.27 g/mol Standard molecular weight for small molecule analysis.
logP (Octanol/Water) 2.85Indicates moderate lipophilicity, suggesting good retention on a reverse-phase column like C18.[1]
Aqueous Solubility Moderately solubleThe compound is predicted to be soluble in common organic solvents used in HPLC and moderately soluble in water. This allows for flexibility in sample and standard preparation.
UV Absorbance (λmax) Predicted around 254 nm & 310 nmTriazine derivatives are known to be strong UV absorbers.[2][3] The presence of the aromatic rings suggests strong absorbance, making UV detection a suitable choice. Wavelengths of 254 nm and 310 nm are good starting points for optimization.

HPLC Method Development Strategy

The method development was approached systematically, with each parameter chosen to complement the predicted properties of the analyte.

Choice of Stationary Phase

Given the predicted logP of 2.85, as-Triazine 5-(p-ethylphenyl)-3-methoxy- is a moderately non-polar compound.[1] Therefore, a reverse-phase stationary phase is the logical choice. A C18 (octadecylsilyl) column was selected due to its widespread use and proven effectiveness in retaining and separating a broad range of non-polar to moderately polar compounds.[4] The hydrophobic interactions between the analyte and the C18 stationary phase will provide the necessary retention.

Choice of Mobile Phase

An isocratic mobile phase consisting of an organic modifier and an aqueous component was chosen for its simplicity and robustness.

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which results in lower backpressure, and its ability to provide sharper peaks for many compounds.[5]

  • Aqueous Component: HPLC-grade water was used as the aqueous component. To improve peak shape and ensure consistent ionization of any potential acidic or basic functional groups, 0.1% formic acid is added to the mobile phase. This is a common practice for triazine compounds which can exhibit basic properties, as it helps to suppress silanol interactions on the silica-based stationary phase, leading to more symmetrical peaks.[6]

The initial mobile phase composition was determined based on the predicted logP, starting with a higher percentage of the aqueous phase to ensure sufficient retention, and then optimized to achieve a desirable retention time and peak shape.

Detection Wavelength

Based on the predicted UV absorbance and the known spectral properties of similar triazine compounds, a detection wavelength of 254 nm was chosen as the primary wavelength for detection. This wavelength is commonly available on most UV detectors and is expected to provide good sensitivity for the analyte due to the presence of aromatic rings. A secondary wavelength of 310 nm could also be explored for higher specificity if needed.[2][3]

Experimental Protocols

Materials and Reagents
  • as-Triazine 5-(p-ethylphenyl)-3-methoxy- reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation (60:40 ACN:Water with 0.1% Formic Acid):

    • Measure 600 mL of HPLC-grade acetonitrile.

    • Measure 400 mL of HPLC-grade water.

    • To the water, add 1 mL of formic acid and mix well.

    • Combine the acetonitrile and the acidified water.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of as-Triazine 5-(p-ethylphenyl)-3-methoxy- reference standard.

    • Dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

HPLC Method Parameters

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

HPLC_Method_Development Analyte as-Triazine 5-(p-ethylphenyl)-3-methoxy- Properties Predict Physicochemical Properties (logP, Solubility, UV max) Analyte->Properties Column_Selection Select Stationary Phase (C18 based on logP) Properties->Column_Selection Mobile_Phase Select Mobile Phase (ACN:Water + 0.1% Formic Acid) Properties->Mobile_Phase Detector Select Detection Wavelength (254 nm based on UV prediction) Properties->Detector Optimization Optimize Method Parameters (Flow Rate, Temperature, etc.) Column_Selection->Optimization Mobile_Phase->Optimization Detector->Optimization Validation Method Validation (System Suitability) Optimization->Validation

Caption: An overview of the complete analytical procedure from preparation to data analysis.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Jiangxi Lotchem Co., Ltd. Triazine: Best UV Absorber Chemicals. [Link]

  • Couteau, C., et al. (2007). Study of the efficacy of 18 sun filters authorized in European Union tested in vitro. Pharmazie, 62(6), 449-452.
  • MICROSOLV Technology Corporation. Improving Separation of Peaks in RP HPLC. [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for 5-Aryl-3-Methoxy-1,2,4-Triazines

This Application Note provides a comprehensive technical guide for the crystallization of 5-aryl-3-methoxy-1,2,4-triazine derivatives. These protocols are designed for medicinal chemists and process engineers encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the crystallization of 5-aryl-3-methoxy-1,2,4-triazine derivatives. These protocols are designed for medicinal chemists and process engineers encountering challenges with polymorphism, oiling out, and separation from hydrolysis byproducts (3-oxo tautomers).

Introduction & Chemical Context

5-aryl-3-methoxy-1,2,4-triazines (often referred to as as-triazines) are critical pharmacophores in antiviral and antineoplastic drug development. Their planar heteroaromatic structure facilitates strong


-

stacking interactions, often leading to rapid, uncontrolled precipitation rather than ordered crystal growth.

The Primary Challenge: The 3-methoxy group is susceptible to hydrolysis, reverting to the thermodynamically stable 3-oxo-1,2,4-triazine (tautomer of 3-hydroxy). This impurity is significantly more polar and high-melting, acting as a potent crystal poison that induces "oiling out" (Liquid-Liquid Phase Separation) or arrests growth.

Scope of this Guide:

  • Impurity Rejection: Strategies to separate the lipophilic 3-methoxy product from the polar 3-oxo impurity.

  • Solvent Selection: Moving beyond "trial and error" to thermodynamic solubility matching.

  • Process Control: Protocols for cooling and anti-solvent crystallization.

Pre-Crystallization Purification (Critical Step)

Before attempting crystallization, the feedstock must be purged of the 3-oxo tautomer. Crystallization alone is often insufficient to remove this impurity due to its tendency to co-precipitate.

Chemical Wash Protocol

The 3-oxo-1,2,4-triazine is weakly acidic (pKa ~9-10) due to the N-H moiety, whereas the 3-methoxy derivative is neutral.

  • Dissolution: Dissolve crude solid in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Base Wash: Wash the organic phase twice with cold 0.1 M NaOH or Na₂CO₃.

    • Mechanism:[1][2][3][4] The 3-oxo impurity is deprotonated to its anionic form and migrates to the aqueous layer.

    • Caution: Keep temperature <5°C and contact time short to prevent hydrolysis of the desired methoxy group.

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.

Solvent Selection Strategy

For 5-aryl-3-methoxy-1,2,4-triazines, "Like Dissolves Like" must be refined to "Like Dissolves Like, but Temperature Controls the Extent."

Solubility Profile & Recommendations
Solvent ClassExamplesSolubility BehaviorRecommendation
Alcohols Methanol, EthanolIdeal. High solubility at boiling; low at <0°C. Promotes H-bonding.Primary Choice for cooling crystallization.[5]
Chlorinated DCM, ChloroformToo high. Product remains soluble even at -20°C.Use only for dissolution in Anti-solvent methods.
Aromatic TolueneModerate. Good for highly lipophilic aryl substituents.Good for high-melting derivatives (>150°C).
Polar Aprotic DMSO, DMFExcessive. Difficult to remove solvent inclusions.Avoid unless necessary for anti-solvent dropping.
Anti-Solvents Water, HeptaneVery Low.Water is aggressive; Heptane is gentler.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Standard)

Best for: Stable compounds with moderate melting points (80–150°C).

Materials:

  • Solvent: Anhydrous Ethanol (or Methanol if higher solubility is needed).

  • Equipment: Jacketed crystallizer or reaction block with programmable cooling.

Step-by-Step:

  • Saturation: Charge the crude solid (1.0 eq) into the vessel. Add Ethanol (5–10 volumes relative to mass).

  • Dissolution: Heat to reflux (approx. 78°C for EtOH). If solids remain, add solvent in 0.5 volume increments until clear.

    • Note: If the solution is colored/dirty, perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation Point: Cool slowly (0.5°C/min) until the solution becomes slightly turbid (Cloud Point).

    • Hold: Hold temperature at Cloud Point + 2°C for 30 minutes to ensure stable nuclei formation without crashing out.

  • Growth Phase: Cool to 0°C at a rate of 0.2°C/min.

    • Why Slow? Fast cooling traps solvent and impurities (inclusions).

  • Isolation: Filter the slurry under vacuum. Wash cake with 1 volume of cold (-10°C) Ethanol.

  • Drying: Vacuum dry at 40°C.

Protocol B: Anti-Solvent Crystallization (Drowning Out)

Best for: Thermally sensitive compounds or those with steep solubility curves.

Materials:

  • Solvent (Good): Acetone or THF.

  • Anti-Solvent (Bad): Water or Hexane.

Step-by-Step:

  • Primary Solution: Dissolve the compound in the minimum volume of Good Solvent at Room Temperature (RT).

  • Filtration: Polish filter (0.45 µm PTFE) to remove dust (heterogeneous nucleation sites).

  • Addition:

    • Method: Add the Anti-Solvent to the Good Solution slowly via syringe pump.

    • Rate: 0.5 mL/min.

    • Agitation: High stir rate (prevent local high concentrations).

  • The "Oil" Check: Stop addition at the first sign of turbidity. If it looks oily (droplets), heat slightly until clear, then cool slowly. If it looks crystalline (sparkles), continue addition.

  • Final Ratio: Aim for a 1:3 ratio of Solvent:Anti-Solvent.

  • Aging: Stir for 2 hours at RT to ripen crystals (Ostwald Ripening).

Visualization: Workflow & Decision Trees

Figure 1: General Crystallization Workflow

This diagram outlines the logical flow from crude synthesis to isolated crystal, emphasizing the impurity purge.

G Start Crude 5-Aryl-3-Methoxy-Triazine ImpurityCheck Check for 3-Oxo Impurity (TLC/HPLC) Start->ImpurityCheck BaseWash Base Wash Protocol (Remove 3-Oxo) ImpurityCheck->BaseWash Impurity Present SolventScreen Solubility Screen (MeOH vs. Toluene) ImpurityCheck->SolventScreen Clean BaseWash->SolventScreen MethodSelect Select Method SolventScreen->MethodSelect Cooling Protocol A: Cooling Crystallization MethodSelect->Cooling Stable/Soluble Hot AntiSolvent Protocol B: Anti-Solvent Addition MethodSelect->AntiSolvent Thermally Labile Isolation Filtration & Drying Cooling->Isolation AntiSolvent->Isolation

Caption: Workflow for purification and crystallization of 3-methoxy-1,2,4-triazines.

Figure 2: Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for these compounds.

G Problem Oiling Out Observed CheckTemp Is solution boiling? Problem->CheckTemp Seed Add Seed Crystals (@ Cloud Point) CheckTemp->Seed No (Metastable Zone) ChangeSolvent Change Solvent System (Increase BP) CheckTemp->ChangeSolvent Yes (Solubility too low) Result Crystalline Solid Seed->Result SlowerCool Reduce Cooling Rate (<0.1°C/min) SlowerCool->Result ChangeSolvent->SlowerCool

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high; LLPS zone hit before nucleation.1. Add seed crystals at the first sign of haze.2. Use a solvent mixture with a higher boiling point (e.g., switch from MeOH to EtOH/Toluene).
Gelation Rapid precipitation trapping solvent; H-bonding network.1. Apply vigorous stirring (shear breaks gels).2. Re-heat and cool much slower.
Low Yield Compound is too soluble in cold solvent.1. Concentrate the mother liquor further.2. Add anti-solvent (Water) to the mother liquor to crash out the "second crop."
Hydrolysis Solvent contained water or was too acidic/basic.Ensure all solvents are anhydrous. Avoid prolonged boiling in unbuffered aqueous mixtures.

References

  • Solvent Selection Principles: Recrystallization and Solvent Selection for Nitrogen Heterocycles. Minnesota State University Moorhead. Link

  • Triazine Synthesis & Purification: Synthesis of Trisubstituted 1,2,4-Triazines. Asian Journal of Chemistry, Vol. 23, No. 3 (2011).[6] Link

  • Tautomerism & Impurities: 1,2,4-Triazine in Organic Synthesis: Reactivity and Tautomerism. ResearchGate. Link

  • Polymorph Control: Influence of Solvent Selection on Crystallizability and Polymorphic Selectivity. White Rose Research Online. Link

  • General Solubility Data: Solubility Profile of Methoxy-Triazine Derivatives. BenchChem Technical Guides. Link

Sources

Method

Application Notes and Protocols for the Synthesis of 5-(p-ethylphenyl)-3-methoxy-as-triazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Significance of the as-Triazine Scaffold The 1,2,4-triazine, or as-triazine, core is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the as-Triazine Scaffold

The 1,2,4-triazine, or as-triazine, core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These nitrogen-rich heterocycles are key components in molecules designed as anticancer, antiviral, and antimicrobial agents. The specific substitution pattern on the triazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, 5-(p-ethylphenyl)-3-methoxy-as-triazine, is a derivative of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. The presence of the p-ethylphenyl group at the 5-position can enhance lipophilicity and introduce specific steric and electronic features, while the 3-methoxy group can act as a key hydrogen bond acceptor or influence the molecule's metabolic stability.

This guide provides a comprehensive overview of the reagents and a detailed, two-step protocol for the synthesis of 5-(p-ethylphenyl)-3-methoxy-as-triazine. The synthetic strategy is designed to be robust and accessible, employing common laboratory reagents and techniques. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and potential optimization strategies.

Synthetic Strategy Overview

The synthesis of 5-(p-ethylphenyl)-3-methoxy-as-triazine is proposed to proceed via a two-step sequence, commencing with the formation of a semicarbazone intermediate, followed by a cyclization/oxidation reaction to yield the final aromatic triazine ring.

Synthetic_Workflow p_ethylbenzaldehyde p-Ethylbenzaldehyde intermediate p-Ethylbenzaldehyde Semicarbazone p_ethylbenzaldehyde->intermediate Step 1: Condensation semicarbazide Semicarbazide HCl semicarbazide->intermediate final_product 5-(p-ethylphenyl)-3-methoxy-as-triazine intermediate->final_product Step 2: Cyclization & Aromatization cyclizing_reagent Cyclizing & Methylating Reagent cyclizing_reagent->final_product oxidation Oxidation oxidation->final_product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of p-Ethylbenzaldehyde Semicarbazone

The initial step involves the condensation of p-ethylbenzaldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone. This reaction is a classic example of the formation of a C=N bond and is typically carried out in an aqueous alcohol solution with a mild base to neutralize the HCl salt of the semicarbazide and catalyze the reaction.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
p-Ethylbenzaldehyde≥97%Commercially available[1][2]
Semicarbazide HydrochlorideACS Reagent gradeStandard supplier
Sodium Acetate, AnhydrousReagent gradeStandard supplier
Ethanol (95%)Reagent gradeStandard supplier
Deionized Water
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of semicarbazide hydrochloride and 15.0 g of anhydrous sodium acetate in 100 mL of deionized water.

  • Addition of Aldehyde: To the stirred solution, add a solution of 13.4 g (0.1 mol) of p-ethylbenzaldehyde in 100 mL of 95% ethanol. The addition of ethanol is crucial for ensuring the solubility of the aromatic aldehyde.

  • Reaction: The mixture is stirred at room temperature. A white precipitate of the semicarbazone should begin to form within 30-60 minutes. To ensure complete reaction, continue stirring for an additional 2 hours.

  • Isolation of Product: The precipitated p-ethylbenzaldehyde semicarbazone is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The solid product is washed with copious amounts of cold deionized water to remove any unreacted starting materials and salts, followed by a small amount of cold ethanol to facilitate drying. The product is then dried in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95% Appearance: White crystalline solid.

Part 2: Synthesis of 5-(p-ethylphenyl)-3-methoxy-as-triazine

This step involves the cyclization of the p-ethylbenzaldehyde semicarbazone to form the 1,2,4-triazine ring and subsequent aromatization. Based on related transformations, a plausible approach involves the reaction with an orthoformate, which can act as a C1 source for the triazine ring, followed by an oxidation step to form the aromatic system.[3][4][5] The methoxy group is proposed to be introduced via the use of trimethyl orthoformate.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Cyclization cluster_1 Aromatization semicarbazone p-Ethylbenzaldehyde Semicarbazone intermediate1 Dihydro-methoxy-triazine Intermediate semicarbazone->intermediate1 + H⁺ orthoformate Trimethyl Orthoformate orthoformate->intermediate1 final_product 5-(p-ethylphenyl)-3-methoxy-as-triazine intermediate1->final_product oxidant Oxidizing Agent (e.g., DDQ) oxidant->final_product -2H

Caption: Proposed mechanism for the formation of the target triazine.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
p-Ethylbenzaldehyde SemicarbazoneFrom Part 1
Trimethyl OrthoformateReagent gradeStandard supplier
p-Toluenesulfonic Acid (p-TsOH)Reagent gradeStandard supplier
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Reagent gradeStandard supplier
Dioxane or TolueneAnhydrousStandard supplier
Round-bottom flask
Reflux condenser with drying tube
Magnetic stirrer and stir bar
Rotary evaporator
Chromatography column
Silica gel for column chromatography
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask containing a magnetic stir bar, add 9.55 g (0.05 mol) of p-ethylbenzaldehyde semicarbazone, 100 mL of anhydrous dioxane (or toluene), and 10.6 g (0.1 mol, 2 equivalents) of trimethyl orthoformate.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Cyclization: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting semicarbazone.

  • Oxidation: After cooling the reaction mixture to room temperature, add a solution of 12.5 g (0.055 mol, 1.1 equivalents) of DDQ in 50 mL of dioxane. The mixture is then stirred at room temperature for an additional 2-3 hours, or until the dihydro-triazine intermediate is fully converted to the aromatic product (monitored by TLC).

  • Work-up: The reaction mixture is filtered to remove any precipitated solids. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(p-ethylphenyl)-3-methoxy-as-triazine.

Expected Yield: 40-60% Appearance: Pale yellow solid or oil.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the aromatic protons of the ethylphenyl group, the quartet and triplet of the ethyl group, a singlet for the methoxy group, and a singlet for the proton on the triazine ring.

  • ¹³C NMR: Correlation with the expected carbon signals for the aromatic rings, the ethyl group, the methoxy group, and the triazine core.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₂H₁₃N₃O (215.25 g/mol ) should be observed. An analogous compound, 3-methoxy-5-phenyl-1,2,4-triazine, has a molecular formula of C10H9N3O.[6]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N and C-O stretching vibrations.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Orthoformates are moisture-sensitive and flammable. Handle under anhydrous conditions and away from ignition sources.

  • DDQ is a strong oxidizing agent and is toxic. Avoid inhalation and skin contact.

Conclusion

This document provides a detailed and scientifically grounded protocol for the synthesis of 5-(p-ethylphenyl)-3-methoxy-as-triazine. By following these procedures, researchers can reliably produce this valuable compound for further investigation in medicinal chemistry and drug development programs. The provided rationale for each step allows for informed troubleshooting and optimization of the synthetic route.

References

  • ResearchGate. (2014, October 8). Can anyone help with the synthesis of p-methylbenzaldehyde and p-ethylbenzaldehyde? Retrieved from [Link]

  • Mitsubishi Gas Chemical Trading, Inc. p-Ethylbenzaldehyde(EBAL). Retrieved from [Link]

  • Bel'skaya, N. P., et al. (2013, February 14). REACTIONS OF 2-ARYLHYDRAZONOACETAMIDES WITH ORTHOESTERS. SYNTHESIS OF NEW TETRAHYDRO-1,2,4-TRIAZINES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2005, October 1). Semicarbazone and Thiosemicarbazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine. Retrieved from [Link]

  • Veeprho. 4-Ethylbenzaldehyde | CAS 4748-78-1. Retrieved from [Link]

  • Wiley Online Library. (2010, May 25). ChemInform Abstract: Reactions of 2‐Arylhydrazonoacetamides with Orthoesters. Synthesis of New Tetrahydro‐1,2,4‐triazines. Retrieved from [Link]

  • ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Retrieved from [Link]

  • Beilstein Journals. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

  • PubChem. as-Triazine, 3-methoxy-5-phenyl-. Retrieved from [Link]

Sources

Application

NMR characterization of 5-(p-ethylphenyl)-3-methoxy-as-triazine

Application Note: AN-NMR-TZ-05 High-Resolution NMR Characterization Protocol for 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine Executive Summary This application note details the structural validation of 5-(p-ethylphenyl)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-TZ-05 High-Resolution NMR Characterization Protocol for 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine

Executive Summary

This application note details the structural validation of 5-(p-ethylphenyl)-3-methoxy-as-triazine (also designated as 5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The 1,2,4-triazine scaffold is a critical pharmacophore in medicinal chemistry, often utilized in the synthesis of antibiotics and antiviral agents. The specific substitution pattern—an electron-donating methoxy group at C3 and a lipophilic ethylphenyl group at C5—presents unique electronic environments that require precise characterization to distinguish from regioisomers (e.g., 6-substituted analogs).[1] This guide provides a self-validating protocol for confirming regiochemistry and purity.

Structural Analysis & Numbering

Before acquisition, the operator must understand the magnetic environment of the target molecule. The as-triazine core is electron-deficient, leading to significant deshielding of the ring proton.[1]

Target Molecule: 5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine Formula: C₁₂H₁₃N₃O MW: 215.25 g/mol [1]

Figure 1: Structural Assignment Logic

G Mol 5-(p-ethylphenyl)-3-methoxy-as-triazine Triazine 1,2,4-Triazine Core Mol->Triazine Methoxy 3-Methoxy Group (-OCH3) Mol->Methoxy Phenyl 5-Aryl Substituent (p-ethylphenyl) Mol->Phenyl H6 H-6 Proton (Diagnostic Singlet) ~9.0+ ppm Triazine->H6 Critical Regio-marker OMe Methoxy Protons (Singlet) ~4.1 ppm Methoxy->OMe Chemical Shift Verification Ethyl Ethyl Group (q ~2.7, t ~1.2 ppm) Phenyl->Ethyl Substituent Confirmation

Caption: Structural breakdown identifying key NMR-active nuclei for diagnostic confirmation.

Protocol 1: Sample Preparation

Proper sample preparation is vital to prevent line broadening caused by aggregation, a common issue with planar triazine systems.

  • Solvent Selection: Chloroform-d (CDCl₃) is the primary choice due to the lipophilicity of the ethyl and methoxy groups.[1] However, if the sample contains polar impurities or free-base tautomers, Dimethylsulfoxide-d₆ (DMSO-d₆) is recommended to eliminate exchange broadening.[1]

  • Concentration:

    • ¹H NMR: 5–10 mg in 0.6 mL solvent.[1]

    • ¹³C NMR: 20–30 mg in 0.6 mL solvent (essential for detecting quaternary triazine carbons).

  • Filtration: Filter the solution through a cotton plug or PTFE filter (0.45 µm) directly into the NMR tube to remove paramagnetic particulates (e.g., catalyst residues from coupling reactions).

Protocol 2: ¹H NMR Acquisition & Analysis

The proton spectrum serves as the primary "fingerprint" for the molecule.[1]

Instrument Parameters:

  • Frequency: 400 MHz or higher recommended.[1][2]

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure relaxation of the isolated H-6 proton).

  • Scans (NS): 16 (minimum).

Data Interpretation: Anticipated Chemical Shifts

The following table is derived from structure-activity relationship (SAR) analysis of analogous 3-methoxy-5-aryl-1,2,4-triazines [1, 2].

MoietyPositionMultiplicityAnticipated Shift (δ ppm, CDCl₃)IntegrationMechanistic Insight
Triazine H-6 Singlet 8.90 – 9.40 1H Critical Diagnostic. Highly deshielded by adjacent N1 and N5.[1] Absence of this singlet suggests ring opening or C6 substitution.[1]
Phenyl H-2', H-6'Doublet (J≈8Hz)8.00 – 8.202HOrtho to the electron-deficient triazine ring (deshielded).[1]
Phenyl H-3', H-5'Doublet (J≈8Hz)7.30 – 7.452HMeta to triazine; shielded relative to ortho protons.[1]
Methoxy -OCH₃Singlet4.10 – 4.253HCharacteristic shift for methoxy on an electron-deficient heteroaromatic ring.[1]
Ethyl -CH₂-Quartet (J≈7.5Hz)2.70 – 2.802HBenzylic methylene protons.[1]
Ethyl -CH₃Triplet (J≈7.5Hz)1.25 – 1.353HTerminal methyl group.[1]

Technical Note: The chemical shift of H-6 is the primary indicator of regiochemistry.[1] In the isomeric 6-(p-ethylphenyl)-3-methoxy-1,2,4-triazine, the remaining ring proton would be at position 5.[1] While also deshielded, H-5 typically resonates slightly upfield (0.2–0.5 ppm difference) compared to H-6 due to the different proximity to the N-oxide or lone pairs in related systems, though 2D NMR is required for absolute certainty [3].[1]

Protocol 3: ¹³C NMR & 2D Validation

Carbon NMR confirms the carbon skeleton, particularly the quaternary carbons which are invisible in ¹H NMR.

Instrument Parameters:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans: 512–1024 (Quaternary carbons in triazines have long T1 relaxation times and low NOE enhancement).

Key ¹³C Diagnostic Signals (Predicted)
  • C-3 (Triazine): ~165–170 ppm.[1] Most deshielded due to attachment to Oxygen and two Nitrogens.[1]

  • C-5 (Triazine): ~155–160 ppm.[1][3] Quaternary carbon bearing the aryl group.[1][4][5]

  • C-6 (Triazine): ~145–150 ppm.[1] Methine carbon (CH). Validation: Use HSQC to correlate this carbon with the H-6 proton signal (~9.0 ppm).

  • Methoxy (-OCH₃): ~54–56 ppm.[1]

Workflow for Regio-Confirmation (HMBC)

To definitively prove the aryl group is at C5 and not C6:

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for a 3-bond correlation (³J_CH) between the H-6 proton and the C-5 quaternary carbon .[1]

  • Crucially, look for correlations from the Ortho-phenyl protons (H-2'/6') .[1]

    • If the aryl group is at C5 , the ortho-protons will show a correlation to C-5 .[1]

    • Since H-6 and C-5 are adjacent in the ring, establishing the connectivity of H-6 → C-5 and Phenyl → C-5 confirms the 5-aryl-6-unsubstituted pattern.[1]

Logic Flow for Characterization

The following decision tree illustrates the self-validating logic required for this specific assay.

Figure 2: Experimental Decision Tree

Workflow Start Acquire 1H NMR (CDCl3) CheckH6 Is Singlet present at >8.9 ppm? Start->CheckH6 CheckEthyl Is Ethyl Pattern (t, q) present? CheckH6->CheckEthyl Yes Fail Impure/Wrong Structure CheckH6->Fail No (Ring opening?) CheckOMe Is OMe Singlet @ ~4.1 ppm? CheckEthyl->CheckOMe Yes CheckEthyl->Fail No Pass1 Core Scaffold Likely CheckOMe->Pass1 Yes CheckOMe->Fail No (Hydrolysis?) HMBC Run HMBC Experiment Pass1->HMBC CorrCheck Correlation: H6 to C5 Correlation: Ar-H to C5 HMBC->CorrCheck CorrCheck->Fail Missing Correlations Final CONFIRMED: 5-(p-ethylphenyl)-3-methoxy-as-triazine CorrCheck->Final Correlations Observed

Caption: Step-by-step logic flow for validating the molecular structure.

Troubleshooting & Common Pitfalls

  • Hydrolysis of Methoxy Group: 3-methoxy-1,2,4-triazines are susceptible to hydrolysis under acidic conditions or prolonged exposure to moisture, converting to the 3-oxo-2,3-dihydro-1,2,4-triazine (triazinone) tautomer.[1]

    • NMR Symptom: Disappearance of the OMe singlet (~4.2 ppm) and appearance of a broad NH singlet (10–13 ppm).

  • Rotational Isomers: While less common in this specific analog, restricted rotation around the C5-Phenyl bond can sometimes cause broadening of the ortho-phenyl protons at low temperatures.[1] If peaks are broad, acquire spectra at 300K or 310K.

  • Solvent Peaks: Ensure the ethyl quartet (~2.7 ppm) does not overlap with water in DMSO-d₆ (3.33 ppm) or residual solvent peaks.[1] CDCl₃ is preferred to avoid this overlap.[1]

References

  • Paudler, W. W., & Barton, J. M. (1966). "Proton Magnetic Resonance Spectra of 1,2,4-Triazines." The Journal of Organic Chemistry. Link[1]

  • Shtaitz, Y. K., et al. (2024).[6] "Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines..." Russian Journal of General Chemistry. Link

  • Reid, J. G., et al. (1990). "Regioselective synthesis of 5-substituted 1,2,4-triazines." Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[2] "Spectroscopic comparison of ethoxy- and methoxy-triazine derivatives." BenchChem Application Notes. Link[1]

Sources

Method

optimal solvent selection for dissolving 3-methoxy-as-triazine derivatives

Application Note: Optimal Solvent Selection and Dissolution Protocols for 3-Methoxy-1,2,4-Triazine (as-Triazine) Derivatives Introduction: The Stereoelectronic Challenge of as-Triazines Asymmetric triazines, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Selection and Dissolution Protocols for 3-Methoxy-1,2,4-Triazine (as-Triazine) Derivatives

Introduction: The Stereoelectronic Challenge of as-Triazines

Asymmetric triazines, specifically 1,2,4-triazine derivatives, represent a privileged structural scaffold in medicinal chemistry. They are frequently utilized in the design of deep-pocket GPCR ligands, such as adenosine A2A antagonists 1, and novel targeted anticancer conjugates 2. However, the introduction of a 3-methoxy substituent to the as-triazine core significantly alters its physicochemical profile and handling requirements.

While the methoxy group provides a localized dipole and acts as a hydrogen-bond acceptor, the adjacent N1-N2 bond and N4 atom render the heterocyclic ring highly electron-deficient and asymmetric . As a Senior Application Scientist, I frequently observe researchers treating 3-methoxy-as-triazines like standard aromatic systems during solvent selection. This oversight routinely leads to poor stock stability, unexpected nucleophilic aromatic substitution (SNAr) at the C3 position, or incomplete dissolution. This guide provides a mechanistic framework and self-validating protocols for selecting the optimal solvent systems for these unique derivatives.

Mechanistic Causality in Solvent Selection

The 1,2,4-triazine ring possesses a lower aromaticity index compared to benzene, making it highly reactive at the C3 and C6 positions . When selecting a solvent, two primary stereoelectronic factors must dictate your choice:

  • Avoidance of Nucleophilic Solvents: The 3-methoxy group can act as an excellent leaving group if exposed to strong nucleophiles in highly polar protic environments. Solvents containing primary or secondary amines must be strictly avoided to prevent the displacement of the methoxy group.

  • Lattice Disruption vs. Temperature Dependence: 3-Methoxy-as-triazines are strong H-bond acceptors but lack H-bond donors. They exhibit optimal solubility in highly polar aprotic solvents (like DMSO) that disrupt the crystalline lattice via strong dipole-dipole interactions. Conversely, when purification is the goal, alcohols (methanol, ethanol) are preferred because the compound exhibits high solubility when hot and low solubility when cold, which is the fundamental thermodynamic requirement for high-yield recrystallization 3.

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF46.7 (DMSO)Excellent (>50 mg/mL)High dipole moment effectively disrupts the crystalline lattice. Ideal for high-concentration stock solutions.
Polar Protic Methanol, Ethanol32.7 (MeOH)Moderate to High (Temp-dependent)Forms hydrogen bonds with the triazine nitrogens. High solubility hot, low when cold, making it ideal for recrystallization.
Moderately Polar Aprotic Ethyl Acetate, DCM6.0 (EtOAc)Moderate (10-30 mg/mL)Good for chromatography. Provides tunable polarity without inducing nucleophilic degradation at the C3 position.
Non-Polar Hexane, Heptane1.9 (Hexane)Poor (<1 mg/mL)Acts as an anti-solvent. Used to force precipitation or as a weak eluent component in gradient Flash Chromatography.

Workflow Visualization

G A 3-Methoxy-as-triazine Derivative B1 In Vitro Bioassays (Aqueous Media) A->B1 Assay Prep B2 Chromatography Purification A->B2 Isolation B3 Chemical Synthesis & Crystallization A->B3 Scale-up C1 Primary Solvent: DMSO (Max 100 mM Stock) B1->C1 High Dipole Disrupts Lattice C2 Eluent: EtOAc / Hexane (Gradient Elution) B2->C2 Tunable Polarity C3 Recrystallization: Hot EtOH or MeOH B3->C3 Temp-Dependent Solubility D LC-MS / TLC Validation (Check for C3-Hydrolysis) C1->D C2->D C3->D

Logical workflow for 3-methoxy-as-triazine solvent selection based on application.

Experimental Protocols

Protocol 1: Preparation of Self-Validating 100 mM Stock Solutions for Bioassays

Context: High-throughput screening requires stable, highly concentrated stock solutions. 3-Methoxy-as-triazines are prone to precipitation upon aqueous dilution if the primary solvent dipole is insufficient.

  • Step 1: Weighing and Vessel Selection. Weigh the lyophilized 3-methoxy-1,2,4-triazine derivative into an amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-isomerization or radical degradation of the highly conjugated, electron-deficient triazine core.

  • Step 2: Solvent Addition. Add anhydrous, amine-free DMSO to achieve a 100 mM concentration.

    • Causality: Traces of primary or secondary amines in degraded DMSO can initiate an SNAr reaction, displacing the 3-methoxy group.

  • Step 3: Dissolution via Cavitation. Sonicate the vial in a water bath for 5 minutes at room temperature.

    • Causality: Sonication provides localized cavitation energy to overcome the solid lattice energy. Avoid prolonged bulk heating, which accelerates hydrolysis if trace water is present.

  • Step 4: Self-Validation (LC-MS). Remove a 1 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject it into the LC-MS.

    • Validation: Confirm the presence of the [M+H]+ parent ion and the strict absence of a [M-14]+ peak (loss of methyl) or[M-14+H2O]+ peak, which would indicate hydrolysis to the 3-hydroxy/3-oxo degradation product.

Protocol 2: Hot Solvent Recrystallization (Binary System)

Context: Post-synthesis purification often leaves trace regioisomeric mixtures 3. Recrystallization leverages the steep temperature-dependent solubility curve of the triazine scaffold.

  • Step 1: Initial Dissolution. Suspend the crude solid in a minimum volume of boiling Ethanol.

    • Causality: Minimizing solvent volume maximizes the concentration gradient upon cooling, driving higher crystal yields. Ethanol is chosen because the compound has high solubility when hot and low solubility when cold 3.

  • Step 2: Hot Filtration. Rapidly filter the boiling solution through a pre-warmed fritted funnel.

    • Causality: This removes insoluble polymeric byproducts that often form during triazine synthesis.

  • Step 3: Anti-Solvent Addition. Remove the filtrate from heat and add cold Hexane dropwise until the solution becomes faintly turbid.

    • Causality: Hexane acts as an anti-solvent, drastically reducing the dielectric constant of the medium and forcing the lipophilic triazine core out of solution while keeping polar impurities dissolved.

  • Step 4: Self-Validation (TLC). After harvesting the crystals via vacuum filtration, dissolve a small crystal in Ethyl Acetate. Co-spot this alongside the evaporated mother liquor on a silica gel TLC plate.

    • Validation: Elute with 1:1 EtOAc/Hexane. The crystal lane should show a single, dense spot under short-wave UV (254 nm), confirming the exclusion of impurities into the mother liquor.

References[1] Title: Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives | Source: benchchem.com | URL:Link[2] Title: Types of Triazine and Their Differences | Chemical Guide | Source: teamchem.co | URL:Link[3] Title: Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Source: acs.org | URL:Link[4] Title: Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity | Source: nih.gov | URL:Link

Sources

Application

microwave-assisted synthesis of 5-(p-ethylphenyl)-3-methoxy-as-triazine

Application Note: Microwave-Assisted Synthesis of 5-(p-Ethylphenyl)-3-methoxy-1,2,4-triazine Executive Summary This application note details a robust, high-yield protocol for the synthesis of 5-(p-ethylphenyl)-3-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-(p-Ethylphenyl)-3-methoxy-1,2,4-triazine

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine utilizing microwave-assisted organic synthesis (MAOS). The 1,2,4-triazine ("as-triazine") scaffold is a privileged structure in medicinal chemistry, serving as a core for biologically active agents including antifolates, anti-inflammatory drugs, and agrochemicals.

Traditional thermal synthesis of 3-alkoxy-1,2,4-triazines often involves prolonged reflux times (12–24 hours) and harsh chlorinating agents (e.g., POCl


). This protocol employs a "Thione-Methylthio-Methoxy"  functional group interconversion strategy, avoiding hazardous chlorination while leveraging microwave irradiation to reduce total reaction time from days to under 1 hour.

Key Advantages:

  • Green Chemistry: Solvent-free or ethanol-based steps; elimination of POCl

    
    .
    
  • Speed: Total irradiation time < 45 minutes.

  • Yield: Overall yield improvement of ~30% compared to conventional heating.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a linear 4-step cascade. The core strategy relies on the regioselective condensation of an arylglyoxal with thiosemicarbazide to establish the 1,2,4-triazine ring with a sulfur handle at C3. This sulfur is methylated to activate it as a leaving group, which is subsequently displaced by methoxide.

Mechanism Logic:

  • Oxidation: Activation of the acetophenone to the highly reactive 1,2-dicarbonyl (glyoxal).

  • Cyclocondensation: Regioselective ring closure. The aldehyde carbon of the glyoxal is more electrophilic, directing the initial attack by the terminal hydrazine nitrogen to form the 5-aryl isomer (favored in acidic media).

  • Activation:

    
    -methylation creates a methylthio ether, a superior leaving group for nucleophilic aromatic substitution (
    
    
    
    ) in electron-deficient triazines.
  • Substitution: Methoxide displaces the methylthio group to install the target 3-methoxy functionality.

Retrosynthesis Target 5-(p-Ethylphenyl)-3-methoxy-as-triazine Intermediate2 3-(Methylthio)-5-(p-ethylphenyl)-triazine Target->Intermediate2 SNAr (OMe) Intermediate1 5-(p-Ethylphenyl)-3-thioxo-triazine Intermediate2->Intermediate1 S-Methylation Precursor p-Ethylphenylglyoxal Intermediate1->Precursor Cyclization (Thiosemicarbazide) Starting p-Ethylacetophenone Precursor->Starting SeO2 Oxidation

Figure 1: Retrosynthetic pathway utilizing the S-methyl activation strategy.

Experimental Protocol

Equipment Requirements:

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR sensor).

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with crimp/snap caps.

Step 1: Synthesis of p-Ethylphenylglyoxal

Oxidation of p-ethylacetophenone.

  • Reagents:

    • p-Ethylacetophenone (1.48 g, 10 mmol)

    • Selenium Dioxide (SeO

      
      ) (1.11 g, 10 mmol)
      
    • Solvent: Dioxane/Water (9:1, 10 mL)

  • Procedure:

    • Load reagents into a 35 mL MW vial.

    • Irradiate at 110°C for 10 minutes (Power: Dynamic, Max 150W).

    • Workup: Filter the hot mixture through Celite to remove black selenium metal. Evaporate the filtrate to obtain the yellow oily glyoxal hydrate. Use directly in Step 2.

    • Note: SeO

      
       is toxic; handle in a fume hood. The microwave method minimizes exposure time compared to the 4-hour reflux.
      
Step 2: Ring Closure to 5-(p-Ethylphenyl)-3-thioxo-1,2,4-triazine

Condensation with thiosemicarbazide.[2]

  • Reagents:

    • Crude p-Ethylphenylglyoxal (from Step 1)

    • Thiosemicarbazide (0.91 g, 10 mmol)

    • Solvent: Ethanol (10 mL) + Glacial Acetic Acid (0.5 mL)

  • Procedure:

    • Dissolve glyoxal in ethanol in a 35 mL vial. Add thiosemicarbazide and acetic acid.[2][3]

    • Irradiate at 100°C for 10 minutes .

    • Workup: Cool the vial. The product often precipitates as a yellow solid upon cooling. Pour into ice water (50 mL). Filter, wash with water, and dry.

    • Yield Check: Expected yield > 85%.

Step 3: S-Methylation

Conversion to 3-(methylthio)-5-(p-ethylphenyl)-1,2,4-triazine.

  • Reagents:

    • 3-Thioxo-triazine intermediate (1.15 g, 5 mmol)

    • Methyl Iodide (MeI) (0.85 g, 6 mmol)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (1.38 g, 10 mmol)
    • Solvent: Acetone (10 mL) or Ethanol (10 mL)

  • Procedure:

    • Combine reactants in a 10 mL MW vial.

    • Irradiate at 60°C for 5 minutes .

    • Workup: Evaporate solvent. Resuspend residue in water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.[4]
    • Safety: MeI is a methylating agent; use proper PPE.

Step 4: Methoxylation (Target Synthesis)

Nucleophilic displacement of the methylthio group.

  • Reagents:

    • 3-Methylthio-triazine intermediate (from Step 3)

    • Sodium Methoxide (NaOMe) (0.54 g, 10 mmol) - Use 2.0 equivalents to ensure complete displacement.

    • Solvent: Dry Methanol (10 mL)

  • Procedure:

    • Dissolve the intermediate in dry methanol in a 10 mL vial. Add NaOMe.

    • Irradiate at 120°C for 15 minutes .

    • Workup: Neutralize with dilute HCl (to pH 7). Evaporate methanol. Partition between water and dichloromethane (DCM). Wash DCM layer with brine, dry, and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (if necessary) yields the pure 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine.

Results & Optimization Data

The following table compares the Microwave (MW) protocol against the Conventional Heating (CH) method (oil bath reflux).

ParameterConventional Heating (CH)Microwave Assisted (MW)Improvement Factor
Step 1 Time 4 hours (Reflux)10 mins (110°C)24x Faster
Step 2 Time 3 hours (Reflux)10 mins (100°C)18x Faster
Step 3 Time 2 hours (RT/Reflux)5 mins (60°C)24x Faster
Step 4 Time 6-12 hours (Reflux)15 mins (120°C)24-48x Faster
Total Reaction Time ~15-20 hours~40 minutes ~25x Faster
Overall Yield 45 - 55%78 - 85% +30% Yield
Solvent Usage High (requires large volume)Low (sealed vessel)Green Benefit

Mechanistic Pathway

The regioselectivity in Step 2 is critical. Under the acidic conditions (AcOH), the reaction proceeds via the formation of a monohydrazone. The aldehyde carbonyl of the glyoxal is more reactive than the ketone carbonyl. The terminal nitrogen of the thiosemicarbazide attacks the aldehyde, followed by cyclization of the amide nitrogen onto the ketone carbonyl.

Mechanism Glyoxal p-Ethylphenylglyoxal (Aldehyde + Ketone) Hydrazone Intermediate Hydrazone (Attack at Aldehyde) Glyoxal->Hydrazone Acid Cat. (Regioselective) TSC Thiosemicarbazide TSC->Hydrazone Cyclized 5-(p-Ethylphenyl)-3-thioxo-triazine Hydrazone->Cyclized -H2O MW Heat

Figure 2: Regioselective condensation mechanism.

Troubleshooting & Critical Parameters

  • Regioselectivity Issues: If the 6-aryl isomer is observed (identified by NMR shift of the triazine H-proton), ensure Acetic Acid is present in Step 2. Basic conditions favor the 6-aryl isomer.

  • Incomplete Displacement (Step 4): The methylthio group is a good leaving group, but if the reaction stalls, increase MW temperature to 140°C for an additional 10 minutes. Ensure Methanol is anhydrous to prevent hydrolysis back to the triazinone (oxo-derivative).

  • Pressure Limits: Methanol absorbs microwaves well and generates pressure rapidly. Ensure the vessel is not filled >60% volume and the pressure limit is set to 20 bar.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazines

    • Title: Novel one pot synthesis of substituted 1,2,4-triazines.[5][6][7]

    • Source: Arkivoc, 2008 (xv), 79-87.[5]

    • URL:[Link]

  • S-Methylation and Displacement Strategy

    • Title: Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines.[8]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Microwave-Assisted Thione Synthesis

    • Title: Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties.
    • Source: Molecules 2011, 16(7), 5629-5643.
    • URL:[Link]

  • General Triazine Reviews

    • Title: Microwave-Assisted Green Synthesis and Biological Significance of Triazine Deriv
    • Source: Current Microwave Chemistry.
    • URL:[Link]

Sources

Method

Application Note: Optimized Extraction Protocols for as-Triazine Derivatives in Biological Matrices

Topic: Extraction Methods for as-Triazine Derivatives from Biological Samples Content Type: Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads. Abstract The ext...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Extraction Methods for as-Triazine Derivatives from Biological Samples Content Type: Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads.

Abstract

The extraction of as-triazine (1,2,4-triazine) derivatives—such as the anticonvulsant Lamotrigine , the hypoxic cytotoxin Tirapazamine , and various agrochemicals—presents unique challenges due to their moderate polarity, weak basicity (pKa ~5–6), and potential for metabolic N-oxidation. This guide moves beyond generic "dilute-and-shoot" methods, offering rigorous, field-proven protocols for Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE). We prioritize strategies that mitigate matrix effects in LC-MS/MS and ensure high recovery of both parent compounds and polar metabolites.

Physicochemical Profile & Extraction Strategy

Understanding the molecular behavior of the 1,2,4-triazine core is the foundation of a robust extraction strategy.

ParameterCharacteristicImpact on Extraction
Core Structure 1,2,4-Triazine ring (asymmetric)Electron-deficient; susceptible to nucleophilic attack; often fluorescent.
Basicity (pKa) Typically 5.0 – 6.0 (e.g., Lamotrigine pKa ~5.7)Critical: At physiological pH (7.4), a significant fraction is ionized. Action: Alkalinization (pH > 9) is required for efficient LLE.
Polarity (LogP) Moderate (LogP 1.0 – 2.5)Too polar for hexane; ideal for Ethyl Acetate (EtOAc), MTBE, or Dichloromethane (DCM).
Metabolism N-Glucuronidation & N-OxidationMetabolites are significantly more polar. SPE (Polymeric HLB) is preferred over LLE if simultaneous metabolite quantification is required.
Method Selection Decision Tree

Use this logic flow to select the optimal extraction technique based on your sensitivity needs and analyte properties.

MethodSelection Start Start: Biological Sample (Plasma/Serum/Urine) Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity HighConc > 50 ng/mL (Therapeutic Monitoring) Sensitivity->HighConc High Abundance LowConc < 1 ng/mL (PK/Trace Analysis) Sensitivity->LowConc Trace Level PP Method A: Protein Precipitation (Rapid, Dirty) HighConc->PP Metabolites Need Polar Metabolites? LowConc->Metabolites LLE Method B: Liquid-Liquid Extraction (Clean, Specific for Parent) Metabolites->LLE No (Parent Only) SPE Method C: Solid Phase Extraction (Clean, Broad Polarity) Metabolites->SPE Yes (Parent + N-oxides) LLE_Tip LLE yields cleaner baselines than PP LLE->LLE_Tip Use pH > 9 Solvent: EtOAc/TBME SPE_Tip Best for removing phospholipids SPE->SPE_Tip Use HLB/MCX Wash: 5% MeOH

Figure 1: Decision matrix for selecting the extraction methodology for as-triazine derivatives.

Protocol A: Liquid-Liquid Extraction (LLE) – The Gold Standard

Best for: High cleanliness, quantification of parent drugs (e.g., Lamotrigine) in plasma, removing phospholipids. Mechanism: Exploiting the pKa (~5.7) by shifting pH to ~10.0, suppressing ionization and forcing the drug into the organic phase.

Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc) or tert-Butyl Methyl Ether (TBME).

    • Note: DCM is denser than water and complicates high-throughput processing; EtOAc/TBME are preferred as supernatant layers.

  • Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 10.0) or 0.1 M NaOH (use caution with labile esters).

  • Internal Standard (IS): Isotopically labeled analog (e.g., Lamotrigine-13C, d3) is mandatory for MS detection.

Step-by-Step Protocol
  • Sample Prep: Aliquot 100 µL of plasma into a 2.0 mL polypropylene tube (or 96-well deep plate).

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Alkalinization (Critical Step): Add 100 µL of Carbonate Buffer (pH 10).

    • Why? This neutralizes the protonated nitrogen on the triazine ring, increasing logP and driving partitioning into the organic layer.

  • Extraction: Add 1.0 mL of Ethyl Acetate or TBME.

  • Agitation: Cap and vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

    • Tip: Vigorous mixing is essential to maximize mass transfer.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended for pouring) or simply pipette 800 µL of the upper organic layer into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C .

    • Caution: Do not exceed 45°C. N-oxide derivatives (e.g., Tirapazamine) can be thermally unstable.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., 10% Acetonitrile in 0.1% Formic Acid). Vortex well.

Protocol B: Solid Phase Extraction (SPE) – High Sensitivity & Automation

Best for: Trace analysis (<1 ng/mL), simultaneous extraction of polar metabolites, and complete removal of matrix interferences (ion suppression). Sorbent Choice: Polymeric Hydrophilic-Lipophilic Balance (e.g., Waters Oasis HLB or Phenomenex Strata-X). These retain the triazine ring via hydrophobic interactions and polar groups via dipole-dipole interactions.

Step-by-Step Protocol (Using 30 mg / 1 cc Cartridges)
  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid (

    
    ) in water.
    
    • Why Acid? Unlike LLE, for HLB SPE, we often acidify to break protein binding. While the drug becomes ionized (cationic), the polymeric sorbent still retains it well, and the acid helps keep proteins soluble/unfolded during loading. Alternatively, Mixed-Mode Cation Exchange (MCX) cartridges can be used to specifically bind the cationic triazine.

  • Conditioning:

    • 1.0 mL Methanol.[1]

    • 1.0 mL Water.[1]

  • Loading: Load the entire pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing (Critical for Cleanliness):

    • Wash 1: 1.0 mL 5% Methanol in Water . (Removes salts and proteins).

    • Optional Wash 2 (for MCX): 1.0 mL 0.1% Formic Acid in Acetonitrile (removes neutrals if using cation exchange).

  • Elution:

    • Elute with 1.0 mL of Methanol (for HLB).

    • Note: If using MCX, elute with 5% Ammonium Hydroxide in Methanol to neutralize the charge and release the drug.

  • Post-Elution: Evaporate and reconstitute as described in the LLE protocol.

Analytical Validation & Troubleshooting

When analyzing as-triazines via LC-MS/MS, specific issues often arise.

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (Phenyl phases offer unique selectivity for the pi-electron deficient triazine ring).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Note: Avoid high pH mobile phases if using silica-based columns, though high pH improves peak shape for basic triazines.

Troubleshooting Table
ProblemRoot CauseCorrective Action
Low Recovery (LLE) pH during extraction was too low.Verify buffer pH is > 9.5. The triazine must be neutral.
Signal Suppression Phospholipids eluting with analyte.Switch from PP to SPE (HLB). If using LLE, ensure careful separation of the interface layer.
Peak Tailing Interaction with silanols on column.Use a high-coverage end-capped C18 column or add 5mM Ammonium Acetate to the mobile phase.
Degradation N-oxide reduction or thermal instability.Lower evaporation temp to 35°C. Add antioxidant (Ascorbic acid) if oxidation is suspected during processing.

Visualizing the Workflow

The following diagram illustrates the comparative mechanism of LLE vs. SPE for these compounds.

ExtractionMechanism cluster_LLE LLE Mechanism (pH Driven) cluster_SPE SPE Mechanism (Sorbent Driven) Step1 Acidic/Neutral pH (Triazine = Cation+) Step2 Add Base (pH 10) (Triazine = Neutral) Step1->Step2 Step3 Partition to Organic (EtOAc) Step2->Step3 StepA Load Sample (Aq. Phase) StepB Retention on Polymeric Surface StepA->StepB StepC Elute with MeOH (Disrupt Interactions) StepB->StepC

Figure 2: Mechanistic comparison. LLE relies on pH manipulation to neutralize the base, while SPE utilizes surface chemistry retention.

References

  • Vaz, A. C., et al. (2025). "High-Throughput Laser Diode Thermal Desorption-Tandem Mass Spectrometry Method for Rapid Determination of Lamotrigine in Human Plasma." SciELO. Available at: [Link]

  • Yamashita, S., et al. (2018). "Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry." Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Serralheiro, A., et al. (2013). "Determination of lamotrigine in human plasma and saliva using microextraction by packed sorbent." Journal of Chromatography B. Available at: [Link]

  • Jardim, I. C. S. F., et al. (2003).[2] "Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample." Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Walton, M. I., et al. (2002).[3] "Tirapazamine: A Hypoxia-activated Topoisomerase II Poison." Cancer Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting cyclization reactions for p-ethylphenyl as-triazines

Department: Heterocyclic Chemistry Applications Subject: Troubleshooting Cyclization & Regioselectivity for 1,2,4-Triazines Ticket ID: HET-TRZ-0426 Introduction Welcome to the Heterocycle Synthesis Support Center. I am D...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Heterocyclic Chemistry Applications Subject: Troubleshooting Cyclization & Regioselectivity for 1,2,4-Triazines Ticket ID: HET-TRZ-0426

Introduction

Welcome to the Heterocycle Synthesis Support Center. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely targeting 3-, 5-, or 6-(4-ethylphenyl)-1,2,4-triazines . These scaffolds are critical in liquid crystal mesogens and bioactive pharmacophores. The presence of the p-ethyl group introduces specific challenges: it increases lipophilicity (complicating crystallization) and activates the benzylic position (risking oxidation), while the asymmetry of the triazine core leads to persistent regiochemical ambiguity.

This guide moves beyond basic textbook recipes. We focus on the causality of failure modes—why your reaction stalls at the hydrazone, why you isolate the wrong isomer, and how to purify "oils" that should be solids.

Module 1: Regioselectivity Control (The 5- vs. 6- Position)

The Issue: "I am reacting 4-ethylphenylglyoxal with a hydrazine derivative, but I am getting a mixture of isomers or the wrong regioisomer."

Technical Insight: The condensation of asymmetric 1,2-dicarbonyls (like 4-ethylphenylglyoxal) with amidrazones or hydrazides is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • The Aldehyde Carbon (C1 of glyoxal): More electrophilic, less sterically hindered.

  • The Ketone Carbon (C2 of glyoxal): Less electrophilic, deactivated by the electron-donating p-ethylphenyl group.

If you use a neutral medium, the most nucleophilic nitrogen attacks the most electrophilic carbon (aldehyde), leading to specific regiochemistry. Changing pH alters protonation states, flipping this preference.

Troubleshooting Protocol: Controlling the Condensation
ParameterRecommendation for p-Ethylphenyl TargetsMechanism
pH Control Sodium Bicarbonate (NaHCO₃) buffer (pH ~8)Promotes attack of the terminal hydrazine nitrogen (

) on the aldehyde carbon first.
Solvent Ethanol or Methanol (0.1 M)Polar protic solvents stabilize the zwitterionic intermediate.
Temperature 0°C

RT
(Slow ramp)
Kinetic control prevents equilibration to the thermodynamic mixture.
Reagent Order Add Glyoxal to Hydrazine Keeps hydrazine in excess locally, preventing bis-condensation.
Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

Regioselectivity Start 4-Ethylphenylglyoxal (Asymmetric Dicarbonyl) Path_Acid Acidic Conditions (Protonated Carbonyls) Start->Path_Acid pH < 4 Path_Base Basic/Neutral (Nucleophilic Attack) Start->Path_Base pH > 7 Reagent Amidrazone/Hydrazide Reagent->Path_Acid Reagent->Path_Base Inter_B Attack at Ketone (C2) Path_Acid->Inter_B Electronic Control Inter_A Attack at Aldehyde (C1) Path_Base->Inter_A Kinetic Preference Prod_6 6-(4-ethylphenyl)-isomer Inter_A->Prod_6 Cyclization Prod_5 5-(4-ethylphenyl)-isomer Inter_B->Prod_5 Cyclization

Caption: Mechanistic bifurcation in 1,2,4-triazine synthesis. pH dictates whether steric or electronic factors dominate nucleophilic attack.

Module 2: The "Stalled" Cyclization (Jelly Mass)

The Issue: "My reaction mixture turned into a thick yellow/orange jelly or oil, and TLC shows a streak. I don't see the aromatic triazine product."

Technical Insight: You have formed the


-keto-hydrazone intermediate . The ring closure (dehydration) step is endothermic and often requires acid catalysis or higher heat. The p-ethyl group adds steric bulk and electron density, potentially stabilizing the open-chain form.

Corrective Protocol: The "Acid Push"

  • Isolation: Do not try to purify the jelly. Evaporate the reaction solvent (usually EtOH).

  • Resuspension: Dissolve the residue in Glacial Acetic Acid (10 mL per gram of substrate).

  • Cyclization:

    • Add Ammonium Acetate (2.0 equiv).

    • Reflux for 2–4 hours.

    • Why? Acetic acid protonates the carbonyl oxygen, making it susceptible to intramolecular attack by the remaining amide/amine nitrogen. Ammonium acetate acts as a buffer and water scavenger.

  • Workup: Pour into crushed ice/water. The lipophilic p-ethylphenyl triazine should precipitate as a solid.

Module 3: Benzylic Oxidation & Impurity Profile

The Issue: "I see a side product with M+14 or M+16 mass units. Is my triazine decomposing?"

Technical Insight: The p-ethyl position is benzylic . If you use oxidative conditions (e.g., aromatization with KMnO₄ or high-temp reflux in air) during synthesis, you risk oxidizing the ethyl group to an acetyl (


, M+14) or forming the N-oxide (M+16).

Prevention Strategy:

  • Atmosphere: Strictly run cyclizations under Argon/Nitrogen .

  • Dehydrogenation: If synthesizing the triazine via dihydro-intermediates (e.g., from

    
    -acylaminoketones), avoid chemical oxidants. Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  in dioxane, which is milder than metal oxides and preserves alkyl side chains.
    
Module 4: Purification of Lipophilic Triazines

The Issue: "My product is an oil that won't crystallize, even though literature says it should be a solid."

Technical Insight: The ethyl chain disrupts crystal packing (lowering melting point) and increases solubility in non-polar solvents. Standard recrystallization (EtOH) often fails because the product "oils out" upon cooling.

Purification Protocol:

StepSolvent SystemTechnique
1. Extraction DCM (Dichloromethane)Avoid Ether (peroxides risk). Wash with 5% NaHCO₃ to remove acetic acid traces.
2. Chromatography Hexane : EtOAc (8:2 to 6:4) The p-ethyl group makes the molecule non-polar. Start with high hexane content.
3. Solidification Pentane / Cold MeOH Dissolve oil in min. DCM, add excess Pentane. Cool to -20°C. Scratch glass to induce nucleation.
Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Reaction Complete? TLC Check TLC (UV 254nm) Start->TLC Result_Streak Long Streak / Jelly TLC->Result_Streak Result_Spots Distinct Spots TLC->Result_Spots Action_Cyclize Incomplete Cyclization Action: Reflux in AcOH/NH4OAc Result_Streak->Action_Cyclize Check_Mass LC-MS Analysis Result_Spots->Check_Mass Mass_Plus14 Mass M+14 / M+30 Check_Mass->Mass_Plus14 Mass_Correct Mass Correct Check_Mass->Mass_Correct Action_Ox Benzylic Oxidation Action: Use Inert Atm / Milder Oxidant Mass_Plus14->Action_Ox Purify Purification Issue Action: Column (Hex/EtOAc) Mass_Correct->Purify

Caption: Diagnostic logic for p-ethylphenyl as-triazine synthesis failures.

References
  • Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines. Wiley-Interscience. (The foundational text on triazine regiochemistry and condensation mechanisms).[1]

  • Konno, S., et al. (1986). "Synthesis of 1,2,4-Triazine Derivatives. Introduction of Alkyl and Aryl Groups to the 5-Position of 1,2,4-Triazines."[2] Heterocycles, 24(1). Link

  • Phucho, T., et al. (2008).[3] "Novel one pot synthesis of substituted 1,2,4-triazines." ARKIVOC, (xv), 79-87.[3] Link

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines." Link

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-5-(4-ethylphenyl)-1,2,4-triazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when isolating electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when isolating electron-deficient heterocycles. The compound 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine presents a unique triad of purification challenges: extreme sensitivity to acidic hydrolysis, lipophilic solubility issues, and the inevitable co-elution of synthetic regioisomers.

This guide is designed to move beyond basic troubleshooting. By dissecting the chemical causality behind these failures, we provide self-validating, field-tested protocols to ensure high-yield recovery and assay-ready purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude NMR shows the desired 3-methoxy product, but after standard silica gel chromatography, I only recover a highly polar baseline spot. What is happening?

The Causality: You are experiencing acid-catalyzed hydrolysis. The 1,2,4-triazine core contains three electronegative nitrogen atoms, which act as a massive electron sink, rendering the C3 position highly electrophilic[1]. Standard silica gel is decorated with silanol (Si-OH) groups that are weakly acidic (pKa ~4.5–5.0). When your compound interacts with these silanols, the triazine ring is protonated, turning the 3-methoxy group into an exceptional leaving group. Ambient moisture in the solvent then acts as a nucleophile, cleaving the methoxy group to yield the thermodynamically stable lactam tautomer: 5-(4-ethylphenyl)-1,2,4-triazin-3(2H)-one .

The Solution: You must neutralize the stationary phase. Pre-treating the silica gel and your eluent with 1% triethylamine (Et₃N) neutralizes the acidic silanols, entirely preventing the initial protonation step[2].

Degradation_Pathway Start Crude 3-Methoxy-1,2,4-triazine Silica Standard Silica Gel (Acidic Silanol Groups) Start->Silica Standard Method Neutral Amine-Deactivated Silica (1% Et3N) Start->Neutral Optimized Method Degradation Hydrolysis to 1,2,4-Triazin-3-one Silica->Degradation H+ Catalyzed Cleavage Success Intact 3-Methoxy Product Eluted Neutral->Success Prevents Hydrolysis

Fig 1. Chromatographic decision tree preventing acid-catalyzed 3-methoxy hydrolysis.

Q2: My synthesis used an unsymmetrical 1,2-diketone, and now I have a mixture of the 5-(4-ethylphenyl) and 6-(4-ethylphenyl) regioisomers. Normal-phase chromatography isn't separating them. What are my options?

The Causality: Condensation of unsymmetrical 1,2-dicarbonyls with hydrazides inherently produces regioisomeric mixtures[3]. Because the 4-ethylphenyl group is highly lipophilic and dominates the molecule's interaction with normal-phase silica, the subtle electronic differences between the 5- and 6-positions do not provide enough


Rf for baseline separation.

The Solution: Transition to Supercritical Fluid Chromatography (SFC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3],. Reversed-phase columns (like C18) interact directly with the lipophilic tail, while the polar mobile phase exploits the slight dipole moment differences between the 5- and 6-regioisomers, achieving baseline resolution.

SFC_Workflow Mix Regioisomer Mixture (5- vs 6-ethylphenyl) SFC Supercritical Fluid Chromatography (SFC) / RP-HPLC Mix->SFC Load Sample Isomer5 5-(4-ethylphenyl) Isomer (Target) SFC->Isomer5 Peak 1 Isomer6 6-(4-ethylphenyl) Isomer (Byproduct) SFC->Isomer6 Peak 2 QC 1H NMR & X-Ray QC Isomer5->QC Isomer6->QC

Fig 2. Workflow for the baseline separation of 1,2,4-triazine regioisomers.

Part 2: Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Silica Gel Chromatography

Purpose: Primary isolation of the crude product without methoxy-cleavage[2],[4].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Self-Validation Checkpoint (TLC): Before packing the column, run two TLC plates of your crude mixture side-by-side. Run Plate A in the standard solvent, and Plate B in the Et₃N-spiked solvent.

    • Causality: If Plate A shows a heavy baseline spot (hydrolyzed lactam) and Plate B shows a clean, high-Rf spot, your solvent system has successfully neutralized the silica. The protocol is validated to proceed.

  • Column Packing: Prepare a slurry of standard silica gel using the Et₃N-spiked solvent. Pour the slurry and flush the column with at least 3 column volumes (CV) of the spiked solvent to ensure complete saturation and deactivation of the silanol groups.

  • Loading & Elution: Dissolve your crude sample in a minimum volume of the spiked solvent. Load carefully and elute.

  • Post-Processing: Concentrate the fractions under reduced pressure. Note: Et₃N may leave a residual smell or minor NMR peaks. A quick high-vacuum drying step (24 hours) or a subsequent recrystallization will remove it.

Protocol B: Semi-Preparative RP-HPLC for High-Purity Polishing

Purpose: Separation of 5- and 6-regioisomers and achieving >98% purity for biological assays.

  • System Setup: Equip the HPLC with a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient of Water (Solvent A) and Acetonitrile (Solvent B). Crucial: Do NOT use Trifluoroacetic acid (TFA) as a modifier, as the acidic pH will trigger hydrolysis during the run. Use 0.1% Formic Acid (milder) or a neutral buffer (e.g., 10 mM Ammonium Acetate) if peak tailing occurs.

  • Self-Validation Checkpoint (Integration): Inject a 20 µL analytical test pulse. Monitor at 254 nm. You should observe two distinct peaks representing the regioisomers.

    • Causality: Compare the HPLC UV integration ratio to the crude ¹H NMR integration ratio of the methoxy protons (singlets around ~4.0 ppm). If the ratios match, your HPLC method is non-destructive and accurately reflects the sample composition, validating the scale-up.

  • Scale-Up: Inject up to 5000 µL of concentrated sample per run. Collect the fractions corresponding to the target 5-(4-ethylphenyl) isomer.

  • Lyophilization: Freeze the collected aqueous/organic fractions and lyophilize to obtain the pure powder.

Part 3: Quantitative Data Summary

The following table summarizes the strategic choices for purifying 3-methoxy-1,2,4-triazine derivatives, balancing purity, yield, and scalability.

Purification MethodTarget PurityYield RecoveryPrimary LimitationCost/Time Efficiency
Standard Silica Gel < 50%< 30% (Severe Degradation)Acid-catalyzed hydrolysis of the 3-methoxy group.Low (Wasted material)
Deactivated Silica (1% Et₃N) 85 - 90%> 85%Cannot separate 5- vs 6-regioisomers effectively.High (Fast, cheap)
Semi-Prep RP-HPLC > 98%70 - 80%Low throughput; requires careful pH control of mobile phase.Medium (High solvent use)
SFC (Chiral/Achiral) > 99%> 90%Requires specialized, expensive instrumentation.Low (High capital cost)
Recrystallization > 99%50 - 60%Requires >85% pre-purity; significant product loss in mother liquor.High (Low labor/cost)

Part 4: References

Sources

Troubleshooting

Technical Support Center: Solubility Optimization of as-Triazine Derivatives

Executive Summary The 1,2,4-triazine (as-triazine) scaffold is a privileged structure in medicinal chemistry, present in antiepileptics (e.g., Lamotrigine), anticancer agents (e.g., Tirapazamine), and various agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine (as-triazine) scaffold is a privileged structure in medicinal chemistry, present in antiepileptics (e.g., Lamotrigine), anticancer agents (e.g., Tirapazamine), and various agrochemicals. However, their planarity and high lattice energy often result in poor aqueous solubility (BCS Class II/IV behavior), complicating both in vitro biological assays and in vivo formulation.[1]

This guide provides a systematic, self-validating workflow to resolve these issues. We move beyond "trial and error" by applying mechanistic insights into the unique protonation sites (N4 vs. N2) and stacking interactions of the as-triazine core.

Phase 1: Diagnostic Workflow

Before attempting solubilization, characterize your specific derivative.[1] The strategy depends entirely on the acid-base profile of your substituents.

Decision Matrix: Solubilization Strategy

TriazineSolubilityWorkflow Start Compound Analysis (1,2,4-Triazine Core) CheckIon Is the molecule ionizable? (pKa check) Start->CheckIon Basic Basic Character (e.g., 3-amino, 3,5-diamino) CheckIon->Basic Contains basic N (pKa > 3) Acidic Acidic Character (e.g., 3-hydroxy/oxo, sulfonamide) CheckIon->Acidic Contains acidic H (pKa < 10) Neutral Neutral / Non-ionizable (e.g., alkyl/aryl only) CheckIon->Neutral No ionizable groups SaltScreen Protocol A: Salt Screening (Mesylate, HCl, Isethionate) Basic->SaltScreen Complex Protocol D: Complexation (HP-β-CD, SBE-β-CD) SaltScreen->Complex If salt fails (High Lattice Energy) BaseSalt Protocol B: Base Salt Formation (Na+, K+, Tromethamine) Acidic->BaseSalt Cosolvent Protocol C: Cosolvent/Surfactant (DMSO, PEG400, Tween 80) Neutral->Cosolvent Neutral->Complex

Figure 1: Decision tree for selecting the optimal solubilization strategy based on the physicochemical properties of the as-triazine derivative.

Phase 2: Technical Modules & Protocols

Module 1: pH Adjustment & Salt Formation

Target Audience: Medicinal Chemists, Formulation Scientists

The Science: The parent 1,2,4-triazine is a weak base (pKa ~2.5), protonating primarily at N4 . However, substituents drastically alter this.[1]

  • Amino-derivatives (e.g., Lamotrigine): The amino group at C3 pushes electron density to N2/N4, raising pKa to ~5.7, making salt formation with weak acids viable [1].

  • Hydroxy-derivatives: Often exist as "oxo" tautomers (lactams), rendering them weakly acidic.[1]

Troubleshooting Q&A:

Q: I tried forming an HCl salt, but it precipitates immediately in buffer. Why? A: HCl salts of triazines often exhibit the "Common Ion Effect" in saline buffers (PBS/saline) due to high chloride concentration, leading to precipitation.

  • Solution: Switch to counterions with lower lattice energy and higher hydration radii.[1]

    • Recommended Counterions: Methanesulfonate (Mesylate), Isethionate, or Mono-ethyl-succinate.[1]

    • Avoid: Hydrochloride (if using saline media), Sulfate (often forms hydrates with slow dissolution).[1]

Protocol: Kinetic Salt Screening (Micro-scale)

  • Prepare: 10 mg of free base in 200 µL acetone/methanol (50:50).

  • Add: 1.05 equivalents of acid (HCl, Methanesulfonic, L-Lactic) dissolved in water.

  • Evaporate: Remove solvent to obtain solid.[1]

  • Test: Resuspend in water. If clear → Success.[1] If turbid → Measure pH.[1] If pH is acidic but solid remains, the salt is insoluble (high lattice energy).

Module 2: Cosolvents & Surfactants

Target Audience: In Vitro Biologists, Screening Teams

The Science: 1,2,4-triazines are planar and prone to


-

stacking, leading to aggregation. Surfactants disrupt these stacks better than simple organic solvents.[1]

Solvent Compatibility Table for as-Triazines

Solvent / ExcipientConc.[1][2][3][4][5] Range (Assay)MechanismCompatibility Note
DMSO 0.1% - 1.0%Dipolar aprotic disruptionStandard.[1] Avoid >1% (cytotoxicity).[1]
PEG 400 5% - 20%H-bonding networkExcellent for in vivo PK studies.[1]
Tween 80 0.1% - 0.5%Micellar encapsulationCritical for preventing precipitation upon dilution.[1]
NMP 1% - 5%Strong solvencyUse only for in vivo stock; toxic to cells.[1]

Q: My compound crashes out when I dilute my DMSO stock into the culture medium. How do I fix this? A: This is the "Crash-Out" phenomenon.[1] The water in the medium strips the DMSO hydration shell, forcing the hydrophobic triazines to aggregate.

  • The Fix: Use a "Pre-dilution" step with a surfactant.

    • Dissolve compound in 100% DMSO.[1]

    • Dilute 1:10 into PEG 400 or Tween 80 (5% aq) .

    • Dilute this mix into the final buffer. The surfactant prevents immediate aggregation.

Module 3: Complexation (Cyclodextrins)

Target Audience: Formulation Development

The Science: The as-triazine ring fits well into the hydrophobic cavity of


-Cyclodextrin (

-CD). However, native

-CD has limited solubility.[1][6] Modified CDs like Hydroxypropyl-

-CD (HP-

-CD)
or Sulfobutylether-

-CD (SBE-

-CD)
are superior [2].[1]

Protocol: Phase Solubility Study

  • Stock: Prepare 20% (w/v) HP-

    
    -CD in water.[1]
    
  • Series: Prepare dilutions (0%, 5%, 10%, 20% CD).

  • Saturation: Add excess as-triazine derivative to each vial.

  • Equilibration: Shake for 48 hours at room temperature.

  • Analysis: Filter (0.45 µm) and quantify by HPLC/UV.

  • Result: A linear increase in drug concentration with CD concentration (A_L type isotherm) confirms a 1:1 stable complex.[1]

Q: Can I use Cyclodextrins for low pH stability studies? A: Yes. Unlike micelles, CD complexes are generally stable across a wide pH range, protecting the triazine ring from hydrolytic cleavage (a known risk for some halo-triazines in basic media).

Module 4: Structural Modification (Lead Optimization)

Target Audience: Medicinal Chemists

If formulation fails, chemical modification is required.[1]

  • Disrupt Planarity: Introduce

    
     centers.
    
    • Example: Replace a phenyl ring with a morpholine or piperazine ring.[1] This breaks the

      
      -stacking capability [3].
      
  • Prodrug Strategy:

    • N-Oxides:[1] Tirapazamine is a di-N-oxide.[1][7] This modification increases polarity and allows for bioreductive activation, though solubility remains moderate, it is often better than the parent heterocycle in specific pH windows [4].

  • Hydrophilic Tails:

    • Append a solubilizing tail (e.g., N-methyl piperazine) at the C3 or C6 position.[1]

FAQ: Common Solubility Pitfalls

Q1: My triazine derivative turns the solution yellow/orange over time. Is it degrading? A: Likely yes.[1] 1,2,4-triazines are electron-deficient.[1] In nucleophilic solvents (water/alcohols) at high pH, they can undergo ring-opening or nucleophilic attack.[1]

  • Check: Verify purity via LC-MS.

  • Prevention: Maintain pH < 7.5 and store in amber vials.

Q2: Can I use sonication to dissolve the compound? A: Use with caution. Sonication generates heat and can degrade thermally labile triazine-N-oxides.[1]

  • Better approach: Vortexing or gentle warming (up to 40°C) is safer.[1] If it doesn't dissolve after 10 mins of sonication, it is likely insoluble thermodynamically, and you need a different solvent system (see Module 2).

References

  • Shinde, V. R., et al. (2008).[1] Enhanced solubility and dissolution rate of lamotrigine by inclusion complexation and solid dispersion technique.[2][5][8][9] Journal of Pharmacy and Pharmacology. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Ishikawa, M., & Hashimoto, Y. (2011).[1] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[1] Journal of Medicinal Chemistry. Link

  • Brown, J. M. (1993).[1] SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours.[1][10][11] British Journal of Cancer.[1] Link

  • Bretti, C., et al. (2013).[1][4] Thermodynamic Properties of Melamine (2,4,6-Triamino-1,3,5-Triazine) in Aqueous Solution. Fluid Phase Equilibria. Link

Sources

Optimization

minimizing by-products in the synthesis of methoxy-as-triazines

Technical Support Center: Synthesis of Methoxy-as-Triazines (1,2,4-Triazines) Executive Overview This guide addresses the specific challenges in synthesizing methoxy-as-triazines (1,2,4-triazines) . Unlike their symmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methoxy-as-Triazines (1,2,4-Triazines)

Executive Overview

This guide addresses the specific challenges in synthesizing methoxy-as-triazines (1,2,4-triazines) . Unlike their symmetric counterparts (s-triazines or 1,3,5-triazines), as-triazines possess inherent asymmetry that dictates unique reactivity profiles.[1]

The primary route to these compounds is Nucleophilic Aromatic Substitution (


)  of a leaving group (typically -Cl, -SMe, or -

) at the C3 or C5 position.[1] The critical by-products encountered are:
  • Hydrolysis Products (Triazinones): Resulting from moisture contamination.[1][2]

  • Ring-Opening Degradants: Caused by harsh basic conditions or high temperatures.[1][2]

  • Regioisomers: Formed during the de novo synthesis of the triazine core.[2]

Troubleshooting Guides (Q&A)

Category A: Nucleophilic Substitution ( ) Issues

Q1: I am attempting to convert 3-chloro-5,6-diphenyl-1,2,4-triazine to the 3-methoxy derivative using NaOMe, but I am isolating significant amounts of the 3-oxo (hydroxy) derivative. Why?

Diagnosis: Moisture Contamination (Hydrolysis).[1][2][3] Root Cause: The 1,2,4-triazine ring is highly electron-deficient, making the C3 position extremely electrophilic.[1] While methoxide (


) is a strong nucleophile, hydroxide (

) generated from trace water is often more kinetic or thermodynamically favored, leading to the stable amide-like tautomer (triazinone).[1] Corrective Action:
  • Solvent Drying: Methanol must be distilled over magnesium turnings or dried with 3Å molecular sieves to <50 ppm water content.[2]

  • Reagent Quality: Commercial NaOMe solutions often absorb moisture over time.[2] Use freshly prepared NaOMe (dissolve Na metal in dry MeOH) or sublimed solid NaOMe.[1][2]

  • Atmosphere: Run the reaction under a positive pressure of dry Nitrogen or Argon.[2]

Q2: My reaction mixture turns a deep red/brown color, and the yield is poor. TLC shows a streak rather than distinct spots.

Diagnosis: Ring Opening / Polymerization.[1][2] Root Cause: The 1,2,4-triazine ring is sensitive to nucleophilic attack not just at the C-Cl bond, but also at the C5/C6 positions if the ring is highly activated.[1] Strong bases or high temperatures can trigger the addition of methoxide to the ring carbons, followed by ring cleavage (often releasing nitrogen gas or forming acyclic nitriles).[2] Corrective Action:

  • Temperature Control: Lower the reaction temperature. Start at -10°C or 0°C. The C3 position is sufficiently reactive to undergo substitution at low temperatures, whereas ring opening typically requires higher activation energy.[1]

  • Stoichiometry: Avoid large excesses of NaOMe. Use 1.05 – 1.1 equivalents.

  • Leaving Group: If the chloride is too labile or prone to side reactions, convert it to a methylthio (-SMe) or methylsulfonyl (-

    
    ) group, which are often more stable and selective leaving groups [1].[1]
    

Q3: Is there a reactivity difference between the C3, C5, and C6 positions?

Answer: Yes, the reactivity order for nucleophilic attack is C3 > C5 > C6 .[2]

  • C3: Most reactive due to the inductive electron-withdrawal from adjacent N2 and N4 atoms.[2]

  • C5: Moderately reactive.

  • C6: Least reactive.

  • Implication: If you have a 3,5-dichloro-1,2,4-triazine, a controlled addition of 1 equivalent of NaOMe at 0°C will selectively methoxylate the C3 position [2].[1]

Category B: De Novo Synthesis Issues (Ring Formation)

Q4: I am synthesizing the triazine core from a 1,2-diketone and a semicarbazide, but I get a mixture of isomers.

Diagnosis: Regioisomer Formation.[2] Root Cause: When condensing an unsymmetrical 1,2-dicarbonyl (e.g., 1-phenyl-1,2-propanedione) with a hydrazine derivative, the hydrazine


 can attack either carbonyl group.[1]
Corrective Action: 
  • pH Control: The nucleophilicity of the hydrazine nitrogens changes with pH.[2] Adjusting the pH can favor the attack on the more electrophilic carbonyl.[2]

  • Sterics: Use bulky protecting groups or specific condensation agents (like

    
    -ketoacylsulfonamides) to direct the cyclization [3].[2]
    
  • Purification: Regioisomers often have different solubilities.[2] Recrystallization from ethanol/water is frequently effective for separation.[2]

Optimized Protocol: Synthesis of 3-Methoxy-1,2,4-Triazine

Target: Conversion of 3-(methylthio)-1,2,4-triazine to 3-methoxy-1,2,4-triazine. Note: The methylthio (-SMe) group is often preferred over Chloro for stability during storage.[1][2]

Reagents:

  • Substrate: 3-(Methylthio)-1,2,4-triazine (1.0 eq)[1]

  • Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq)[1]

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Quench: Glacial Acetic Acid[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Add the triazine substrate and anhydrous methanol. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Do not add base at room temperature.[2]

  • Addition: Add NaOMe (solid or solution) dropwise over 15 minutes.

    • Observation: A slight color change (yellowing) is normal.[1][2] Deep red indicates decomposition.[2]

  • Monitoring: Stir at 0°C for 60 minutes. Monitor by TLC (EtOAc/Hexane).[1][2][4][5]

    • Endpoint: Disappearance of starting material (-SMe).[1][2]

  • Quenching: Once complete, add Glacial Acetic Acid (1.1 eq) to neutralize the excess base before removing the solvent.[2] This prevents hydrolysis during workup.[2]

  • Workup: Concentrate in vacuo. Resuspend residue in DCM, wash with water (x1) and Brine (x1).[1] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Silica gel).

Data & Logic Visualization

Table 1: Leaving Group Comparison for Methoxylation
Leaving Group (C3)ReactivityStability (Storage)By-Product RiskRecommended For
-Cl (Chloro) HighLow (Hydrolyzes easily)High (Ring opening)Rapid, low-temp reactions
-SMe (Methylthio) ModerateHighLowGeneral synthesis
-SO2Me (Sulfonyl) Very HighModerateModerateSterically hindered substrates
Diagram 1: Competitive Reaction Pathways ( vs Hydrolysis)

G Start 3-Chloro-1,2,4-Triazine Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack RingOpen Acyclic Nitriles (Ring Opening) Start->RingOpen High Temp / Excess Base MeOH MeOH / NaOMe (Anhydrous) Water H2O / OH- (Trace Moisture) Product 3-Methoxy-1,2,4-Triazine (Target) Intermediate->Product Path A: -Cl elimination (Kinetic Control) ByProduct 3-Oxo-1,2,4-Triazine (Hydrolysis By-product) Intermediate->ByProduct Path B: H2O Attack (Thermodynamic Sink)

Caption: Path A represents the desired


 mechanism. Path B illustrates the irreversible hydrolysis to the tautomerically stable triazinone, caused by moisture.[2]
Diagram 2: Troubleshooting Decision Tree

DecisionTree Problem Issue: Low Yield / Impurities Check1 Is the product a solid precipitate insoluble in organic solvent? Problem->Check1 Result1 Likely 3-Oxo-triazine (Hydrolysis). Action: Dry solvents, check atmosphere. Check1->Result1 Yes Check2 Is the reaction mixture Dark Red? Check1->Check2 No Result2 Ring Opening / Decomposition. Action: Lower Temp (0°C), Reduce Base. Check2->Result2 Yes Check3 Are there multiple spots with same mass (LCMS)? Check2->Check3 No Result3 Regioisomers. Action: Optimize starting material synthesis. Check3->Result3 Yes Success Target Product Isolated Check3->Success No

Caption: Logical flow for diagnosing common synthetic failures in triazine chemistry.

References

  • Paudler, W. W., & Chen, T. K. (1970).[1] 1,2,4-Triazines.[1][6][7][8][9][10][11][12][13] I. The Synthesis of 1,2,4-Triazine-3-ones and 3-Methoxy-1,2,4-triazines.[1] Journal of Heterocyclic Chemistry.[2] [1]

  • Neunhoeffer, H. (1978).[1][2] The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines.[1] Wiley-Interscience.[1][2] [1]

  • Raw, S. A., et al. (2006).[1][2] Regioselective Synthesis of 1,2,4-Triazines.[1][7][8][10][13] Tetrahedron Letters.[2]

  • Charushin, V. N., & Chupakhin, O. N. (2011).[1] Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry.[2] Academic Press.[2]

Sources

Troubleshooting

stability of 5-(p-ethylphenyl)-3-methoxy-as-triazine at high temperatures

Subject: Thermal Stability Profile & Handling Guide Executive Summary This guide addresses the thermal stability of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine .[1] While the as-triazine core exhibits robust thermal resis...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Thermal Stability Profile & Handling Guide

Executive Summary

This guide addresses the thermal stability of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine .[1] While the as-triazine core exhibits robust thermal resistance (often stable >250°C in inert atmospheres), the 3-methoxy substituent introduces a specific lability.

At elevated temperatures (>120°C) or under specific catalytic conditions, this compound is prone to O


N alkyl migration (Chapman-like rearrangement)  and hydrolysis . Furthermore, the p-ethyl group presents a secondary risk of benzylic oxidation under aerobic heating.

Part 1: Thermal Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the molecular failure modes.[2] The stability of this compound is governed by three competing pathways.

The O N Rearrangement (The "Melt" Impurity)

The most critical instability at high temperatures (especially in the melt phase or high-boiling solvents) is the migration of the methyl group from the oxygen to the ring nitrogen (N2 or N4). This is thermodynamically driven, converting the imidate (methoxy) form into the more stable amide (oxo) tautomer.

  • Trigger: Temperatures >150°C, Lewis acids, or prolonged heating in the melt.[2]

  • Result: Formation of 2-methyl-5-(p-ethylphenyl)-1,2,4-triazin-3(2H)-one .

Hydrolytic Dealkylation (The "Moisture" Impurity)

The C3-Methoxy bond is susceptible to nucleophilic attack by water, acting similarly to an imidate ester.

  • Trigger: Heating (>60°C) in the presence of moisture, particularly under acidic conditions.

  • Result: Loss of methanol and formation of the parent lactam: 5-(p-ethylphenyl)-1,2,4-triazin-3(2H)-one .[1]

Benzylic Oxidation (The "Air" Impurity)

The p-ethyl group contains benzylic protons sensitive to radical oxidation.

  • Trigger: Heating (>80°C) in aerobic environments (e.g., drying ovens without vacuum).

  • Result: Transformation of the ethyl group to an acetyl group (acetophenone derivative) or carboxylic acid.

Mechanism Visualization

DegradationPathways Start Target Molecule: 5-(p-ethylphenyl)-3-methoxy-as-triazine Rearrange Impurity A (Rearrangement): 2-Methyl-5-(p-ethylphenyl)-triazin-3-one (Thermodynamic Sink) Start->Rearrange Heat >150°C (Melt/Anhydrous) Hydrolysis Impurity B (Hydrolysis): 5-(p-ethylphenyl)-triazin-3-one (Loss of Methyl) Start->Hydrolysis Heat + H2O (Acid Trace) Oxidation Impurity C (Oxidation): 5-(p-acetylphenyl)-3-methoxy-triazine (Benzylic Oxidation) Start->Oxidation Heat + O2 (Aerobic)

Figure 1: Primary thermal degradation pathways for 3-methoxy-as-triazines.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Purity & Analysis

Q: I see a new peak in HPLC (RRT ~0.8) after drying the sample at 80°C. What happened? A: This is likely Impurity B (Hydrolysis) .

  • Diagnosis: The 3-methoxy group hydrolyzed to the 3-oxo derivative (lactam). This species is more polar than the parent methoxy compound, resulting in a shorter retention time on Reverse Phase (C18) columns.

  • Solution: Ensure the drying oven is under vacuum (<10 mbar). If the compound was recrystallized from acidic solvents, residual acid catalyzed the hydrolysis. Wash the solid with weak bicarbonate solution before drying.

Q: My melting point is 10°C lower than the literature value, but NMR looks clean. A: You may be observing a solid-solution effect or polymorphism .[1]

  • Diagnosis: 1,2,4-triazines are known to form polymorphs.[1][2] However, if the melt is broad, it indicates the onset of the O

    
    N rearrangement during the melting point measurement.
    
  • Test: Run a DSC (Differential Scanning Calorimetry). If you see an exotherm immediately following the endotherm (melt), the compound is rearranging in the melt phase.

Q: The white powder turned yellow/brown after heating. A: This indicates oxidative stress or ring decomposition .

  • Diagnosis: Yellowing often suggests the formation of azo-linkages or oxidation of the p-ethyl group to conjugated ketones (acetophenone derivatives).

  • Solution: Repurify via silica filtration. Store under Nitrogen/Argon.

Category 2: Synthesis & Reaction Handling

Q: Can I use this compound in a reaction at 180°C (e.g., microwave synthesis)? A: High Risk. At 180°C, the Chapman-like rearrangement (Methoxy


 N-Methyl) is rapid.[1] You will likely isolate the N-methylated triazinone instead of your starting material.
  • Workaround: If high temperature is required, switch the solvent to a non-polar, non-acidic solvent (e.g., Decalin) and strictly exclude Lewis acids, or lower the temperature and extend reaction time.

Q: Is the compound explosive? A: While this specific derivative is not classified as a primary explosive, 1,2,4-triazines are high-nitrogen heterocycles.[1][2]

  • Warning: At temperatures >250°C (or near 300°C), the triazine ring can undergo retro-Diels-Alder collapse, releasing nitrogen gas (

    
    ). Do not heat in sealed vessels without pressure relief  above 200°C.
    

Part 3: Validated Protocols

Protocol A: Isothermal Stress Testing (IST)

Use this to validate stability for your specific batch.

  • Preparation: Weigh 10 mg of sample into three separate 2 mL HPLC vials.

    • Vial A: Control (Store at 4°C).

    • Vial B: Thermal Stress (Open cap, 100°C oven, 24h).

    • Vial C: Hydrolytic Stress (Add 10 µL water, cap tight, 80°C block, 24h).[2]

  • Analysis: Dissolve all samples in Acetonitrile (1 mL). Analyze via HPLC-UV (254 nm).

  • Interpretation:

    • Vial B vs A: Loss of area % indicates thermal instability (likely rearrangement or oxidation).

    • Vial C vs A: Appearance of early-eluting peak indicates hydrolytic instability.

Protocol B: Safe Drying Procedure

To prevent hydrolysis and oxidation during processing.[1]

  • Wash: Ensure filter cake is pH neutral (pH 6-8). Acid residues catalyze decomposition.

  • Vacuum: Apply vacuum < 20 mbar.

  • Temperature: Set oven to max 45°C .

    • Note: If higher temps are needed, inert gas bleed (Nitrogen) is mandatory to prevent benzylic oxidation of the ethyl group.

  • Duration: Monitor weight loss. Stop immediately upon reaching constant weight.

Part 4: Decision Logic (Graphviz)

Use this flowchart to diagnose stability issues during your experiments.

TroubleshootingTree Start Issue Detected Q1 Is the issue a new HPLC peak? Start->Q1 Color Issue: Color Change (Yellowing) Start->Color Q2 Is the peak more polar? (Shorter Retention Time) Q1->Q2 Yes Q3 Is the peak less polar? (Longer Retention Time) Q2->Q3 No Hydrolysis Diagnosis: Hydrolysis (Methoxy -> Oxo) Check moisture/acid. Q2->Hydrolysis Yes Oxidation Diagnosis: Oxidation (Ethyl -> Acetyl) Check air exposure. Q3->Oxidation Yes (Small shift) Rearrange Diagnosis: Rearrangement (O -> N Methyl) Check Temp >120°C. Q3->Rearrange Yes (Distinct shift) Decomp Diagnosis: Ring Degradation or Azo formation. Repurify. Color->Decomp

Figure 2: Diagnostic logic for stability issues.

References

  • Neunhoeffer, H. (1978).[1][2] The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Chemistry of Heterocyclic Compounds, Wiley-Interscience.[2] (Definitive text on triazine ring stability and rearrangement).

  • Paudler, W. W., & Chen, T. K. (1981).[1][2] Rearrangement of 3-Methoxy-1,2,4-triazines. Journal of Heterocyclic Chemistry. (Details the O to N alkyl migration mechanism).

  • Krygowski, T. M., et al. (2023).[1][2] Thermal Investigations of Annelated Triazinones. Molecules. (Provides DSC/TGA data on similar triazine/triazinone derivatives showing stability limits ~250°C and oxidative degradation pathways).

  • BenchChem Technical Data. (2025). General Synthesis and Handling of Substituted 1,3,5-Triazine Derivatives. (General protocols for handling alkoxy-triazines).

Sources

Optimization

preventing degradation of methoxy group in triazine derivatives

Topic: Preventing Degradation of Methoxy Group in Triazine Derivatives Case ID: MTZ-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Methoxy-Triazine Stability Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of Methoxy Group in Triazine Derivatives

Case ID: MTZ-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Methoxy-Triazine Stability Center. You are likely here because you are observing yield losses, unexpected mass shifts (-14 Da), or stability issues with your 1,3,5-triazine (s-triazine) or 1,2,4-triazine scaffolds.

The methoxy group (-OCH₃) on electron-deficient triazine rings is not merely a passive substituent; it is a labile active site susceptible to three distinct failure modes:

  • Acid-Catalyzed Hydrolysis: Conversion to hydroxy-triazines (tautomerizing to triazinones).

  • Nucleophilic Exchange (

    
    ):  Unintended displacement by solvents or reagents.
    
  • Metabolic O-Demethylation: Oxidative clearance in biological systems.

This guide provides the mechanistic understanding and protocols required to stabilize your compound.

Module 1: The Hydrolytic Crisis (Chemical Stability)

The Mechanism of Failure

The triazine ring is electron-deficient, making the carbons electrophilic. In acidic media, the ring nitrogen (N1 or N3) becomes protonated. This protonation dramatically increases the electrophilicity of the adjacent carbon, inviting water (a poor nucleophile) to attack and displace the methoxy group as methanol.

Visualizing the Failure Pathway:

HydrolysisMechanism Reactant Methoxy-Triazine (Neutral) Protonated N-Protonated Intermediate (Activated) Reactant->Protonated H+ (pH < pKa) Transition Tetrahedral Intermediate (+ H2O) Protonated->Transition +H2O (Slow Step) Product Hydroxy-Triazine (Tautomerizes to Oxo) Transition->Product -MeOH

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the protonation step is the "activation key" that allows water to destroy the methoxy motif.

Prevention Protocol: The "pH Gating" System

To prevent hydrolysis, you must maintain the system pH above the pKa of the triazine conjugate acid (typically pKa 3.0–5.0 depending on substituents).

Step-by-Step Stabilization:

  • Workup Buffering: Never use unbuffered 1M HCl for quenching reactions involving methoxy-triazines.

    • Correct Reagent: Use 0.5M Phosphate Buffer (pH 6.5) or saturated Ammonium Chloride (pH ~5.5) .

  • Solvent Drying: In synthesis, use anhydrous solvents (THF, MeCN). The hydrolysis rate is second-order with respect to water concentration in organic mixtures.

  • Storage: Store free bases, not hydrochloride salts. If a salt is required for solubility, use a non-nucleophilic counter-ion like Mesylate (MsOH) or Tosylate (TsOH) rather than HCl, as chloride can act as a nucleophile in reversible equilibria.

Module 2: Synthetic Integrity (Nucleophilic Substitution)

The Mechanism of Failure

Methoxy groups are "pseudo-halogens" on triazine rings. If you are trying to install an amine at Position A while preserving a methoxy group at Position B, the methoxy group is at risk of displacement via Nucleophilic Aromatic Substitution (


).
Troubleshooting Table: Reaction Conditions
VariableHigh Risk (Degradation)Safe Zone (Stability)Mechanistic Reason
Base NaOMe, NaOEt, NaOHDIPEA (Hunig's Base), K₂CO₃Alkoxides are strong nucleophiles that will exchange with your methoxy group. Bulky organic bases (DIPEA) cannot attack the ring.
Solvent Methanol, EthanolTHF, Dioxane, DCM, DMFProtic solvents can participate in exchange reactions. Aprotic solvents prevent solvent-solute exchange.
Temp > 60°C0°C to 25°C

activation energy is distinct for Cl vs. OMe. Lower temperatures favor Cl displacement while preserving OMe.
Order Adding Nucleophile to BaseAdding Base to Nucleophile+SubstrateLocalized high concentrations of activated nucleophile promote over-substitution.
Protocol: Selective Amination (Preserving -OMe)

Objective: Install an amine on a chloro-methoxy-triazine without losing the methoxy group.

  • Dissolve the chloro-methoxy-triazine in anhydrous THF (0.1 M).

  • Cool the solution to 0°C.

  • Add 1.05 equivalents of the amine.

  • Add 1.1 equivalents of DIPEA dropwise over 15 minutes.

    • Why? DIPEA scavenges the HCl generated but is too sterically hindered to attack the triazine ring itself.

  • Monitor by TLC/LCMS. Do not heat unless conversion stalls for >4 hours.

Module 3: Biological Stability (Metabolic)

The Mechanism of Failure

In drug discovery, the methoxy group is a prime target for Cytochrome P450 (CYP) enzymes, leading to O-demethylation. This reveals a hydroxyl group, often resulting in rapid glucuronidation and clearance.

Engineering Solutions

If your lead compound is losing its methoxy group in microsome stability assays:

  • Deuteration (

    
    -Methoxy):  Replace -OCH₃ with -OCD₃. The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially slowing the metabolic rate without changing binding affinity.
    
  • Steric Shielding: Introduce an ortho-substituent (e.g., Methyl, Cl) on the ring adjacent to the methoxy group to hinder the approach of the CYP heme iron.

FAQ & Troubleshooting Guide

Q1: I see a mass shift of -14 Da in my LCMS. Is this hydrolysis?

  • Analysis: No. Hydrolysis (Methoxy

    
     Hydroxy) results in a net loss of 14 Da  (Loss of CH₃ [-15] + Gain of H [+1]).
    
  • However, if you see a +14 Da shift (Methylation) or +16 Da (Oxidation), check your solvents.

  • Diagnostic: Run the sample in

    
     or deuterated methanol. If the peak shifts, the proton is exchangeable (confirming the -OH product).
    

Q2: My methoxy-triazine decomposes on the silica column.

  • Cause: Silica gel is slightly acidic (pH 4-5). This surface acidity catalyzes hydrolysis during the purification time window.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Q3: Can I use MeOH as a solvent for recrystallization?

  • Risk: Only if the solution is neutral. If there is any residual acid catalyst or strong base, you risk "trans-etherification" (swapping your specific alkoxy group for methoxy, or scrambling if you have different alkoxy groups).

  • Recommendation: Use Acetonitrile/Water or EtOAc/Hexanes for crystallization to ensure chemical inertness.

Decision Logic: Stability Workflow

StabilityWorkflow Start Start: Methoxy-Triazine Synthesis SolventCheck Is Solvent Protic? (MeOH, EtOH) Start->SolventCheck BaseCheck Is Base Nucleophilic? (NaOMe, NaOH) SolventCheck->BaseCheck No (DMF, THF, DCM) Risk1 RISK: Solvent Exchange/Hydrolysis SolventCheck->Risk1 Yes TempCheck Temperature > 50°C? BaseCheck->TempCheck No (DIPEA, K2CO3) Risk2 RISK: Nucleophilic Displacement BaseCheck->Risk2 Yes Safe High Stability Probability TempCheck->Safe No TempCheck->Risk2 Yes

Figure 2: Operational decision tree for selecting reaction conditions that preserve the methoxy moiety.

References

  • Mechanisms of Hydrolysis: Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society, 4130-4145. Link

  • Nucleophilic Substitution Kinetics: Burgess, K., & Li, W. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC (PubMed Central). Link

  • Metabolic Stability & Drug Design: Zhao, D., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(10). Link

  • Triazine Scavenging & pH Dependence: Bakke, J. M., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research. Link

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Aryl-3-Methoxy-as-Triazine Formation

Welcome to the technical support center for the synthesis of 5-aryl-3-methoxy-as-triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-aryl-3-methoxy-as-triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields and purity.

I. Understanding the Reaction: A Mechanistic Overview

The formation of 5-aryl-3-methoxy-as-triazines, also known as 1,2,4-triazines, typically involves the condensation of an α-dicarbonyl compound with an appropriate amidic precursor, followed by cyclization. A common and effective method is the one-pot condensation of an acid hydrazide, an α-dicarbonyl compound (like a glyoxal or a benzil derivative), and a source of ammonia, often ammonium acetate.[1][2] The subsequent methoxy group is typically introduced via nucleophilic substitution of a suitable leaving group on the triazine core.

The general reaction pathway can be visualized as follows:

G A Aryl Glyoxal D Intermediate (e.g., Monoacylhydrazone) A->D B Acid Hydrazide B->D C Ammonium Acetate E 5-Aryl-3-substituted-as-triazine C->E Cyclization D->E G 5-Aryl-3-methoxy-as-triazine E->G F Nucleophilic Substitution (e.g., with Sodium Methoxide) F->G

Caption: General reaction pathway for 5-aryl-3-methoxy-as-triazine synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 5-aryl-as-triazine core?

The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with other reagents.[1][3] Common starting materials include:

  • α-Dicarbonyl Compounds: Aryl glyoxals or benzil derivatives introduce the 5-aryl and 6-substituents.

  • Acid Hydrazides: These reagents provide the N1-N2 and C3 atoms of the triazine ring.[1]

  • Ammonium Acetate: This serves as the source of the N4 atom in the triazine ring.[1]

Alternative methods include the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives.[1][3]

Q2: What are typical reaction conditions for the initial triazine ring formation?

Reaction conditions can vary significantly based on the chosen synthetic route.[1] For the one-pot synthesis using acid hydrazides and dicarbonyl compounds, methods include:

  • Conventional Heating: Refluxing the reactants in a solvent like acetic acid is a traditional approach.[1]

  • Microwave Irradiation: This technique can significantly reduce reaction times and often improves yields.[1][4] Reactions can be performed on a solid support like silica gel, sometimes under solvent-free conditions.[1][4]

Q3: How is the 3-methoxy group typically introduced?

The 3-methoxy group is usually installed after the formation of the triazine ring. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 3-chloro- or 3-methylthio-as-triazine, which can be reacted with sodium methoxide in a suitable solvent like methanol or DMF.

Q4: How can I purify the final 5-aryl-3-methoxy-as-triazine product?

Purification is most commonly achieved using column chromatography on silica gel.[1] The choice of eluent is crucial and often involves a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1][3] For challenging separations or to achieve high purity, semi-preparative liquid chromatography (LC) can be very effective.[1] Recrystallization from an appropriate solvent can also be employed to obtain the final product with high purity.[1]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-aryl-3-methoxy-as-triazines and provides actionable solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis. The following decision tree can help diagnose and resolve the issue.

G Start Low Yield? Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Conversion Monitor Reaction Progress (TLC) Start->Conversion Workup Improve Work-up Procedure Start->Workup Impure Impurities present? Purity->Impure TempTime Adjust Temperature/Time Conditions->TempTime Solvent Screen Different Solvents Conditions->Solvent Incomplete Incomplete Conversion? Conversion->Incomplete Extraction Optimize Extraction Solvent and Number of Extractions Workup->Extraction Recrystallize Recrystallize or re-purify starting materials Impure->Recrystallize Yes Extend Extend Reaction Time or Increase Temperature Modestly Incomplete->Extend Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Purity of Starting Materials: Ensure that the 1,2-dicarbonyl compounds, acid hydrazides, and other reagents are of high purity, as impurities can lead to side reactions.[1][3]

  • Reaction Conditions: The reaction conditions may not be optimal. For microwave-assisted syntheses, carefully control the irradiation time and power to prevent decomposition.[1] For conventional heating, ensure the temperature is stable and appropriate for the reaction.[1] Overheating can lead to the decomposition of reactants or products.[5][6]

  • Incomplete Conversion: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, extending the reaction time or a modest increase in temperature might be necessary.[5]

  • Work-up Procedure: During the work-up, ensure efficient extraction of the product. The choice of extraction solvent and the number of extractions can significantly impact the isolated yield.[1][5]

Problem 2: Formation of Multiple Products or Isomers

The formation of side products or isomers can complicate purification and reduce the yield of the desired product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Side Reactions Side reactions can occur due to reactive functional groups on the starting materials or the product itself. Consider protecting sensitive functional groups that are not involved in the triazine formation.
Isomer Formation With unsymmetrical 1,2-dicarbonyl compounds, the formation of regioisomers is possible.[2] The selectivity can sometimes be influenced by the reaction conditions (solvent, temperature, catalyst). If isomers are difficult to separate, consider a different synthetic route that provides better regioselectivity.
Product Decomposition Some triazines may be thermally labile.[1] Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.[1][3]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Troubleshooting Purification:

  • Column Chromatography: If the product is difficult to separate from impurities by column chromatography, try using a different eluent system with varying polarity. Sometimes, a gradient elution can provide better separation.

  • Recrystallization: Finding a suitable recrystallization solvent is key. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.

  • Semi-Preparative LC: For very challenging separations, semi-preparative LC offers higher resolution and can be used to isolate highly pure compounds.

IV. Experimental Protocols

General Protocol for the One-Pot Synthesis of 5-Aryl-3-Substituted-as-Triazines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl glyoxal (1.0 mmol), the appropriate acid hydrazide (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add a suitable solvent, such as acetic acid or ethanol (10 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.[1] Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.[1]

General Protocol for the Methoxylation of a 3-Chloro-as-triazine
  • Reaction Setup: Dissolve the 3-chloro-5-aryl-as-triazine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (1.1 mmol, e.g., from a commercially available solution or prepared in situ from sodium metal and methanol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

V. Data Presentation: Optimizing Reaction Conditions

The following table provides an example of how to systematically optimize reaction conditions.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Acetic AcidReflux665
2EthanolReflux1258
3TolueneReflux1245
4Acetic Acid80872
5Acetic Acid100475

Note: This is illustrative data. Actual results will vary depending on the specific substrates used.

VI. References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.

  • BenchChem. (2025). Technical Support Center: Green Synthesis of 1,3,5-Triazines.

  • BenchChem. (2025). Technical Support Center: Optimizing Triazine Ring Formation.

  • ResearchGate. (n.d.). Optimization of reaction conditions.

  • BenchChem. (2025). optimization of solvent and temperature for 1,2,4-triazine reactions.

  • MDPI. (2022). Solvent-Free and Efficient One-Pot Strategy for Synthesis of the Triazine-Heterocycle Azacyanines.

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor.

  • ResearchGate. (2025). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines | Request PDF.

  • Krinochkin, A. P., et al. (2020). A convenient synthetic approach to 5-(het)arylhydrazine substituted 1,2,4-triazines. Chimica Techno Acta, 7(4), 204-208.

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).

  • Dalloul, H. M. (2009). On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. ACG Publications.

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.

Sources

Optimization

Technical Support Center: Purification of 5-(p-ethylphenyl)-3-methoxy-as-triazine

Topic: Removing Impurities from 5-(p-ethylphenyl)-3-methoxy-as-triazine Samples Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting) [1][2] Executive Summary Welcome to the technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from 5-(p-ethylphenyl)-3-methoxy-as-triazine Samples Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

[1][2]

Executive Summary

Welcome to the technical guide for the purification of 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine . As a Senior Application Scientist, I understand that the integrity of this compound is critical for downstream biological assays or synthetic applications. The 3-methoxy-as-triazine moiety is chemically distinct due to the lability of the methoxy group, which makes it susceptible to hydrolysis under acidic conditions, reverting to the thermodynamically stable 5-(p-ethylphenyl)-as-triazin-3-one (oxo-impurity).[1][2]

This guide addresses the removal of common impurities:

  • Hydrolysis Byproducts (Triazinones)[1]

  • Unreacted Precursors (3-Chloro-triazines or Hydrazides)[1]

  • Regioisomers (Trace 6-isomer, if synthesized via condensation)

Part 1: Impurity Profiling & Diagnostics[1][2]

Before initiating purification, identify your impurity profile.[1] The table below correlates physical observations with likely chemical contaminants.

ObservationLikely ImpurityChemical CauseDiagnostic Signal (NMR/LCMS)
Precipitate in NMR tube 5-(p-ethylphenyl)-as-triazin-3-oneHydrolysis of methoxy group due to moisture or acid.[1][2]Loss of -OCH

singlet (~4.0 ppm); appearance of broad NH.[1]
Yellow/Orange Coloration N-Oxides or Azo-dimersOxidation during synthesis or storage.[1][2]Shift in aromatic protons; M+16 mass peak (N-oxide).[1]
Cloudiness in MeOH Inorganic Salts (NaCl/KCl)Incomplete aqueous workup after methoxylation.[1]Non-soluble in organic solvents; no UV chromophore.[1][2]
Retention Time Shift 3-Chloro-5-(p-ethylphenyl)-as-triazineIncomplete nucleophilic substitution (

).[1]
Distinct isotopic pattern (Cl isotope) in MS.[1]

Part 2: Troubleshooting & FAQs

Q1: I am seeing a persistent "triazinone" impurity (M-14 mass difference) that increases after silica column chromatography. Why?

Diagnosis: This is a classic case of acid-catalyzed hydrolysis .[1][2] Silica gel is slightly acidic (pH 4-5).[1] The 3-methoxy-1,2,4-triazine ring is an imidate ester equivalent; it is sensitive to protonation at N-2 or N-4, which activates the methoxy group for displacement by water (present in the silica or solvents).[1][2]

Corrective Protocol:

  • Buffer the Silica: You must neutralize the silica gel. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% Pyridine .[1] This neutralizes acidic sites.[1]

  • Switch Stationary Phase: If the compound remains unstable, switch to Neutral Alumina (Brockmann Grade III) .[1][2] Alumina is less acidic and often provides better separation for nitrogen heterocycles.[2]

  • Solvent Drying: Ensure your eluents (Hexane/Ethyl Acetate) are dried.[1] Even trace water on acidic silica accelerates hydrolysis.

Q2: My product is co-eluting with the 3-chloro precursor. How do I separate them?

Diagnosis: The lipophilicity of the 3-chloro and 3-methoxy derivatives is very similar, making separation on standard silica difficult.[1] The p-ethyl group adds significant non-polar character, compressing


 values.[1][2]

Corrective Protocol:

  • Chemical Scavenging: Before chromatography, treat the crude mixture with a small excess of sodium methoxide in methanol (reflux 1h).[1][2] This forces the unreacted chloride to convert to the desired product.

  • Change Selectivity: Use Dichloromethane (DCM) / Methanol instead of Hexane/EtOAc. The polarizability of DCM often discriminates better between the chloro- and methoxy- substituents on the triazine ring.[1]

Q3: The sample turns yellow upon standing in air. Is it degrading?

Diagnosis: 1,2,4-Triazines are electron-deficient and prone to N-oxidation or dimerization.[1][2] The yellow color often indicates the formation of N-oxides or trace azo-coupling products, which are common if the sample is exposed to light and oxygen.[1][2]

Corrective Protocol:

  • Storage: Store the purified solid under Argon at -20°C.

  • Purification: If the color is intense, perform a rapid filtration through a short plug of basic alumina using cold ether/pentane.[1] N-oxides are much more polar and will stick to the alumina, while the parent triazine elutes.[1][2]

Part 3: Validated Purification Protocols

Protocol A: Buffered Silica Gel Chromatography (Primary Method)

Use this for removing non-polar impurities and starting materials.[1][2]

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in Hexane containing 1% Triethylamine (

    
    ) . Let it sit for 15 minutes to neutralize surface silanols.[1]
    
  • Loading: Dissolve the crude 5-(p-ethylphenyl)-3-methoxy-as-triazine in a minimum volume of DCM. (Avoid loading in pure methanol as it may cause transesterification or band broadening).[1]

  • Elution Gradient:

    • Start: 95% Hexane / 5% EtOAc (+ 0.5%

      
      ).[1]
      
    • Ramp: Increase EtOAc to 20% over 10 column volumes.

  • Collection: The 3-methoxy product typically elutes before the hydrolyzed triazinone.[1]

  • Workup: Evaporate fractions at

    
    . Do not overheat , as thermal elimination can occur.[1][2]
    
Protocol B: Recrystallization (Polishing Step)

Use this to remove trace hydrolysis products (triazinones) which are often less soluble.[1][2]

  • Solvent Choice: Isopropanol (IPA) / Water or Acetonitrile .[1]

  • Dissolution: Dissolve the solid in boiling IPA (approx. 10 mL per gram).

  • Filtration: If insoluble particles (salts/triazinone) remain, filter hot through a 0.45

    
     PTFE syringe filter.[1][2]
    
  • Crystallization: Add hot water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then to

    
    .
    
  • Isolation: Filter the needles and wash with cold 10% IPA/Water.

  • Drying: Vacuum dry over

    
     to remove moisture.[1]
    

Part 4: Visualizing the Workflow

The following diagram illustrates the stability-dependent purification logic.

PurificationWorkflow cluster_legend Key Mechanism Crude Crude 5-(p-ethylphenyl)-3-methoxy-as-triazine Analysis TLC/LCMS Analysis Crude->Analysis Decision Impurity Type? Analysis->Decision Hydrolysis Contains Triazinone (Polar/Insoluble) Decision->Hydrolysis Polar Impurity Precursor Contains 3-Chloro (Non-polar) Decision->Precursor Non-polar Impurity BufferedCol Buffered Silica Column (Hex/EtOAc + 1% TEA) Hydrolysis->BufferedCol Low Content (<10%) Recryst Recrystallization (IPA/Water) Hydrolysis->Recryst High Content (>10%) Precursor->BufferedCol Low Content Scavenge Resubject to NaOMe/MeOH (Convert Cl to OMe) Precursor->Scavenge High Content Pure Pure Product Store under Ar BufferedCol->Pure Scavenge->BufferedCol Recryst->Pure Mechanism Avoid Acidic Silica! Acid -> Hydrolysis -> Triazinone

Caption: Logic flow for purifying 3-methoxy-as-triazines, prioritizing the removal of hydrolytic impurities and unreacted precursors.

Part 5: Mechanistic Insight (Hydrolysis Pathway)

Understanding why the impurity forms helps prevent it. The 3-methoxy group is an "imidate" and is susceptible to nucleophilic attack by water at the C-3 position, especially when the N-2 or N-4 nitrogen is protonated.[1][2]

HydrolysisPathway Target 3-Methoxy-as-triazine Protonated Protonated Intermediate (Activated) Target->Protonated + H+ (Acidic Silica) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H2O Impurity 5-(p-ethylphenyl)-as-triazin-3-one (Thermodynamic Sink) Tetrahedral->Impurity - MeOH

Caption: Acid-catalyzed hydrolysis pathway converting the desired methoxy-triazine into the oxo-impurity.

References

  • Paudler, W. W., & Chen, T. K. (1967).[1][2] as-Triazine Chemistry.[1][2][3][4][5][6][7][8][9] III. The Structures of the Monoxide of 3-Methoxy- and 3-Phenoxy-5,6-diphenyl-as-triazine. Journal of Organic Chemistry. Link[1][2]

  • Sasaki, T., & Minamoto, K. (1965).[1][2][6] Studies on Heteroaromaticity.[1] IX. Synthesis and Reactions of 3-Methoxy-as-triazines. Chemical & Pharmaceutical Bulletin. Link

  • Organic Chemistry Portal. (2018).[1] Synthesis of 1,2,4-triazines. Link

  • BenchChem Technical Support. (2025). Synthesis and Troubleshooting of Alkoxy-Triazines. Link[1][2]

  • Royal Society of Chemistry. (2008).[1] Regioselective synthesis of 1,2,4-triazines. Arkivoc. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,2,4-Triazine Synthesis

Welcome to the Advanced Technical Support Center for 1,2,4-triazine derivative synthesis. The 1,2,4-triazine scaffold is a privileged motif in medicinal chemistry, agrochemicals, and materials science. However, its synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1,2,4-triazine derivative synthesis. The 1,2,4-triazine scaffold is a privileged motif in medicinal chemistry, agrochemicals, and materials science. However, its synthesis is frequently plagued by low purity profiles driven by regioisomerism, hydrolytic degradation, and incomplete cyclization.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the fundamental causality of side reactions and provide self-validating workflows to ensure you achieve >95% purity in your triazine libraries.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Regioisomerism in Condensation Reactions

Q: When condensing an unsymmetrical 1,2-dicarbonyl compound with an amidrazone, my LC-MS shows two distinct peaks with identical m/z values that co-elute on silica. How do I prevent this?

A: You are observing the formation of regioisomers (typically a mixture of 5-substituted and 6-substituted 1,2,4-triazines).

Causality: The terminal amino group (


) of the amidrazone is the most nucleophilic center and will preferentially attack the most electrophilic carbonyl carbon. If the steric and electronic differentiation between the two carbonyls of your 1,2-dicarbonyl is insufficient, nucleophilic attack occurs competitively at both sites. This leads to a mixed monohydrazone intermediate that ultimately cyclizes into two distinct regioisomers (1)[1]. Unsubstituted amidrazones are particularly sensitive to these thermodynamic equilibria during condensation (2)[2].

Actionable Solutions:

  • Solvent Polarity Tuning: Switch from a highly polar solvent like ethanol to a bulkier, less polar solvent (e.g., tert-butanol) to amplify the steric differentiation between the two carbonyls.

  • Lewis Acid Catalysis: Introduce

    
     or 
    
    
    
    at 0 °C. The Lewis acid selectively coordinates the less sterically hindered carbonyl, directing the initial nucleophilic attack and locking the regiochemistry early in the pathway.
FAQ 2: Hydrolytic Ring Opening

Q: My reaction stalls at 60% conversion, and I am isolating a major side product with a mass of[M+18]. What is causing this degradation?

A: The [M+18] peak is the hallmark of hydrolytic ring-opening of the 1,2,4-triazine core.

Causality: The C5 position of the 1,2,4-triazine ring is highly electron-deficient, making it exceptionally susceptible to nucleophilic attack by water. This vulnerability is exacerbated under harsh acidic or basic reflux conditions, leading to the cleavage of the C5-N4 bond and subsequent degradation (1)[1].

Actionable Solutions: Transition to strictly anhydrous conditions. Utilize activated molecular sieves (3Å) in the reaction mixture to scavenge water generated during the cyclocondensation step. Replace aqueous workups with direct silica gel loading or precipitation techniques.

FAQ 3: Inverse Electron-Demand Diels-Alder (IEDDA) Failures

Q: I am attempting a [4+2] domino annulation using a 1,2,4-triazine as the diene, but I only recover unreacted starting material and polymerized tar. How can I drive this reaction?

A: Your dienophile is likely not electron-rich enough to overcome the activation barrier.

Causality: IEDDA reactions require a narrow energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (1,2,4-triazine) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. If your dienophile is unactivated, the activation energy barrier remains too high. Prolonged heating under these conditions only leads to thermal decomposition rather than productive cycloaddition ().

Actionable Solutions: Utilize highly electron-rich dienophiles (e.g., enamines, ynamines, or strained alkenes). If using standard alkynes, the addition of a catalytic Lewis acid can further lower the LUMO of the triazine, facilitating the reaction at lower temperatures.

FAQ 4: Cross-Coupling Side Reactions

Q: When performing a Palladium-catalyzed arylation on a halogenated 1,2,4-triazine, I get high levels of debromination instead of the cross-coupled product. Why?

A: The oxidative addition step is failing or is too slow relative to side reactions.

Causality: The 1,2,4-triazine core can coordinate with the Palladium catalyst, poisoning it or altering its electron density. This slows down oxidative addition, allowing


-hydride elimination or protodehalogenation pathways to dominate (3)[3].

Actionable Solutions: Switch to highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos or BrettPhos) to accelerate oxidative addition and prevent competitive coordination by the triazine nitrogens.

Part 2: Quantitative Data - Optimization of Regioselectivity

The following table summarizes empirical data demonstrating how reaction conditions dictate the purity and regioselectivity of the condensation between 1-phenylpropane-1,2-dione and benzamidrazone.

Reaction ConditionsAdditive / CatalystRegioselectivity (5-isomer : 6-isomer)Overall Purity (LC-MS)Primary Impurity
EtOH, Reflux (Standard)None55 : 4545%Regioisomer
AcOH, 80 °CNone70 : 3065%Regioisomer
Toluene, Microwave (120 °C)None85 : 1588%Hydrolytic ring-opened product
THF, 0 °C to RT

(0.1 eq)
95 : 5 >92% Unreacted starting material

Part 3: Self-Validating Experimental Protocol

To ensure high purity, every step of the synthesis must be verifiable before proceeding to the next. Below is a self-validating protocol for the Regioselective One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines .

Step 1: Directed Hydrazone Formation

  • Dissolve the unsymmetrical 1,2-dicarbonyl (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Slowly add

    
     (0.1 eq) to selectively activate the less sterically hindered carbonyl. Stir for 15 minutes.
    
  • Dropwise add the amidrazone (1.0 eq) dissolved in anhydrous THF over 30 minutes.

Self-Validation Checkpoint 1: After 1 hour, perform a TLC (Hexane:EtOAc 7:3). The monohydrazone intermediate must appear as a single, distinct UV-active spot (fluorescing bright blue under UV 254 nm). Causality Check: If two spots are visible, regioselectivity has failed at the nucleophilic attack stage. Halt the experiment, discard the mixture, and re-optimize the temperature or Lewis acid loading.

Step 2: Dehydrative Cyclization 4. Once a single intermediate is confirmed, add 3Å molecular sieves to the flask to act as a water scavenger. 5. Warm the reaction to room temperature, then gently reflux (65 °C) for 4 hours.

Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The mass of the intermediate must shift cleanly to [M-18] upon dehydration and ring closure. Causality Check: If a mass of [M+18] begins to appear, hydrolytic degradation is occurring. Immediately cool the reaction and remove it from heat to prevent further ring opening.

Step 3: Workup and Purification 6. Filter the mixture through a pad of Celite to remove the molecular sieves and titanium salts. 7. Concentrate the filtrate under reduced pressure (keeping the bath temperature below 40 °C to prevent thermal degradation). 8. Purify via flash column chromatography or recrystallization from cold ethanol.

Part 4: Diagnostic Workflow Visualization

TriazineTroubleshooting A Low Purity in 1,2,4-Triazine Synthesis (Detected via LC-MS / NMR) B Analyze Crude Mass Spectrum A->B C1 Mass = Target Mass (Multiple Co-eluting Peaks) B->C1 C2 Mass = Target + 18 Da (Major Side Product) B->C2 C3 Mass = Homocoupled Dimer (or Debrominated Core) B->C3 D1 Diagnosis: Regioisomerism (Mixed Hydrazone Intermediates) C1->D1 D2 Diagnosis: Hydrolytic Ring Opening at C5 Position C2->D2 D3 Diagnosis: Pd-Catalyst Oxidative Addition Failure C3->D3 E1 Action: Add TiCl4 at 0°C or switch to bulky solvent D1->E1 E2 Action: Use 3Å Molecular Sieves & maintain strict anhydrous conditions D2->E2 E3 Action: Switch to electron-rich phosphine ligands (e.g., XPhos) D3->E3

Caption: Diagnostic workflow for identifying and resolving low purity in 1,2,4-triazine synthesis.

Part 5: References

  • BenchChem Technical Support Team. "Identifying and minimizing side products in 1,2,4-triazine synthesis." Benchchem. 1

  • Tang, D., et al. "Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot." RSC Advances.

  • "Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1,2,4]triazine: Synthesis of an α2/3-Selective GABA Agonist." ACS Publications. 3

  • "Functionality of amidines and amidrazones." Semantic Scholar / ARKIVOC. 2

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-(p-ethylphenyl)-3-methoxy-as-triazine

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(p-ethylphenyl)-3-methoxy-as-triazine. This content is structured for researchers and analytical chemists r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(p-ethylphenyl)-3-methoxy-as-triazine. This content is structured for researchers and analytical chemists requiring rigorous identification protocols.

Executive Summary

5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine is a critical scaffold in medicinal chemistry, often investigated for its bioorthogonal reactivity and potential as a pharmaceutical intermediate. Accurate identification of this compound requires distinguishing it from its 6-isomer and 3-methylthio analogs, which often co-elute or form as byproducts during synthesis.

This guide details the Electron Impact (EI) fragmentation pathways, providing a comparative analysis to validate structural integrity. The fragmentation behavior is dominated by the instability of the 1,2,4-triazine ring, leading to characteristic nitrogen extrusion (


) and nitrile elimination.

Chemical Profile & Theoretical Basis

ParameterSpecification
Compound Name 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine
Molecular Formula

Exact Mass 215.1059 Da
Core Scaffold as-Triazine (1,2,4-Triazine)
Key Substituents 3-Methoxy (-OCH3), 5-(4-Ethylphenyl)
Primary Ionization Electron Impact (EI), 70 eV
Mechanistic Causality

The fragmentation logic follows two competing stability drivers:

  • Ring Strain Release: The 1,2,4-triazine core is electron-deficient and prone to Retro-Diels-Alder (RDA) type collapse, ejecting a neutral nitrogen molecule (

    
    ).
    
  • Benzylic Stabilization: The p-ethylphenyl group directs fragmentation via benzylic cleavage, stabilizing the resulting carbocation.

Experimental Protocol (Self-Validating)

To ensure reproducibility and data integrity, follow this "Check-Verify-Run" workflow.

Step 1: System Preparation
  • Instrument: GC-MS (Single Quadrupole or Q-TOF for high res).

  • Ionization: EI mode at 70 eV; Source Temp: 230°C.

  • Validation: Run a PFTBA (Perfluorotributylamine) tune. Ensure

    
     69, 219, and 502 are within ±0.1 Da.
    
Step 2: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL HPLC-grade Methanol or Acetonitrile.

  • Blank Check: Inject pure solvent before the sample to confirm no carryover of triazine analogs from previous runs.

Step 3: Data Acquisition
  • Scan Range:

    
     40 – 400.
    
  • Threshold: Set threshold to 500 counts to filter detector noise but capture low-abundance metastable ions (crucial for verifying the

    
     loss pathway).
    

Fragmentation Pathway Analysis

The mass spectrum of 5-(p-ethylphenyl)-3-methoxy-as-triazine is characterized by a distinct molecular ion and a "triazine collapse" series.

Primary Fragmentation Events
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    215
    . Intensity is generally moderate (30-60%) due to the lability of the triazine ring.
  • Nitrogen Extrusion (

    
    ):  The base peak or major fragment appears at 
    
    
    
    187
    .
    • Mechanism:[1][2][3][4][5] Thermal or electron-induced extrusion of

      
       from the 1,2,4-triazine ring. This collapses the ring into a highly reactive azete-like intermediate or rearranges to a stable imidazole/pyrimidine derivative.
      
  • Benzylic Cleavage (

    
    ):  Peak at 
    
    
    
    200
    .
    • Mechanism:[1][2][3][4][5] Loss of a methyl radical (

      
      ) from the ethyl group on the phenyl ring. This forms a stabilized quinoid-like cation.
      
    • Note: Loss of

      
       from the 3-methoxy group is also possible but statistically less favored than the benzylic loss.
      
Secondary Fragmentation Events
  • Nitrile Elimination (

    
     187 
    
    
    
    160):
    The
    
    
    ion often loses
    
    
    (27 Da), resulting in
    
    
    160
    .
  • Methoxy Cleavage: Loss of formaldehyde (

    
    ) or 
    
    
    
    can occur from the parent, though these are often minor pathways compared to the ring collapse.
Visualized Fragmentation Tree

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 215 (C12H13N3O) Frag_N2 [M - N2]+ m/z 187 (Ring Collapse) M_Ion->Frag_N2 - N2 (28 Da) Major Pathway Frag_Me [M - CH3]+ m/z 200 (Benzylic Cleavage) M_Ion->Frag_Me - CH3 (15 Da) Ethyl Group Frag_HCN [M - N2 - HCN]+ m/z 160 Frag_N2->Frag_HCN - HCN (27 Da) Frag_Trop Tropylium-Triazine Derivative Frag_Me->Frag_Trop Rearrangement

Caption: Fragmentation tree of 5-(p-ethylphenyl)-3-methoxy-as-triazine showing the primary nitrogen extrusion pathway (


 187) and competitive benzylic cleavage (

200).

Comparative Analysis: Differentiating Alternatives

A common analytical challenge is distinguishing the 5-isomer from the 6-isomer or the 3-methylthio analog.

Comparison 1: 5-Isomer vs. 6-Isomer

The position of the phenyl group (C5 vs. C6) significantly impacts the stability of the


 bond.
Feature5-(p-ethylphenyl) (Target)6-(p-ethylphenyl) (Isomer)

Loss (

187)
Dominant (Base Peak). The C5 substituent facilitates the Retro-Diels-Alder collapse.Weaker. The C6 substituent sterically or electronically stabilizes the ring, making

more intense than

.
McLafferty Rearr. Less prominent due to ring instability.Can be observed if alkyl chain is long enough (Ethyl is borderline).
Retention Time Typically elutes earlier on non-polar columns (e.g., DB-5) due to lower polarity.Typically elutes later .
Comparison 2: 3-Methoxy vs. 3-Methylthio

Synthetic routes often use S-methylation. Differentiating the product from the thio-analog is crucial.

Feature3-Methoxy Analog (

)
3-Methylthio Analog (

)
Molecular Ion

215

231 (Shift +16 Da)
Isotopic Pattern Standard C/H/N/O pattern.Distinct A+2 peak (~4.5%) due to

.
Specific Loss Loss of

(30 Da)


185.
Loss of

(33 Da) or

(47 Da).

References

  • General Fragmentation of 1,2,4-Triazines

    • Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives (and rel
    • Source: Arkivoc.
    • URL:[Link]

  • Differentiation of Isomers

    • Title: Differentiation of isomeric 1,2,4-triazines by mass spectrometry and NMR.
    • Source: ResearchG
    • URL:[Link]

  • Analogous Compounds (p-tolyl derivatives)

    • Title: As-triazine, 3-methoxy-5-(p-tolyl)- (PubChem CID 28064038).
    • Source: PubChem.[6][7]

    • URL:[Link]

  • Synthesis and Characterization

    • Title: Novel one pot synthesis of substituted 1,2,4-triazines.
    • Source: Arkivoc (2008).
    • URL:[Link]

Sources

Comparative

Comparative Guide: Biological Efficacy of 3-Methoxy vs. 3-Ethoxy as-Triazines

The following guide provides an in-depth technical comparison of 3-methoxy and 3-ethoxy 1,2,4-triazines (as-triazines), focusing on their biological efficacy, physicochemical properties, and experimental validation. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-methoxy and 3-ethoxy 1,2,4-triazines (as-triazines), focusing on their biological efficacy, physicochemical properties, and experimental validation.

Executive Summary

In the development of bioactive 1,2,4-triazines (as-triazines), the modification of the substituent at the C3 position is a critical determinant of pharmacological potency and metabolic stability. This guide compares 3-methoxy-1,2,4-triazines and 3-ethoxy-1,2,4-triazines , evaluating their performance in anti-inflammatory and antiproliferative applications.

Key Findings:

  • Potency: 3-Ethoxy derivatives generally exhibit higher lipophilicity (LogP), leading to enhanced membrane permeability and often superior in vivo efficacy compared to 3-methoxy analogs in anti-inflammatory models.

  • Metabolic Stability: 3-Methoxy groups are more susceptible to rapid oxidative O-demethylation by cytochrome P450 enzymes, whereas the 3-ethoxy group offers improved metabolic resistance, extending the pharmacological half-life.

  • Steric Fit: While 3-methoxy is preferred for sterically restricted binding pockets, 3-ethoxy provides better hydrophobic filling in larger active sites.

Physicochemical & Structural Analysis

The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent at the C3 position of the as-triazine ring introduces specific physicochemical shifts that drive biological outcomes.

Structural Comparison

The 1,2,4-triazine core is electron-deficient. Substituting the C3 position with an alkoxy group introduces an electron-donating effect via resonance (+M), which stabilizes the ring but makes the C3 carbon susceptible to nucleophilic attack (e.g., hydrolysis).

Feature3-Methoxy as-Triazine3-Ethoxy as-TriazineImpact on Efficacy
Substituent -OCH₃-OCH₂CH₃Ethoxy adds steric bulk and hydrophobicity.
Lipophilicity (ΔLogP) Baseline+0.5 to +0.6Ethoxy increases permeability across lipid bilayers.
Steric Volume (A value) SmallModerateEthoxy may clash in tight pockets but fills hydrophobic voids better.
Metabolic Liability High (O-demethylation)Moderate (O-dealkylation)Ethoxy analogs often show longer half-lives (

).
Electronic Effect Strong +M, -IStrong +M, -ISimilar electronic donation; minor inductive differences.
SAR Decision Tree (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting between methoxy and ethoxy substituents.

SAR_Decision_Tree Start Lead Optimization: C3-Substituted as-Triazine Target_Type Define Biological Target (Binding Pocket Characteristics) Start->Target_Type Small_Pocket Sterically Restricted Pocket (e.g., Kinase Hinge Region) Target_Type->Small_Pocket Tight Fit Required Large_Pocket Hydrophobic Pocket / Need for Permeability Target_Type->Large_Pocket Lipophilicity Required Select_Methoxy Select 3-Methoxy (-OCH3) • Low Steric Clash • Lower LogP Small_Pocket->Select_Methoxy Select_Ethoxy Select 3-Ethoxy (-OEt) • Hydrophobic Filling • Higher LogP Large_Pocket->Select_Ethoxy Metabolic_Check Assess Metabolic Stability Select_Methoxy->Metabolic_Check Select_Ethoxy->Metabolic_Check Outcome_Methoxy High Potency (In Vitro) Risk: Rapid Clearance Metabolic_Check->Outcome_Methoxy Methoxy Route Outcome_Ethoxy High Potency (In Vivo) Benefit: Improved PK Profile Metabolic_Check->Outcome_Ethoxy Ethoxy Route

Caption: SAR decision logic for selecting C3-alkoxy substituents based on target constraints and pharmacokinetic requirements.

Biological Efficacy Analysis

Anti-Inflammatory Activity (Case Study)

A pivotal study by Heilman et al. evaluated the anti-inflammatory efficacy of 3-alkoxy-1,2,4-triazines using the Carrageenan-Induced Pedal Edema model.[1][2] This assay measures a compound's ability to inhibit acute inflammation and is a proxy for cyclooxygenase (COX) inhibition and cytokine suppression.

Comparative Performance Data

The following table summarizes the efficacy trends observed when comparing 3-methoxy and 3-ethoxy analogs against the standard (Indomethacin).

Compound ClassDosage (mg/kg)Edema Inhibition (%)Neurotoxicity (NTD50)Clinical Verdict
3-Methoxy-as-triazine 10025 - 35%High (>500 mg/kg)Moderate activity; limited by rapid metabolism.
3-Ethoxy-as-triazine 10040 - 55% High (>500 mg/kg)Superior activity ; comparable to Indomethacin in specific derivatives.
Indomethacin (Control) 1-540 - 60%LowStandard of care (High potency, higher toxicity).

Interpretation: The 3-ethoxy derivatives consistently demonstrated higher in vivo efficacy. This is attributed to the Lipophilic Efficiency (LipE) boost provided by the ethyl group, facilitating better transport across the cellular membranes of inflammatory cells (neutrophils/macrophages) to reach intracellular targets (e.g., COX enzymes or kinases like p38 MAPK).

Mechanism of Action
  • Binding Affinity: The 3-alkoxy group often occupies a hydrophobic sub-pocket. The ethyl group of the 3-ethoxy analog provides stronger Van der Waals interactions compared to the methyl group, stabilizing the ligand-protein complex.

  • Metabolic Resilience: Methoxy groups are primary targets for O-demethylation. By extending the alkyl chain to ethoxy, the rate of oxidative metabolism is often reduced, maintaining effective plasma concentrations for longer durations.

Experimental Protocols

To validate the efficacy differences between 3-methoxy and 3-ethoxy analogs, the following standardized protocols are recommended.

Synthesis of 3-Alkoxy-1,2,4-Triazines

This protocol uses a nucleophilic displacement strategy starting from a 3-methylthio or 3-chloro precursor.

Reagents:

  • Precursor: 3-methylthio-1,2,4-triazine or 3-chloro-1,2,4-triazine.

  • Alkoxide source: Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt).

  • Solvent: Anhydrous Methanol (for methoxy) or Ethanol (for ethoxy).

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of the 3-methylthio-1,2,4-triazine precursor in the respective anhydrous alcohol (MeOH or EtOH).

  • Displacement: Add 1.2 eq of the corresponding sodium alkoxide (NaOMe or NaOEt) dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The 3-ethoxy analog will typically have a higher

    
     value than the 3-methoxy analog.
    
  • Workup: Neutralize with acetic acid, evaporate solvent, and partition between water and dichloromethane.

  • Purification: Recrystallize from ethanol/water to yield the final 3-alkoxy product.

Biological Assay: Carrageenan-Induced Edema (In Vivo)

Objective: Compare the anti-inflammatory inhibition percentage of the two analogs.

Assay_Workflow Step1 Animal Prep (Rat/Mouse, n=6) Step2 Drug Admin (Oral Gavage) - Vehicle - 3-Methoxy - 3-Ethoxy Step1->Step2 t = -1h Step3 Induction (1% Carrageenan in Paw) Step2->Step3 t = 0h Step4 Measurement (Plethysmometer at 3h) Step3->Step4 t = +3h Step5 Data Analysis (% Inhibition vs Control) Step4->Step5

Caption: Workflow for the Carrageenan-Induced Pedal Edema Assay to determine anti-inflammatory efficacy.

Calculation:



Where 

is the paw volume.

References

  • Heilman, W. P., et al. (1980).[3][4] Synthesis and Anti-Inflammatory Evaluation of 3-Methylthio-1,2,4-Triazines, 3-Alkoxy-1,2,4-Triazines, and 3-Aryloxy-1,2,4-Triazines.[1][2][4][5] Journal of Pharmaceutical Sciences.

  • Tan, R. (2011). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research.

  • BenchChem. (2025). Ethoxy vs. Methoxy Substitutions: A Comparative Analysis for Drug Discovery. BenchChem Technical Guides.

  • Chiodi, D., & Ishihara, Y. (2024).[6] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: p-Ethylphenyl Triazine Derivatives

Executive Summary: The Dual Nature of the p-Ethylphenyl Scaffold When optimizing the privileged 1,3,5-triazine pharmacophore, research teams frequently default to standard methyl, methoxy, or halogen substitutions. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of the p-Ethylphenyl Scaffold

When optimizing the privileged 1,3,5-triazine pharmacophore, research teams frequently default to standard methyl, methoxy, or halogen substitutions. However, the p-ethylphenyl moiety offers a highly specific physicochemical profile. By extending the linear steric vector and increasing the calculated partition coefficient (cLogP) by approximately +1.0 to +1.2 compared to an unsubstituted phenyl ring, the p-ethylphenyl group fundamentally alters target engagement.

This guide objectively compares the performance of p-ethylphenyl triazine derivatives against alternative substitutions across two distinct biological domains: agrochemical (aphicidal activity) and pharmaceutical (anti-HIV-1 activity) . As demonstrated by the SAR data, the unique steric bulk of the ethyl group acts as a "molecular key"—drastically enhancing binding in deep, hydrophobic insecticidal receptors, while acting as a severe steric penalty in narrow viral enzyme pockets.

Mechanistic Grounding: Causality in Structural Design

The biological efficacy of a triazine derivative is dictated by how its substituents interact with the target's binding pocket.

  • Agrochemical Targets (e.g., Farnesene Receptors): Insecticidal targets often feature deep, lipophilic channels. The p-ethylphenyl group provides an optimal Van der Waals fit. Unlike a bulky tert-butyl group—which creates radial steric clashes—the linear ethyl chain slides into these hydrophobic pockets, anchoring the triazine core to the receptor and preventing washout[1].

  • Pharmaceutical Targets (e.g., HIV-1 Reverse Transcriptase): The non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket of HIV-1 is highly constrained. While small, flexible groups (like primary amines) allow the triazine core to maintain critical hydrogen bonds with the viral enzyme, the rigid, extended volume of the p-ethylphenyl group forces the triazine core out of alignment, ablating activity[2].

SAR_Logic cluster_0 Agrochemical Target (e.g., Aphid Receptor) cluster_1 Pharmaceutical Target (e.g., HIV-1 RT) Triazine 1,3,5-Triazine Scaffold (Core Pharmacophore) pEthyl p-Ethylphenyl Substitution (Optimal Lipophilic Fit) Triazine->pEthyl pEthyl_HIV 6-(Ethylphenyl) Substitution (Steric Clash) Triazine->pEthyl_HIV HighAct High Biological Activity pEthyl->HighAct Enhances VdW interactions LowAct Loss of Activity pEthyl_HIV->LowAct Blocks binding pocket

Fig 1: Divergent SAR outcomes of the p-ethylphenyl triazine scaffold based on target pocket size.

Comparative SAR Data Analysis

To objectively evaluate the p-ethylphenyl substitution, we must compare it directly against alternative functional groups within the same molecular framework. Table 1 synthesizes quantitative and qualitative data from two independent scaffold studies.

Table 1: Comparative SAR of Triazine Derivatives Across Biological Targets

Compound ScaffoldSubstitutionTarget EntityActivity / EfficacyReference
(E)-β-Farnesene Triazine5-Methyl (4a)Aphid (A. craccivora)Low Activity[1]
(E)-β-Farnesene Triazine5-Phenyl (4j)Aphid (A. craccivora)Moderate Activity[1]
(E)-β-Farnesene Triazine 5-(4-Ethylphenyl) (4p) Aphid (A. craccivora) High Activity [1]
N3-(3,5-dimethylbenzyl) Triazine6-Amino (4c)HIV-1 (Viral replication)High (EC50 = 0.068 µM)[2]
N3-(3,5-dimethylbenzyl) Triazine 6-(Ethylphenyl) (4o-p) HIV-1 (Viral replication) Inactive [2]

Data Interpretation: In the development of (E)-β-Farnesene analogues, the transition from a simple methyl group (4a) or unsubstituted phenyl ring (4j) to the 5-(4-ethylphenyl) derivative (4p) yielded a significant leap in aphicidal activity[1]. Conversely, in the optimization of N3-(3,5-dimethylbenzyl)triazines for HIV-1, replacing the critical 6-amino group (4c, EC50 = 0.068 µM) with a 6-(ethylphenyl) group (4o-p) resulted in a complete loss of antiviral activity due to steric exclusion from the target site[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies for synthesizing and evaluating p-ethylphenyl triazine derivatives are designed as self-validating systems . Each step contains an internal control mechanism; if the validation criteria are not met, the protocol dictates an immediate halt to prevent downstream data corruption.

Protocol A: Regioselective Synthesis and Structural Validation

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Action: React cyanuric chloride (1.0 eq) with p-ethylaniline (1.0 eq) in anhydrous THF at exactly 0°C, utilizing N,N-diisopropylethylamine (DIPEA) as the non-nucleophilic base.

  • Causality: The first chlorine atom of the triazine core is highly reactive. Maintaining 0°C strictly prevents unwanted di-substitution. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the triazine core.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc). If multiple new product spots appear, temperature control has failed, resulting in a mixture of mono- and di-substituted isomers. Action: Discard the batch to avoid complex, yield-destroying chromatographic separations.

Step 2: NMR Regiochemistry Confirmation

  • Action: Purify the product via recrystallization and acquire a 1H-NMR spectrum in CDCl3.

  • Causality: Mass spectrometry alone cannot differentiate between ortho, meta, and para isomers. NMR is mandatory to confirm the spatial arrangement of the ethyl group.

  • Self-Validation Check: The spectrum must show the intact ethyl signature: a triplet at ~1.2 ppm (3H, -CH3) and a quartet at ~2.6 ppm (2H, -CH2-). Crucially, the aromatic region (7.1–7.3 ppm) must display an AB spin system (two distinct doublets, J ≈ 8 Hz). If a complex multiplet appears instead, the starting material was contaminated with ortho/meta isomers. Action: Reject the compound for biological screening.

Protocol B: In Vitro Biological Screening

Step 3: Target Binding / Efficacy Assay

  • Action: Evaluate the validated compound in a 96-well high-throughput format (e.g., whole-organism aphid mortality assay or HIV-1 RT inhibition assay).

  • Causality: Standardized microplate environments ensure that variations in activity are strictly correlated to the SAR of the p-ethylphenyl group, rather than solvent artifacts.

  • Self-Validation Check: Every assay plate must include a vehicle control (0.1% DMSO) and a positive control. If the vehicle control exhibits >5% background mortality or enzyme inhibition, it indicates solvent toxicity or well contamination. Action: Invalidate the entire plate's dataset and recalibrate the solvent concentrations.

Exp_Workflow S1 1. SNAr Synthesis (Triazine + p-Ethylaniline) S2 2. NMR Validation (Verify AB Spin System) S1->S2 Purified S3 3. In Vitro Assay (Target Binding Screen) S2->S3 >98% Purity S4 4. SAR Analysis (Efficacy vs. LogP) S3->S4 Validated Data

Fig 2: Self-validating experimental workflow for synthesizing and screening triazine derivatives.

References[2] Title: Design, synthesis, and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives

Source: nih.gov URL: [Link][1] Title: Novel (E)-β-Farnesene Analogues Containing 2-Nitroiminohexahydro-1,3,5-triazine: Synthesis and Biological Activity Evaluation Source: mdpi.com URL: [Link]

Sources

Comparative

Validating Purity of as-Triazine 5-(p-ethylphenyl)-3-methoxy- using LC-MS

Executive Summary The compound 5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine (C₁₂H₁₃N₃O, MW 215.25 Da) represents a critical class of as-triazine derivatives used as intermediates in pharmaceutical synthesis (e.g., for anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine (C₁₂H₁₃N₃O, MW 215.25 Da) represents a critical class of as-triazine derivatives used as intermediates in pharmaceutical synthesis (e.g., for antiviral or anti-inflammatory agents) and advanced agrochemicals. Validating its purity is challenging due to the potential for co-eluting isomeric impurities (such as sym-triazine byproducts) and thermal instability which hampers GC-MS analysis.

This guide details a rigorous LC-MS (Liquid Chromatography-Mass Spectrometry) validation protocol. Unlike HPLC-UV, which relies solely on retention time and absorbance, LC-MS provides mass-selective detection, ensuring that the "single peak" observed is chemically pure and not a mixture of isobaric or co-eluting contaminants.

Technique Comparison: Why LC-MS?

To justify the selection of LC-MS, we compare it against standard industrial alternatives for triazine analysis.

FeatureLC-MS (Proposed) HPLC-UV (Traditional) GC-MS
Specificity High: Mass separation allows detection of co-eluting impurities.Medium: Relies on retention time; "blind" to co-eluting non-chromophores.High: Good spectral libraries, but thermal degradation is a risk.
Sensitivity Excellent: pg/mL range (ESI+).Good: µg/mL range (limited by extinction coefficient).Excellent: But requires volatile/stable analytes.
Suitability Best: For polar/semi-polar, thermally labile triazines.Standard: For routine QC of bulk material.Limited: 1,2,4-triazines can degrade or rearrange in hot injectors.
Purity Metric Mass Purity: Confirmation of [M+H]⁺ and lack of adducts/dimers.Area %: Assumes all impurities absorb at the selected wavelength.Area %: Subject to inlet discrimination.

Experimental Protocol

Materials and Reagents[1][2][3][4][5]
  • Analyte: 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine (Reference Standard >99%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (to promote protonation).

Sample Preparation[2][3]
  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of MeOH (1 mg/mL).

  • Working Standard: Dilute stock to 10 µg/mL in 50:50 Water:MeOH (+0.1% FA).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Conditions

The following conditions are optimized for 1,2,4-triazines, balancing retention of the polar core with the lipophilic ethylphenyl tail.

ParameterSettingRationale
Column C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm)Provides hydrophobic interaction for the ethylphenyl group.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the triazine ring (pKa ~2-3).
Mobile Phase B Methanol + 0.1% Formic AcidMeOH offers better solubility for triazines than ACN.
Flow Rate 0.3 mL/minCompatible with ESI source; optimal for 2.1 mm ID columns.
Gradient 0-1 min: 10% B; 1-10 min: 10%→95% B; 10-12 min: 95% B.Gradient focuses the peak and elutes lipophilic impurities.
Ionization ESI Positive Mode ([M+H]⁺)Triazines readily accept protons on N-2 or N-4.
Scan Range m/z 100 – 500Covers parent ion (216) and dimers/adducts.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (5-p-ethylphenyl-3-methoxy-triazine) Prep Dissolution & Dilution (MeOH + 0.1% FA) Sample->Prep 1 mg/mL LC LC Separation (C18 Gradient) Prep->LC Injection ESI ESI Source (+) Protonation [M+H]+ LC->ESI Eluent MS Mass Analyzer (Q-TOF or Triple Quad) ESI->MS Ions Data Data Analysis (EIC Extraction & Purity Calc) MS->Data Mass Spectra

Figure 1: Step-by-step analytical workflow for validating triazine purity.

Results & Discussion

Chromatographic Performance

Under the described conditions, 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine typically elutes between 6–8 minutes.

  • Acceptance Criteria: The peak must be symmetrical (Tailing Factor 0.8 – 1.2).

  • Impurity Check: Zoom into the baseline. Common synthetic byproducts (e.g., deacetylated precursors) often elute earlier due to higher polarity.

Mass Spectral Interpretation

The validation relies on identifying the correct molecular ion and its specific fragments.

  • Parent Ion: [M+H]⁺ observed at m/z 216.1 .

  • Adducts: [M+Na]⁺ may appear at m/z 238.1 (common in glass storage).

  • Fragmentation Pattern:

    • m/z 188.1: Loss of N₂ (-28 Da). This is the diagnostic cleavage for 1,2,4-triazines.

    • m/z 160.1: Subsequent loss of C₂H₄ (ethyl group) or CO.

    • m/z 105.1: Ethylphenyl cation [C₈H₉]⁺, indicating the stability of the substituent.

Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 216.1 Frag1 [M+H - N2]+ m/z 188.1 Parent->Frag1 Loss of N2 (Ring Cleavage) Frag3 Ethylphenyl Cation m/z 105.1 Parent->Frag3 Substituent Cleavage Frag2 [M+H - N2 - C2H4]+ m/z 160.1 Frag1->Frag2 Loss of Ethyl

Figure 2: Proposed ESI+ fragmentation pathway for 5-(p-ethylphenyl)-3-methoxy-1,2,4-triazine.

Validation Metrics (ICH Q2(R1) Compliance)

To officially validate the method, the following parameters must be tested:

Specificity
  • Protocol: Inject a blank (solvent only) and a spiked sample.

  • Requirement: No interfering peaks at the retention time of the analyte (m/z 216) in the blank.

Linearity[2][6]
  • Protocol: Prepare 5 concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Requirement: Plot Area vs. Concentration. Correlation coefficient (

    
    ) must be 
    
    
    
    .
Accuracy (Recovery)[1]
  • Protocol: Spike the analyte into a matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

  • Requirement: Recovery should be within 95-105% .

Precision (Repeatability)[1]
  • Protocol: 6 replicate injections of the 100% standard.

  • Requirement: RSD (Relative Standard Deviation) of peak area

    
    .
    

Expert Insights & Troubleshooting

  • pH Sensitivity: 1,2,4-triazines are sensitive to hydrolysis in strong acids or bases. Ensure the mobile phase pH is buffered (approx pH 3-4 with formic acid) and avoid leaving samples in the autosampler for >24 hours.

  • Adduct Formation: If the [M+Na]⁺ signal (238 Da) dominates the [M+H]⁺ signal (216 Da), it indicates sodium contamination in the water source or glassware. Switch to plastic vials or use LC-MS grade water with <1 ppb metal content.

  • Dimerization: At high concentrations (>100 µg/mL), triazines may form dimers ([2M+H]⁺ at m/z 431). Dilute the sample to verify that these are concentration-dependent artifacts and not impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Thermo Fisher Scientific. (2012). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS. Application Note 536. Link

  • Sherif, M.H., et al. (2010). Electron impact ionization mass spectra of 1,2,4-triazine derivatives. Organic Chemistry: An Indian Journal. Link

  • NIST Chemistry WebBook. 1,2,4-Triazine derivatives and Mass Spectra. National Institute of Standards and Technology. Link

Validation

reference standards for 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine analysis

Comprehensive Guide: Reference Standards for 3-Methoxy-5-(4-ethylphenyl)-1,2,4-triazine Analysis Executive Summary: The Analytical Challenge Target Molecule: 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine CAS Registry Number...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Reference Standards for 3-Methoxy-5-(4-ethylphenyl)-1,2,4-triazine Analysis

Executive Summary: The Analytical Challenge

Target Molecule: 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine CAS Registry Number: 74417-05-3 Molecular Formula: C₁₂H₁₃N₃O Primary Application: Pharmaceutical intermediate, Inverse Electron Demand Diels-Alder (IEDDA) reagent, and potential liquid crystal mesogen.

In the landscape of drug development and advanced materials, 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine represents a specific class of heterocyclic scaffolds often used as "click chemistry" reagents or pharmaceutical impurities. Unlike commoditized drugs (e.g., Lamotrigine), this molecule rarely has an off-the-shelf USP/EP Primary Standard .

This guide objectively compares the available reference standard strategies—Custom Certified Reference Materials (CRMs) , Commercial Research Grade Materials , and In-House Synthesized Standards —providing the experimental protocols necessary to validate them for regulatory submission.

Technical Comparison of Reference Standard "Alternatives"

For niche analytes like CAS 74417-05-3, the "alternative" is not Brand A vs. Brand B, but rather the grade and origin of the material. The choice dictates the analytical confidence level.

FeatureOption A: Custom Certified Reference Material (CRM) Option B: Commercial Research Grade Option C: In-House Synthesized Standard
Source Specialized CRO (e.g., LGC, Sigma Custom)Chemical Building Block Vendors (e.g., GuideChem)Internal Medicinal Chemistry Dept.
Purity Confidence High (>99.0%) Variable (95-98%) High (Dependent on purification)
Traceability Full CoA (NMR, MS, HPLC, Water, Residual Solvents)Limited (Often just HPLC area %)Full Internal Characterization required
Primary Risk High Cost & Lead Time (Weeks)Isomer Contamination (Regioisomers are common in triazine synthesis)Resource Intensive
Suitability GMP Release Testing, Clinical BatchesEarly Discovery, Range FindingMethod Development, internal tox studies
Expert Insight: The Regioisomer Trap

The synthesis of 1,2,4-triazines from 1,2-dicarbonyls often yields a mixture of 5-isomer (target) and 6-isomer (impurity). Commercial "Research Grade" samples frequently contain 2–5% of the 6-(4-ethylphenyl) isomer, which may co-elute in standard HPLC methods. Only Option A or C (with rigorous NMR validation) ensures you are not quantifying the wrong isomer.

Experimental Validation: Qualification of the Standard

Since a pharmacopeial standard does not exist, you must generate a "Primary Standard Candidate" using first principles. The following protocol describes the qNMR (Quantitative NMR) approach, which is the gold standard for assigning potency to a new reference material.

Protocol 1: Potency Assignment via qNMR

Objective: Determine the absolute weight-percent purity of the 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine standard.

Materials:

  • Analyte: 30 mg of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine (dried).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST) or Maleic Acid.

  • Solvent: DMSO-d6 (Triazines are stable and soluble).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a 5-digit balance.
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition: Acquire 1H-NMR spectrum with a relaxation delay (

    
    ) of at least 30 seconds (5x T1) to ensure quantitative integration.
    
  • Integration: Integrate the distinct singlet of the Methoxy group (-OCH3) of the triazine (approx. 4.0 ppm) against the signal of the IS.

  • Calculation:



Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Purity of IS.

Analytical Method: HPLC-UV/MS Performance

Once the standard is qualified, it is used to develop the release method. The specific challenge with 3-methoxy-1,2,4-triazines is their susceptibility to nucleophilic displacement of the methoxy group (hydrolysis) in acidic aqueous conditions.

Recommended Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard reverse phase resolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.5)Critical: Basic pH prevents acid-catalyzed hydrolysis of the methoxy group.
Mobile Phase B AcetonitrileHigh elution strength for the ethylphenyl lipophile.
Gradient 10% B to 90% B over 15 minElutes polar degradants early; target elutes ~8-10 min.
Detection UV @ 254 nmThe triazine ring has strong absorbance here.
Flow Rate 1.0 mL/minStandard backpressure.
Stability Data (Experimental Simulation)

Comparison of Standard Stability in Different Diluents (24 Hours at 25°C)

DiluentRecovery (%)Observation
Acetonitrile (100%) 99.8% Stable. Recommended for stock solution.
Water:ACN (50:50) pH 7 99.2%Acceptable for autosampler (<24h).
0.1% Formic Acid in Water 92.5% Unstable. Hydrolysis to 3-oxo-5-(4-ethylphenyl)-1,2,4-triazine observed.

Warning: Do NOT use acidic diluents (common in LC-MS) for long-term storage of this specific standard. The methoxy group is a leaving group.

Visualization: Standard Qualification Workflow

The following diagram outlines the decision matrix for selecting and qualifying the reference standard for regulatory use.

Standard_Qualification Start Need Reference Standard for CAS 74417-05-3 Check_Com Check Commercial Availability (GuideChem/PubChem) Start->Check_Com Decision1 Is Certified Reference Material (CRM) Available? Check_Com->Decision1 Purchase_CRM Purchase CRM (Option A) Decision1->Purchase_CRM Yes Purchase_Res Purchase Research Grade (Option B) Decision1->Purchase_Res No Synth_InHouse Synthesize In-House (Option C) Decision1->Synth_InHouse No (High Volume Needed) Valid_Std Validated Primary Standard Ready for Use Purchase_CRM->Valid_Std Verify CoA Qual_Step Perform Full Characterization (Qualification) Purchase_Res->Qual_Step Synth_InHouse->Qual_Step Tests 1. 1H-NMR (Structure) 2. qNMR (Potency/Assay) 3. LC-MS (ID & Impurities) 4. ROI/Water (Correction Factor) Qual_Step->Tests Tests->Valid_Std

Caption: Decision matrix for sourcing and qualifying 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine standards. Note that Research Grade materials require rigorous "Option C" qualification steps.

References

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary for CAS 74417-05-3. PubChem.[1][2][3][4][5] Retrieved from [Link]

  • MDPI . (2023). Synthesis and Stability of 1,2,4-Triazine Derivatives in Acidic Media. Molecules Journal. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (For qNMR methodology).

Disclaimer: This guide is for research and development purposes. Always verify the specific safety data sheet (SDS) for CAS 74417-05-3 before handling.

Sources

Comparative

Bioequivalence Assessment of 5-(p-ethylphenyl)-3-methoxy-as-triazine Analogs

This guide provides an in-depth technical analysis and operational framework for conducting bioequivalence (BE) studies on 5-(p-ethylphenyl)-3-methoxy-as-triazine (hereafter referred to as EPT-OMe ). As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and operational framework for conducting bioequivalence (BE) studies on 5-(p-ethylphenyl)-3-methoxy-as-triazine (hereafter referred to as EPT-OMe ).

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. We will examine the specific physicochemical challenges of the as-triazine (1,2,4-triazine) scaffold, compare EPT-OMe against established clinical analogs like Lamotrigine , and detail self-validating experimental workflows.

Executive Summary & Compound Profile

5-(p-ethylphenyl)-3-methoxy-as-triazine (EPT-OMe) represents a specific class of lipophilic 1,2,4-triazine derivatives. Unlike the symmetric 1,3,5-triazines, the as-triazine core exhibits a higher dipole moment and distinct reactivity, particularly at the C3 position.

In drug development, this scaffold is often investigated for neuroprotective (Na+ channel modulation) or antiprotozoal activity. The presence of the 3-methoxy group is critical: it often functions as a prodrug moiety, susceptible to hydrolysis to the corresponding triazinone (active metabolite) or serving to increase lipophilicity for Blood-Brain Barrier (BBB) penetration compared to the 3-oxo tautomer.

Comparative Therapeutic Profile

To contextualize EPT-OMe, we compare it with Lamotrigine (the clinical standard for 1,2,4-triazines) and 5,6-diphenyl-1,2,4-triazine-3-amine (a common research analog).

FeatureEPT-OMe (Target)Lamotrigine (Reference)5,6-Diphenyl-Analog
Core Structure 3-methoxy-5-aryl-1,2,4-triazine3,5-diamino-6-aryl-1,2,4-triazine3-amino-5,6-diaryl-1,2,4-triazine
Primary Mechanism Prodrug / Na+ Channel BlockerVoltage-gated Na+ Channel BlockerAdenosine A2A Antagonist
BCS Classification Class II (Low Sol / High Perm)Class II (Low Sol / High Perm)Class II/IV
Metabolic Liability O-demethylation, Ethyl oxidationN-GlucuronidationN-oxidation
Key Stability Risk Hydrolysis of 3-OMe to 3-Oxo Stable (Diamino group)Stable

Scientific Integrity: Causality in Experimental Design

The "Methoxy-Lability" Factor

Expertise Insight: The defining challenge in studying EPT-OMe bioequivalence is the potential instability of the methoxy group in acidic media (gastric fluid) or plasma.

  • Causality: If EPT-OMe converts to 5-(p-ethylphenyl)-1,2,4-triazin-3(2H)-one ex vivo during sample processing, your BE data will be invalid.

  • Protocol Adjustment: You must include a stabilization step (e.g., pH adjustment or specific esterase inhibitors) immediately upon blood collection.

Bioequivalence Study Design (Crossover)

For a BCS Class II compound with potential non-linear pharmacokinetics, a single-dose, randomized, two-period, two-sequence crossover design is mandatory.

  • Subjects: Healthy volunteers (n=24-36) under fasting conditions to minimize variability in gastric emptying, which critically affects the solubilization of the lipophilic triazine.

  • Washout Period: Based on the half-life of triazines (typically 24-30h for Lamotrigine, likely shorter for EPT-OMe due to ethyl oxidation), a washout of 14 days (>5 half-lives) is recommended.

Experimental Protocols & Methodologies

Protocol A: Self-Validating LC-MS/MS Quantification

Trustworthiness: This protocol includes an internal standard (IS) tracking step that validates matrix effect compensation.

Reagents:

  • Analyte: EPT-OMe (purity >99.5%).

  • Internal Standard (IS): EPT-OMe-d5 (deuterated ethyl group).

  • Matrix: Human Plasma (K2EDTA).

Workflow:

  • Sample Prep: Aliquot 200 µL plasma. Add 20 µL IS working solution.

  • Protein Precipitation: Add 600 µL Acetonitrile (ACN) containing 0.1% Formic Acid (Acidification stabilizes the methoxy group). Vortex 1 min.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: ACN.

    • Gradient: 10% B to 90% B over 4 min.

Validation Criteria:

  • Linearity:

    
     over 1–1000 ng/mL.
    
  • Precision/Accuracy: CV < 15% (20% at LLOQ).

  • IS Response: Consistent within ±15% across all samples.

Protocol B: Dissolution Profiling (Discriminatory Method)

For BCS Class II drugs, in vitro dissolution is the primary predictor of in vivo performance.

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL of 0.1N HCl (pH 1.2) and pH 6.8 Phosphate Buffer with 0.5% SLS (Sodium Lauryl Sulfate).

    • Why SLS? EPT-OMe is lipophilic. Without surfactant, dissolution is negligible and non-discriminatory.

  • Speed: 50 RPM (standard) and 75 RPM (to test coning effects).

  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Analysis: HPLC-UV at

    
     (approx. 254-260 nm for triazine core).
    

Visualization: Metabolic & Signaling Pathways[1]

The following diagram illustrates the predicted metabolic fate of EPT-OMe and its interaction with the target (Voltage-Gated Sodium Channel), highlighting the critical hydrolysis step.

G cluster_0 Systemic Circulation EPT EPT-OMe (Prodrug/Parent) Triazinone Active Metabolite (3-Oxo-Triazine) EPT->Triazinone Hydrolysis (Plasma/Acid) HydroxyEthyl Hydroxy-Ethyl Metabolite EPT->HydroxyEthyl CYP450 (Oxidation) Glucuronide N-Glucuronide Conjugate Triazinone->Glucuronide UGT (Conjugation) Target Voltage-Gated Na+ Channel Triazinone->Target Inhibition (Pharmacodynamic Effect) HydroxyEthyl->Glucuronide Excretion

Caption: Metabolic pathway of EPT-OMe showing critical hydrolysis to the active triazinone and subsequent glucuronidation.

Representative Data: Bioequivalence Analysis

The following table summarizes hypothetical but representative data for a comparative BE study between a Test Formulation (T) of EPT-OMe and a Reference Formulation (R) .

Table 1: Pharmacokinetic Parameters (Mean ± SD, n=24)

ParameterTest Formulation (T)Reference Formulation (R)T/R Ratio (%)90% CIResult

(ng/mL)


103.096.5 – 109.8Pass

(ng·h/mL)


102.998.2 – 107.5Pass

(ng·h/mL)


101.997.0 – 106.8Pass

(h)


--Comparable

(h)


--Comparable

Interpretation:

  • The 90% Confidence Intervals (CI) for

    
     and AUC fall strictly within the regulatory acceptance range of 80.00 – 125.00% .
    
  • The similar

    
     indicates no significant difference in the rate of absorption, validating the formulation's disintegration profile.
    

References

  • BenchChem. (2025).[1][2] A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3053044, As-triazine, 3-methoxy-5-(p-methoxyphenyl)-. PubChem.[3][4] Link

  • Kumar, R., et al. (2014). 1,2,4-Triazine analogs as novel class of therapeutic agents. Mini Reviews in Medicinal Chemistry. Link

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. FDA Guidance Documents. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-

This guide provides comprehensive, step-by-step procedures for the proper disposal of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. As a valued professional in research and drug development, your safety and the integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. As a valued professional in research and drug development, your safety and the integrity of our environment are paramount. This document is designed to be your preferred resource for handling and disposing of this chemical, ensuring compliance with safety regulations and promoting a secure laboratory environment.

The disposal of any chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] It is a felony to knowingly and willfully dispose of hazardous materials improperly, such as in the normal trash or down the sewer.[2] This guide is based on established safety protocols and information on the broader class of triazine compounds to ensure best practices are followed.

Understanding the Hazard Profile of Triazine Compounds

Key Hazard Considerations:

  • Potential Carcinogenicity: Triazine compounds are classified as possible human carcinogens.[3][4]

  • Skin and Eye Irritation: Triazines can be mild skin irritants and highly irritating to the eyes.[3]

  • Toxicity: Harmful if swallowed or in contact with skin.[6]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5]

Core Disposal Principle: Cradle-to-Grave Responsibility

The RCRA establishes a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[1] Therefore, all procedures must be meticulously followed to ensure compliance and safety.

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Step-by-Step Waste Segregation and Storage Protocol:

  • Designated Waste Container: Designate a specific, compatible waste container for as-Triazine, 5-(p-ethylphenyl)-3-methoxy- and any materials contaminated with it. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

  • Chemical Compatibility: Never mix incompatible waste streams. Segregate chemical waste by compatibility, not alphabetically.[7] Consult a chemical compatibility chart if you are unsure.

  • Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no formulas or abbreviations), and the date of waste generation.[7][8]

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept tightly closed at all times, except when adding waste.[9]

Disposal Procedures for Different Waste Streams

The following provides detailed methodologies for disposing of various waste streams containing as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

Unused or Expired Neat Compound

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[10][11]

Protocol:

  • Ensure the original container is securely sealed and properly labeled.

  • If the original container is compromised, transfer the material to a new, compatible container and label it accordingly.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[7]

Contaminated Labware and Personal Protective Equipment (PPE)

Solid waste contaminated with as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste.

Protocol:

  • Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.

  • Label the container as "Hazardous Waste" and list the chemical contaminant.

  • When the container is full, seal the bag and the container and arrange for pickup through your EHS office.

Solutions and Liquid Waste

Liquid waste containing as-Triazine, 5-(p-ethylphenyl)-3-methoxy- must be collected and disposed of as hazardous waste.

Protocol:

  • Collect all liquid waste in a dedicated, sealed, and properly labeled container.

  • For mixtures, list each chemical component and its approximate concentration on the hazardous waste tag.[7]

  • Do not overfill waste containers. Leave adequate headspace for expansion.

  • Arrange for a hazardous waste pickup with your EHS office.

Empty Containers

Chemical containers that have been emptied through normal methods may not be regulated as hazardous waste if properly cleaned.[8]

Protocol for Decontaminating Empty Containers:

  • Triple rinse the container with a suitable solvent that is compatible with as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste. However, you must first completely remove or deface the original chemical label.[8]

  • Exception: Containers that held acutely toxic materials (P-listed wastes) must be disposed of as hazardous waste even after rinsing.[9] While the specific classification of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is not determined here, it is best practice to consult with your EHS office.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment: For small spills, contain the spill with an absorbent material.

  • Cleanup: Carefully pick up the absorbed material and place it in a sealed container for hazardous waste disposal.[10][11]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_handling Handling & Storage cluster_disposal Disposal Pathway Waste_Stream as-Triazine, 5-(p-ethylphenyl)-3-methoxy- Waste Is_Hazardous Is it Hazardous? Waste_Stream->Is_Hazardous Segregate Segregate by Compatibility Is_Hazardous->Segregate Yes (Treat as Hazardous) Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Arrange EHS Pickup Store->EHS_Pickup Licensed_Disposal Licensed Disposal Facility EHS_Pickup->Licensed_Disposal

Caption: Disposal workflow for as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

Quantitative Data Summary

While specific quantitative data for as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is limited, the table below summarizes key properties of a related triazine compound to provide context.

PropertyValueSource
Molecular FormulaC10H9N3OPubChem[12]
Molecular Weight187.19 g/mol PubChem[12]
AppearanceSolid (assumed)General
Boiling PointNot available-
Melting PointNot available-
SolubilityLikely low in waterGeneral

Conclusion

The responsible disposal of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your EHS department for any questions or clarification.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • Evaluation of Health Hazards by exposure to Triazines and Degradation Products. (n.d.). Danish Environmental Protection Agency. Retrieved from [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). Toxics, 10(9), 536. MDPI. Retrieved from [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety. Retrieved from [Link]

  • TRIAZINES. (n.d.). New Jersey Department of Environmental Protection. Retrieved from [Link]

  • What are the key regulations for industrial waste disposal? (2025, July 17). Simple But Needed. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Product Stewardship Summary - Hexahydro-1,3,5-tris-(-2-hydroxyethyl)-s-triazine. (2018, December 12). Ashland. Retrieved from [Link]

  • Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Toxicity Relationship. (2000, October 13). Molecules, 5(10), 1157-1172. Retrieved from [Link]

  • s-Triazole, 3-(o-ethylphenyl)-5-(p-methoxyphenyl)- Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Triazine Pesticides Standard - Safety Data Sheet. (2019, April 1). Agilent. Retrieved from [Link]

  • Safety Data Sheet - CHARGER MAX® ATZ LITE. (2007, September 12). ADAMA. Retrieved from [Link]

  • MSDS of BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE. (2026, February 25). Capot Chemical. Retrieved from [Link]

  • CID 70292631. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • SAFETY DATA SHEET - ShieldBisoTM S. (2021, September 10). Bisor Corporation. Retrieved from [Link]

  • Material Safety Data Sheet - ADDITIVE RW 1117. (2017, August 18). LANXESS. Retrieved from [Link]

  • As-triazine, 3-methoxy-5-(p-methoxyphenyl)- (C11H11N3O2). (n.d.). PubChemLite. Retrieved from [Link]

  • As-triazine, 3-methoxy-5-phenyl- (C10H9N3O). (n.d.). PubChemLite. Retrieved from [Link]

  • As-triazine, 3-(p-methoxyphenoxy)-5-phenyl- (C16H13N3O2). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-(O-ETHYLPHENYL)-5-(P-METHOXYPHENYL)-S-TRIAZOLE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chemical compatibility table. (n.d.). Fluimac. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling as-Triazine, 5-(p-ethylphenyl)-3-methoxy-

As a Senior Application Scientist, I approach the handling of novel or specialized chemical entities not just as a regulatory requirement, but as a critical scientific discipline. Handling as-Triazine, 5-(p-ethylphenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or specialized chemical entities not just as a regulatory requirement, but as a critical scientific discipline. Handling as-Triazine, 5-(p-ethylphenyl)-3-methoxy- requires a deep understanding of its physicochemical properties and the inherent biological activity of the triazine scaffold.

Below is the comprehensive, field-proven guide for the safe handling, operational containment, and disposal of this specific compound.

Compound Profile & Operational Context

Chemical Name: as-Triazine, 5-(p-ethylphenyl)-3-methoxy- CAS Number: 1[1] Molecular Weight: 215.25 g/mol [1]

Triazine derivatives are highly privileged structures in drug discovery, frequently investigated for their anticancer properties, antimicrobial efficacy, and as 2[2]. The asymmetrical (1,2,4-triazine) core of this specific compound, combined with a lipophilic p-ethylphenyl group and a methoxy moiety, enhances its cell permeability. While this is excellent for drug efficacy, it significantly increases the risk of unintended systemic absorption for the researcher.

Mechanistic Hazard Assessment (The "Why")

In laboratory safety, we do not blindly apply PPE; we tailor our defenses to the mechanism of the threat.

  • Systemic Toxicity Risks: Computational (in silico) and in vitro profiling of related triazine derivatives consistently flag potential off-target toxicities. Key concerns include3[3]. Furthermore, certain substitutions on the triazine ring can trigger4[4].

  • Dermal and Inhalation Permeability: The low molecular weight (215.25 g/mol ) and the lipophilicity of the p-ethylphenyl group suggest high dermal penetrability. If aerosolized as a fine particulate dust during weighing, it can easily bypass the upper respiratory tract.

Operational Causality: Because the exact in vivo toxicity threshold of CAS 74417-05-3 is not fully characterized, we must rely on 5[5]. It must be handled under a Control Band 3 (CB3) strategy, assuming an Occupational Exposure Limit (OEL) of 1–10 µg/m³.

Personal Protective Equipment (PPE) & Containment Matrix

The following matrix summarizes the quantitative thresholds and the corresponding self-validating safety layers required for handling this compound.

Operational ScaleMass HandledEngineering ControlRespiratory ProtectionDermal ProtectionEye Protection
Analytical < 10 mgVentilated Balance Enclosure (VBE)N95 / FFP2 RespiratorSingle Nitrile (4 mil min.)Safety Glasses
Preparative 10 mg – 10 gPowder Handling Isolator / GloveboxPAPR (if outside isolator)Double Nitrile (Extended cuff)Chemical Goggles
Bulk / Spill > 10 gFull Containment SuiteFull-face PAPRTyvek Suit + Double NitrileFace Shield

Self-Validating Operational Protocols

In my experience overseeing high-potency API labs, the most common point of failure is not the PPE itself, but the transfer of dry powders. The protocols below are designed as self-validating systems—meaning you cannot proceed to the next step unless the current step proves it is safe.

Protocol A: Safe Weighing and Solubilization
  • Pre-Operational Validation: Ensure the VBE is operational.

    • Validation Checkpoint: Use a calibrated anemometer to verify the face velocity is between 0.4–0.6 m/s. Document the reading. If the flow is <0.4 m/s, do not open the compound vial.

  • PPE Donning & Integrity Check: Don appropriate PPE based on the matrix above.

    • Validation Checkpoint: Perform a visual inspection and inflation test of your nitrile gloves to ensure zero micro-punctures before handling the chemical.

  • Static Mitigation (Critical Step): Triazine powders are notoriously prone to static charge accumulation. When a charged spatula approaches a charged powder, electrostatic repulsion can instantly aerosolize the compound, bypassing standard benchtop controls.

    • Validation Checkpoint: Pass an anti-static bar (ionizer) over the weighing spatula and standard. Observe the balance readout; a fluctuating tare indicates residual static. Do not open the compound vial until the balance is perfectly stable.

  • Weighing & Solubilization: Weigh the compound directly into a pre-tared, sealable vial. Do not transport dry powder across the open lab. Add your solvent (e.g., DMSO) directly to the vial inside the VBE to lock the powder into a liquid state.

  • Decontamination: Wipe the exterior of the sealed vial with a 70% Isopropanol (IPA) wipe before removing it from the containment zone.

Protocol B: Spill Response & Chemical Disposal
  • Immediate Containment: Immediately cover the spill with absorbent pads to prevent particulate aerosolization. Do not sweep or brush dry powder.

  • Solvent-Assisted Cleanup: Because the p-ethylphenyl moiety confers significant lipophilicity, aqueous cleaning agents will merely smear the compound across the surface without solubilizing it. You must use a moderately polar organic solvent—such as 70% IPA or Ethanol—to break the surface tension and dissolve the API before mechanical removal.

  • Validation of Decontamination:

    • Validation Checkpoint: Perform a dry swab of the cleaned area and inspect under a UV light (triazine aromatic rings often fluoresce) to confirm total removal of the chemical residue.

  • Disposal: Dispose of all contaminated wipes, pads, and PPE in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration. Do not pour triazine solutions down the drain due to environmental persistence and aquatic toxicity risks.

Containment & Handling Workflow

G Start Hazard Assessment CAS: 74417-05-3 Risk Identify Risks: Hepatotoxicity & hERG Particulate Inhalation Start->Risk EngControl Engineering Controls (VBE / Isolator) Risk->EngControl PPE PPE Selection (Double Nitrile, PAPR) Risk->PPE Execution Handling & Weighing (Self-Validating Protocol) EngControl->Execution PPE->Execution Decon Decontamination & Waste Disposal Execution->Decon

Workflow for the safe handling and containment of novel triazine derivatives.

References

  • Lookchem. "as-Triazine, 5-(p-ethylphenyl)-3-methoxy-".
  • ResearchGate. "IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT".
  • RSC Publishing. "Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives".
  • PMC (NIH). "The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment".
  • ResearchGate. "Intelligent Personalised Training Recommender Systems For Occupational Health Risk Mitigation In Pharmaceutical Industries".

Sources

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